4-methoxyindole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVIQXQBBOHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358640 | |
| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103260-65-7 | |
| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-methoxyindole-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 4-Methoxyindole-2-carboxylic Acid: Properties, Synthesis, and Characterization
Introduction
This compound is a heterocyclic aromatic compound belonging to the indole family. As a substituted indole, it serves as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rigid bicyclic structure, featuring an electron-rich pyrrole ring fused to a methoxy-substituted benzene ring, coupled with the reactive carboxylic acid functionality, makes it a crucial intermediate in the development of complex organic molecules. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, intended for researchers, chemists, and professionals in drug development. Its applications range from the synthesis of pharmaceuticals targeting neurological disorders to its use in biological research and natural product synthesis.[1]
Physicochemical and Safety Data
A thorough understanding of the fundamental physical properties and safety information is paramount for the effective handling, storage, and application of any chemical compound.
Core Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | [2] |
| CAS Number | 103260-65-7 | [2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [2][3][4] |
| Molecular Weight | 191.18 g/mol | [2][5] |
| Appearance | Solid; Off-white to light brown crystalline powder | [6] |
| Melting Point | 234-235 °C | |
| Boiling Point | 447.6 °C at 760 mmHg |
Safety and Handling
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Recommended Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Storage Conditions : To ensure stability, the compound should be stored at room temperature in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[6][7]
Synthesis Pathway: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis. This classic route provides a reliable method for constructing the indole core from acyclic precursors.
Causality of the Synthetic Strategy
The choice of this pathway is dictated by the need to form a specific aryl-nitrogen bond and subsequently construct the pyrrole ring.
-
Japp-Klingemann Reaction : This reaction is ideal for creating the requisite arylhydrazone intermediate. It couples an aryl diazonium salt with a β-keto-ester, which then undergoes hydrolysis and decarboxylation under the reaction conditions to yield the target hydrazone.[8][9][10] This avoids the often-problematic direct synthesis and isolation of substituted hydrazines.
-
Fischer Indole Synthesis : This powerful acid-catalyzed cyclization is the cornerstone of indole chemistry.[11][12] It efficiently converts the prepared arylhydrazone into the final aromatic indole structure through a well-defined cascade of tautomerization, sigmatropic rearrangement, and cyclization/elimination steps.[12][13][14]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97+% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-甲氧基-1H-吲哚-2-羧酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. This compound | 103260-65-7 [sigmaaldrich.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. testbook.com [testbook.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Physical Properties of 4-Methoxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Methoxyindole-2-carboxylic acid, a substituted indole derivative, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural characteristics, conferred by the electron-donating methoxy group on the indole scaffold, make it a compound of significant interest for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization, influencing everything from reaction kinetics and purification strategies to solid-state formulation and bioavailability.
This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple datasheet, this document delves into the causality behind its observed characteristics, offers detailed protocols for experimental determination, and contextualizes its properties through comparisons with related indole derivatives.
I. Core Physicochemical & Thermal Properties
The fundamental physical constants of a compound govern its behavior in various states and are critical for process design and quality control.
Molecular Identity and Structure
-
Molecular Weight: 191.18 g/mol [2]
The molecule's structure, featuring a planar indole ring system, a carboxylic acid functional group, and a methoxy substituent, dictates its polarity, potential for hydrogen bonding, and aromatic interactions.
Thermal Properties
The thermal stability and phase transition temperatures are critical parameters for handling, storage, and formulation.
| Property | Value | Source(s) |
| Melting Point | 234-235 °C | [1] |
| Boiling Point | 447.6 °C (at 760 mmHg) | [1] |
| Appearance | Solid, off-white to light brown crystalline powder | [1][3] |
The high melting point is indicative of a stable crystal lattice, likely stabilized by strong intermolecular hydrogen bonds involving the carboxylic acid and indole N-H groups, as well as π-π stacking of the aromatic rings.
Density
| Property | Value | Source(s) |
| Density | 1.381 g/cm³ |
This value is typical for a dense, crystalline organic solid.
II. Solubility Profile and Acidity
The solubility and acid-base properties are fundamental to the compound's application in both synthetic and biological systems.
Solubility
-
Aqueous Solubility: Expected to be low. The hydrophobic indole ring system is the dominant feature, likely making it poorly soluble in water, especially at a neutral pH where the carboxylic acid is not fully ionized.[4]
-
Organic Solvent Solubility: The compound is expected to show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol.[4][5] This is due to the ability of these solvents to act as hydrogen bond donors or acceptors, effectively solvating the carboxylic acid and indole N-H groups. For instance, the parent 4-methoxyindole is noted to form a clear solution when dissolved at 5% in ethanol.[3] The unsubstituted indole-2-carboxylic acid is also soluble in DMSO and methanol.[5]
Causality: The solubility is a balance between the energy required to break the crystal lattice forces and the energy gained from solvent-solute interactions. The strong intermolecular forces suggested by the high melting point necessitate polar, hydrogen-bonding solvents to achieve significant dissolution.
Acidity (pKa)
An experimental pKa value for this compound has not been definitively reported. However, an estimation can be made based on related structures. The pKa of the parent indole-2-carboxylic acid is approximately 4.44.[5] The methoxy group at the 4-position is electron-donating through resonance, which would slightly increase the electron density on the indole ring and the carboxylate conjugate base. This effect is generally expected to slightly decrease the acidity, resulting in a marginally higher pKa value compared to the unsubstituted parent compound. Therefore, a pKa in the range of 4.5 - 5.0 is a reasonable prediction.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the pKa of a weak acid like this compound.
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized (i.e., at the half-equivalence point).
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a standard solution of carbonate-free 0.1 M NaOH.
-
Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent if necessary (e.g., a methanol/water mixture) to create a solution of known concentration (e.g., 1-10 mM).
-
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest inflection) from the titration curve, often by examining the first or second derivative of the plot.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
-
Caption: The potential for polymorphism in the solid state.
V. Safety and Handling
This compound should be handled with appropriate laboratory precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2][6]* Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Storage: Keep in a dark place under an inert atmosphere at room temperature. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the compound.
VI. Conclusion
This guide has synthesized the available data on the physical properties of this compound, providing a robust framework for its scientific and developmental applications. While core thermal and spectroscopic features are established, the lack of public data on its specific solubility, pKa, and crystal structure highlights areas for future investigation. The documented polymorphism of its 5-methoxy isomer serves as a critical cautionary tale, emphasizing the need for thorough solid-state characterization to ensure reproducibility and control in any research or development endeavor involving this versatile molecule. The provided experimental protocols offer a pathway for researchers to elucidate these currently unreported yet crucial physical parameters.
References
- Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5. Retrieved from Smolecule website.
Sources
- 1. This compound | 103260-65-7 [sigmaaldrich.com]
- 2. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. Indole-2-carboxylic acid CAS#: 1477-50-5 [m.chemicalbook.com]
- 6. This compound – porphyrin-systems [porphyrin-systems.com]
An In-Depth Technical Guide to the Synthetic Pathways of 4-Methoxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical exploration of the primary synthetic routes to 4-methoxyindole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By delving into the mechanistic underpinnings and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to not only replicate these syntheses but also to innovate upon them. We will explore two principal pathways: the Reissert indole synthesis and a combination of the Japp-Klingemann reaction with the Fischer indole synthesis.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Specifically, the this compound framework serves as a crucial building block for more complex molecular architectures, necessitating robust and well-understood synthetic access.
Part 1: The Reissert Indole Synthesis Pathway
The Reissert indole synthesis offers a direct and reliable method for the preparation of indole-2-carboxylic acids from o-nitrotoluenes. The key to this pathway is the initial condensation with diethyl oxalate, followed by a reductive cyclization. This approach is particularly advantageous as it introduces the C2-carboxylic acid moiety in a controlled manner.
Causality Behind Experimental Choices
The selection of a Reissert-type synthesis is predicated on its convergent nature and the commercial availability of the requisite starting materials. The use of a strong base in the initial condensation is critical for the deprotonation of the benzylic position of the o-nitrotoluene, initiating the Claisen condensation with diethyl oxalate. The subsequent reductive cyclization is a pivotal step, where the choice of reducing agent can significantly impact the yield and purity of the final product. Milder reducing agents are often preferred to avoid over-reduction of the indole ring.
Reaction Pathway Diagram
Caption: Reissert pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate
-
Materials: 4-Fluoro-3-nitroanisole, dimethyl malonate, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 4-fluoro-3-nitroanisole (1 equivalent) and dimethyl malonate (1 equivalent) in DMF, add potassium carbonate (3 equivalents). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Step 2: Reductive Cyclization to Methyl 4-methoxyindole-2-carboxylate
-
Materials: Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate, Palladium on carbon (10% Pd/C), methanol, hydrogen source.
-
Procedure: Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate is dissolved in methanol and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation. This can be achieved using a hydrogen balloon or a Parr hydrogenator at a suitable pressure. The reaction is monitored by TLC until completion. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude methyl 4-methoxyindole-2-carboxylate. This intermediate can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
-
Materials: Methyl 4-methoxyindole-2-carboxylate, sodium hydroxide (NaOH), methanol, water.
-
Procedure: The methyl ester is dissolved in a mixture of methanol and water. A solution of sodium hydroxide (e.g., 2 M) is added, and the mixture is heated to reflux. The progress of the saponification is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature and the methanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.[2]
Quantitative Data
| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |
| Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate | 4-Fluoro-3-nitroanisole, Dimethyl malonate | K₂CO₃, DMF | ~70-80 | - |
| Methyl 4-methoxyindole-2-carboxylate | Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate | H₂, 10% Pd/C, MeOH | High | 138.5-144.5 |
| This compound | Methyl 4-methoxyindole-2-carboxylate | NaOH, MeOH/H₂O | >90 | 234-235 |
Part 2: The Japp-Klingemann/Fischer Indole Synthesis Pathway
Causality Behind Experimental Choices
The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-keto esters. The choice of acidic conditions for the diazotization of 4-methoxyaniline is crucial for the formation of the diazonium salt. The subsequent Fischer indole synthesis is notoriously sensitive to the reaction conditions, particularly the choice of acid catalyst. For methoxy-substituted phenylhydrazones, strong protic acids in alcoholic solvents can lead to undesired side products, such as chlorinated indoles, due to nucleophilic attack on an activated intermediate. Therefore, the use of Lewis acids or polyphosphoric acid (PPA) is often preferred to promote a clean cyclization.[3]
Reaction Pathway Diagram
Caption: Japp-Klingemann/Fischer pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Materials: 4-Methoxyaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), ethyl acetoacetate, sodium acetate.
-
Procedure: 4-Methoxyaniline is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, ethyl acetoacetate is dissolved in a basic aqueous solution (e.g., sodium acetate or sodium hydroxide). The freshly prepared diazonium salt solution is then added slowly to the ethyl acetoacetate solution, keeping the temperature below 5 °C. The reaction mixture is stirred for several hours, and the resulting phenylhydrazone precipitates. The solid is collected by filtration, washed with water, and can be recrystallized from ethanol.[4]
Step 2: Cyclization to Ethyl 4-methoxyindole-2-carboxylate (Fischer Indole Synthesis)
-
Materials: Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate, polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂).
-
Procedure: The dried phenylhydrazone is added portion-wise to preheated polyphosphoric acid with vigorous stirring. The temperature is carefully controlled during the addition and subsequent heating. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is poured onto ice, leading to the precipitation of the crude indole ester. The solid is collected, washed with water, and purified by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
-
Materials: Ethyl 4-methoxyindole-2-carboxylate, sodium hydroxide (NaOH), ethanol, water.
-
Procedure: The ethyl ester is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is refluxed until the ester is fully hydrolyzed (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with HCl to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.
Quantitative Data
| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |
| Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate | 4-Methoxyaniline, Ethyl acetoacetate | NaNO₂, HCl, NaOAc | Good | - |
| Ethyl 4-methoxyindole-2-carboxylate | Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate | PPA or Lewis Acid | Moderate | - |
| This compound | Ethyl 4-methoxyindole-2-carboxylate | NaOH, EtOH/H₂O | >90 | 234-235 |
Conclusion
Both the Reissert and the Japp-Klingemann/Fischer indole synthesis pathways provide effective means to produce this compound. The choice between these routes will often depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns of the target molecule. A thorough understanding of the underlying mechanisms and potential side reactions, as outlined in this guide, is paramount for successful and reproducible synthesis. The provided protocols and data serve as a solid foundation for researchers to build upon in their pursuit of novel indole-based compounds.
References
- PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. [Link][6]
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH. [Link][1]
- Wikipedia. Fischer indole synthesis. [Link][8]
- PubChemLite.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. [Link][3]
- Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxyl
- The Japp‐Klingemann Reaction.
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link][14]
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link][15]
- Fischer indole synthesis in the absence of a solvent. SciSpace. [Link][16]
- Fisher Scientific. This compound, 97+%. [Link][18]
- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link][19]
- Dimethyl 2-{[2-(2-Methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)
- Synthesis from Carboxylic Acid Deriv
- Process for the preparation of indole derivatives.
- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link][24]
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine.
- CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites. Request PDF. [Link][29]
Sources
- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Biological Versatility of 4-Methoxyindole-2-carboxylic Acid: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and conformational flexibility allow for interactions with a wide array of biological targets. Within this esteemed class of heterocycles, 4-methoxyindole-2-carboxylic acid emerges as a molecule of significant interest. While often recognized as a versatile synthetic intermediate, its intrinsic biological activities and therapeutic potential are areas of burgeoning research. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, and providing practical, field-proven insights into its experimental evaluation. We will explore its influence on metabolic pathways and discuss the potential for its application in neuroprotection, antimicrobial, and anticancer research, often drawing logical inferences from its closely related structural analogs to illuminate promising avenues for investigation.
Metabolic Modulation: A Key Biological Activity
One of the most directly characterized biological effects of a methoxyindole-2-carboxylic acid pertains to its influence on adipose tissue metabolism. While the specific isomer was not explicitly stated in a key study, the findings provide a critical framework for understanding the potential metabolic impact of this compound.
Inhibition of Fatty Acid Synthesis and Glucose Utilization
Research has demonstrated that administration of methoxyindole-2-carboxylic acid to rats leads to a notable increase in circulating free fatty acids.[1] This is accompanied by rapid hypoglycemia in fasted subjects and liver glycogenolysis in fed subjects.[1] In vitro studies on epididymal fat pads have corroborated these findings, showing an inhibition of the incorporation of glucose, pyruvate, and acetate into triglycerides and carbon dioxide.[1]
This metabolic reprogramming is attributed to the compound's ability to reduce the activity of enzymes associated with fatty acid synthesis.[1] This inhibitory action on key metabolic pathways underscores the potential of this compound as a modulator of lipid and glucose metabolism.
Table 1: Effects of Methoxyindole-2-carboxylic Acid on Adipose Tissue Metabolism
| Parameter | Observation | Reference |
| Circulating Free Fatty Acids | Increased | [1] |
| Blood Glucose (fasted) | Decreased (Hypoglycemia) | [1] |
| Liver Glycogen (fed) | Decreased (Glycogenolysis) | [1] |
| Glucose, Pyruvate, Acetate Incorporation into Triglycerides | Inhibited | [1] |
| Fatty Acid Synthesis Enzymes | Activity Reduced | [1] |
| Palmitate Esterification and Oxidation | Enhanced | [1] |
Neuroprotective Potential: Insights from a Structural Analog
While direct studies on the neuroprotective effects of this compound are limited, compelling evidence from its structural isomer, 5-methoxyindole-2-carboxylic acid (5-MICA), offers a strong rationale for investigating this therapeutic area. 5-MICA has been shown to confer significant neuroprotection in models of ischemic stroke.[2] The proposed mechanisms of action provide a valuable roadmap for exploring the potential of the 4-methoxy isomer.
Inhibition of Dihydrolipoamide Dehydrogenase (DLDH)
A key molecular target of 5-MICA is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[2] DLDH is a flavoprotein that plays a crucial role in the mitochondrial respiratory chain and various metabolic pathways. Inhibition of DLDH by 5-MICA has been linked to a preconditioning effect that protects the brain from ischemic injury.[3]
Activation of the Nrf2 Signaling Pathway
The inhibition of DLDH by 5-MICA is also associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response. Its activation leads to the upregulation of a suite of antioxidant and cytoprotective genes, thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases and stroke.[4][5] Given that carboxylic acids, in general, have been identified as potential activators of Nrf2, it is plausible that this compound shares this capability.[4][6]
Diagram 1: Proposed Neuroprotective Mechanism of Action
Caption: Proposed neuroprotective pathway of this compound.
Antimicrobial and Anticancer Activities: An Area of Active Investigation
The evaluation of this compound for direct antimicrobial and anticancer properties is an emerging field. However, studies on its derivatives have provided encouraging results, suggesting that the core scaffold is amenable to chemical modifications that can unlock potent biological activities.
Antitubercular and Antitumor Derivatives
Derivatives of this compound, specifically indole-2-carboxamides, have demonstrated notable activity against Mycobacterium tuberculosis and pediatric brain tumor cells.[7] For instance, a 4-methoxyindole analogue of an indole-2-carboxamide showed a twofold enhancement in antitubercular activity compared to its 5-methoxy counterpart.[7] This highlights the critical role of the methoxy group's position in determining biological efficacy.
Future Directions for Direct Biological Evaluation
The promising activity of its derivatives strongly warrants the direct investigation of this compound for its intrinsic antimicrobial and anticancer effects. Standard in vitro assays, such as those detailed in the experimental protocols section, can be employed to screen the compound against a panel of clinically relevant bacterial and cancer cell lines.
Experimental Protocols: A Practical Guide
To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating and are based on established standards in the field.
Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
This spectrophotometric assay measures the activity of DLDH by monitoring the reduction of NAD⁺ to NADH.
Workflow Diagram 2: DLDH Activity Assay
Caption: Workflow for determining DLDH enzyme activity and inhibition.
Step-by-Step Protocol:
-
Prepare Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA.
-
Prepare Reagent Solutions:
-
100 mM NAD⁺ in assay buffer.
-
50 mM Dihydrolipoamide in ethanol.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup: In a 1 mL cuvette, combine:
-
850 µL of Assay Buffer
-
50 µL of 100 mM NAD⁺
-
10 µL of DLDH enzyme solution
-
10 µL of this compound solution (or vehicle control)
-
-
Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 30 µL of 50 mM dihydrolipoamide to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH formation (proportional to the change in absorbance over time). Determine the percentage inhibition by comparing the rates in the presence and absence of the test compound.
Nrf2 Activation Assay (Reporter Gene Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-luc) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 18-24 hours. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and express the results as fold activation relative to the vehicle control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Workflow Diagram 3: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the 96-well plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This compound represents a molecule with considerable, yet not fully explored, biological potential. Its established role as a modulator of metabolism, coupled with the strong neuroprotective promise suggested by its 5-methoxy isomer, positions it as a compelling candidate for further investigation in metabolic and neurological disorders. The demonstrated activity of its derivatives in the realms of infectious diseases and oncology further broadens its therapeutic horizons.
The path forward necessitates a systematic and rigorous evaluation of the parent compound's intrinsic biological activities. The experimental protocols outlined in this guide provide a robust framework for such investigations. By elucidating the precise molecular mechanisms and quantifying the biological effects of this compound, the research community can unlock the full therapeutic potential of this intriguing indole derivative.
References
- Al-Sanea, M. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 767-777. [Link]
- Yan, L. J., et al. (2018). Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress. Metabolites, 8(3), 49. [Link]
- Tabbi, A., et al. (2022). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 12(1), 1-43. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 238, 114467. [Link]
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 824-833. [Link]
- Tzvetanova, E., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(13), 5087. [Link]
- Lopes-Cardozo, M., & van den Bergh, S. G. (1974). Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 357(2), 193-203. [Link]
- Gholam-Hossein, I., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(1), 108-120. [Link]
- Sivamani, S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1867. [Link]
- Klampfl, C. W., & Buchberger, W. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(4), 1782-1795. [Link]
- Lee, J. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 891040. [Link]
- Ahmed, S. M., et al. (2023). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Antioxidants, 12(11), 1986. [Link]
- Satoh, T., & Lipton, S. A. (2017). Concomitant Nrf2- and ATF4-Activation by Carnosic Acid Cooperatively Induces Expression of Cytoprotective Genes. Antioxidants & Redox Signaling, 26(9), 423-434. [Link]
- Elekofoti, A. A., et al. (2024). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Antioxidants, 13(11), 1986. [Link]
Sources
- 1. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]
- 3. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxyindole-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-methoxyindole-2-carboxylic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and therapeutic applications of this important class of compounds, supported by experimental insights and authoritative references.
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a methoxy group and a carboxylic acid moiety at the 4- and 2-positions, respectively, of the indole ring gives rise to this compound, a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] The electron-donating nature of the methoxy group can significantly influence the electronic properties and binding affinities of its derivatives, making this scaffold a valuable template for structure-activity relationship (SAR) studies.[3]
This guide will explore the chemical properties, synthesis, and diverse biological activities of this compound and its analogs, with a focus on their potential as therapeutic agents.
Core Compound Profile: this compound
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| Melting Point | 234-235 °C | [5] |
| Boiling Point | 447.6 °C at 760 mmHg | [5] |
| Appearance | Solid | [5] |
| CAS Number | 103260-65-7 | [5] |
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial for exploring its therapeutic potential.
Synthesis of the Core Scaffold
A common route to 4-methoxyindole involves the cyclization of a substituted phenylhydrazine with a pyruvate derivative (Fischer indole synthesis) or through a Reissert-type synthesis. The carboxylic acid can then be introduced. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of 4-Methoxyindole from 4-Methoxy-1H-indole-2-carboxylic Acid [6]
-
Step 1: Preparation of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine:
-
To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its volume under vacuum.
-
Pour the remaining mixture into ether/water and extract with ether.
-
Wash the organic phase with saturated NaCl solution and dry over MgSO₄.
-
Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
-
-
Step 2: Synthesis of 4-Methoxyindole:
-
Prepare a suspension of 150 ml of zinc powder in 500 ml of 0.5N HCl and stir for 1 hour at room temperature.
-
Filter the suspension, wash with water to a neutral pH, then with anhydrous EtOH, and finally with ether. Dry the activated zinc.
-
To a solution of 10 g of the compound from the preceding step in 46 ml of acetic acid, add 31.6 g of activated zinc portion-wise, maintaining the temperature between 20 and 30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes and then filter.
-
Extract the filtrate with EtOAc. Wash the organic phase with NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic phase over MgSO₄ and evaporate the solvent under vacuum.
-
Purify the residue by chromatography on silica gel, eluting with a cyclohexane/EtOAc mixture.
-
Derivatization Strategies
The carboxylic acid group at the 2-position serves as a convenient handle for various derivatization reactions, primarily through amide bond formation.
Experimental Protocol: General Procedure for the Synthesis of Indole-2-carboxamides [7]
-
To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add BOP (1.2 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This versatile protocol allows for the synthesis of a diverse library of amide derivatives for SAR studies.
Biological Activities and Therapeutic Targets
Derivatives of this compound have shown a wide range of biological activities, targeting various enzymes and receptors implicated in different diseases.
Anticancer Activity
Targeting IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy.[8] Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[8]
-
Compound 9o-1: IC₅₀ = 1.17 µM (IDO1), 1.55 µM (TDO)[8]
-
Compound 9p-O (a para-benzoquinone derivative): Showed strong inhibition with IC₅₀ values in the double-digit nanomolar range.[8]
Targeting 14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.[9]
-
Compound C11: Displayed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, and induced G1-S phase cell cycle arrest.[9]
The following diagram illustrates the role of IDO1/TDO in cancer and the inhibitory action of indole-2-carboxylic acid derivatives.
Caption: Inhibition of IDO1/TDO by Indole Derivatives.
Antiviral Activity: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11] The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme.[10][11]
-
Derivative 20a: Showed a significant increase in integrase inhibitory effect with an IC₅₀ value of 0.13 µM.[10]
Structure-Activity Relationship (SAR) Insights:
-
Introduction of a long branch at the C3 position of the indole core enhances interaction with the hydrophobic cavity of the integrase active site.[10][11]
-
Halogenated benzene rings at the C6 position can improve binding with viral DNA through π-π stacking interactions.[12]
The workflow for identifying and optimizing these inhibitors is depicted below.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound | 103260-65-7 [sigmaaldrich.com]
- 6. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 7. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 4-Methoxyindole-2-carboxylic Acid
This guide provides an in-depth analysis of the spectroscopic data for 4-methoxyindole-2-carboxylic acid, a key heterocyclic compound of interest to researchers in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic signature is paramount for confirming its molecular structure, assessing its purity, and establishing a baseline for future analytical studies. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound possesses a core indole bicyclic system, substituted with a methoxy group at the 4-position of the benzene ring and a carboxylic acid group at the 2-position of the pyrrole ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the indole N-H, the aromatic protons, the methoxy protons, and the carboxylic acid proton.
Experimental Protocol (General): A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆, to avoid signal overlap with the solvent. A standard ¹H NMR spectrum would then be acquired on a 300 or 500 MHz spectrometer.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 13.0 | br s | 1H | COOH |
| ~11.0 - 12.0 | br s | 1H | N-H |
| ~7.0 - 7.5 | m | 3H | Ar-H |
| ~6.5 - 7.0 | m | 1H | Ar-H |
| ~3.9 | s | 3H | OCH₃ |
Interpretation:
-
Carboxylic Acid and N-H Protons: The carboxylic acid and indole N-H protons are expected to appear as broad singlets at the most downfield region of the spectrum (typically >11 ppm in DMSO-d₆) due to their acidic nature and hydrogen bonding capabilities.
-
Aromatic Protons: The four aromatic protons on the indole ring will exhibit complex splitting patterns (multiplets) in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.9 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.
Comparative Analysis with 5-Methoxyindole-2-carboxylic Acid: For the 5-methoxy isomer, the aromatic protons show a different splitting pattern due to the altered symmetry. The proton at the 4-position is typically a doublet, the one at the 6-position is a doublet of doublets, and the one at the 7-position is a doublet. In the 4-methoxy isomer, we would anticipate a more complex pattern for the protons at positions 5, 6, and 7.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Experimental Protocol (General): A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and a proton-decoupled ¹³C NMR spectrum would be acquired.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 170 | C=O (Carboxylic Acid) |
| ~150 - 160 | C4 (Ar-C-OCH₃) |
| ~130 - 140 | C7a (Ar-C) |
| ~120 - 130 | C3a (Ar-C) |
| ~100 - 120 | C2, C3, C5, C6, C7 (Ar-C & Ar-CH) |
| ~55 | OCH₃ |
Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the 160-170 ppm range.
-
Aromatic Carbons: The aromatic carbons will appear in the 100-160 ppm region. The carbon attached to the electron-donating methoxy group (C4) will be significantly deshielded and appear further downfield. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
-
Methoxy Carbon: The carbon of the methoxy group will give a signal in the upfield region of the aromatic signals, typically around 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol (General): An IR spectrum would be obtained using a solid sample, typically prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Indole |
| ~1680 | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1200 | C-O stretch | Carboxylic Acid |
Interpretation:
-
O-H and N-H Stretching: A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibration of the indole ring around 3300 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.
-
Aromatic C=C Stretching: Absorptions around 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring system.
-
C-O Stretching: The C-O stretching of the aryl ether (methoxy group) and the carboxylic acid will appear in the fingerprint region, typically between 1250 and 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol (General): A mass spectrum would be obtained using an electrospray ionization (ESI) source in either positive or negative ion mode.
Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 191.06 | [M]⁺ (Molecular Ion) |
| 192.07 | [M+H]⁺ (Protonated Molecule) |
| 190.05 | [M-H]⁻ (Deprotonated Molecule) |
| 146.06 | [M-COOH]⁺ or [M-H-CO₂]⁻ |
| 118.05 | [M-COOH-CO]⁺ |
Interpretation:
-
Molecular Ion: The molecular weight of this compound is 191.18 g/mol . In positive ion mode, a prominent peak at m/z 192.07 corresponding to the protonated molecule [M+H]⁺ would be expected. In negative ion mode, a peak at m/z 190.05 for the deprotonated molecule [M-H]⁻ would be observed.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxylic acid group (mass of 45 Da), leading to a fragment ion at m/z 146.06. Further fragmentation could involve the loss of carbon monoxide (28 Da) from this fragment.
Workflow for Spectroscopic Analysis
An In-depth Technical Guide to 4-Methoxyindole-2-carboxylic Acid (CAS 103260-65-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyindole-2-carboxylic acid, identified by CAS number 103260-65-7, is an organic compound featuring a core indole structure. This defining bicyclic system, composed of a fused benzene and pyrrole ring, is further functionalized with a methoxy group (-OCH3) at the 4-position and a carboxylic acid group (-COOH) at the 2-position.[1] These substitutions impart unique chemical and physical properties that make it a compound of significant interest in pharmaceutical research and organic synthesis.[1][2] Typically appearing as a white to off-white or yellow solid, it is soluble in polar organic solvents.[1] The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the methoxy group and carboxylic acid) suggests its potential for specific interactions with biological targets.[1] This guide provides a comprehensive overview of its known properties, potential applications, and commercial availability.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 103260-65-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][4] |
| Molecular Weight | 191.18 g/mol | [2][4] |
| Appearance | White to off-white or yellow solid/powder | [1][3] |
| Melting Point | 234-235 °C | [2] |
| Boiling Point | 447.6 °C at 760 mmHg | [2][3] |
| Density | 1.381 g/cm³ | [2][3] |
| Flash Point | 224.5 °C | [2][3] |
| pKa | 4.52 ± 0.30 (Predicted) | [2] |
| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere | [2] |
Applications in Research and Development
The unique structural characteristics of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.
Pharmaceutical Research and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities.[2] Its reported potential for anti-inflammatory and antioxidant properties makes it a target for further investigation in the development of novel therapeutic agents.[2] The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships.
Organic Synthesis
As a key intermediate, this compound is utilized in the preparation of a wide range of organic molecules.[2] The reactivity of the indole ring, coupled with the functional handles of the methoxy and carboxylic acid groups, allows for diverse chemical transformations.
Safety and Handling
According to available safety data, this compound is classified as an irritant.[2][5] The following GHS hazard statements are associated with this compound:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Suppliers
This compound is available from a number of chemical suppliers, often with purities of 97% or higher. Some of the known suppliers include:
-
CymitQuimica[1]
-
Home Sunshine Pharma[3]
-
LookChem[2]
-
Hangzhou Keying Chem Co., Ltd[5]
-
Andy Chemicals Co Ltd[6]
-
ChangChem[6]
-
TCI Chemicals
-
Thermo Scientific Chemicals (formerly Alfa Aesar)[1]
-
Fisher Scientific[7]
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are proprietary and application-dependent, a general workflow for its use as a building block in amide synthesis is outlined below.
General Workflow for Amide Synthesis
This diagram illustrates a common synthetic route employing this compound.
Caption: General workflow for the synthesis of amides from this compound.
Step-by-Step Methodology:
-
Activation: The carboxylic acid of this compound is activated to facilitate nucleophilic attack. This is typically achieved by converting it to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or an active ester (using coupling reagents like EDCI or HATU) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere.
-
Nucleophilic Addition: The desired primary or secondary amine is added to the solution containing the activated intermediate. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid/base. The product is then extracted into an organic solvent. The organic layer is washed sequentially with brine and dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified. Purification is commonly achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound (CAS 103260-65-7) is a well-characterized indole derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its readily available nature from various commercial suppliers, combined with its versatile reactivity, makes it an attractive starting point for the development of novel compounds with potential biological activity. Researchers and drug development professionals can leverage the information in this guide for the safe handling, procurement, and effective utilization of this valuable chemical intermediate.
References
- CAS 103260-65-7: this compound - CymitQuimica. (URL: Not available)
- 4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7 - Home Sunshine Pharma. (URL: [Link])
- Cas 103260-65-7,4-Methoxy-1H-indole-2-carboxylic acid | lookchem. (URL: [Link])
- CAS 103260-65-7 suppliers, 4-Methoxy-1H-indole-2-carboxylic acid... (URL: Not available)
- 103260-65-7 suppliers USA. (URL: Not available)
- 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem. (URL: [Link])
Sources
- 1. CAS 103260-65-7: this compound [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. China this compound 103260-65-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 6. pharmainfosource.com [pharmainfosource.com]
- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Methoxyindole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyindole-2-carboxylic acid, a structurally intriguing indole derivative, stands as a compound of significant interest within the landscape of medicinal chemistry. While its role as a versatile synthetic scaffold is well-established, a deeper exploration into its specific molecular interactions is paramount for unlocking its full therapeutic potential. This technical guide synthesizes current understanding and provides a forward-looking perspective on the primary therapeutic targets of this compound. We will delve into the mechanistic underpinnings of its activity, focusing on key metabolic and cellular signaling pathways. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and detailed experimental frameworks.
Introduction: The Therapeutic Promise of an Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities. This compound, by virtue of its specific substitutions, presents a unique electronic and steric profile that dictates its biological interactions. While its close structural analog, 5-methoxyindole-2-carboxylic acid (5-MICA), has demonstrated neuroprotective properties through the inhibition of dihydrolipoamide dehydrogenase (DLDH), the direct molecular targets of the 4-methoxy isomer remain an area of active investigation.[1][2] This guide will focus on two primary, interconnected pathways where this compound is hypothesized to exert its effects: the inhibition of fatty acid biosynthesis and the modulation of mitochondrial bioenergetics through the potential inhibition of DLDH.
Potential Therapeutic Target 1: Enzymes of the Fatty Acid Synthesis Pathway
Emerging evidence suggests that "methoxyindole 2-carboxylic acid" can significantly impact lipid metabolism by inhibiting key enzymes involved in fatty acid synthesis.[3] This metabolic reprogramming holds therapeutic promise for a range of disorders, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers that exhibit a dependence on de novo lipogenesis.
Mechanistic Rationale: Disrupting the Lipogenic Engine
The de novo synthesis of fatty acids is a fundamental anabolic pathway. Two key enzymes, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are central to this process. ACC catalyzes the committed step of converting acetyl-CoA to malonyl-CoA, while FASN iteratively elongates the fatty acid chain. Inhibition of these enzymes by small molecules like this compound would lead to a depletion of cellular fatty acid pools, impacting membrane biosynthesis, energy storage, and the production of signaling molecules.
Target Validation Workflow
Validating the inhibition of fatty acid synthesis enzymes by this compound requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based models and ultimately to in vivo studies.
Experimental Protocol: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of ACC.
Principle: ACC activity can be measured by monitoring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA or by a coupled spectrophotometric assay that measures the oxidation of NADPH.
Materials:
-
Purified ACC enzyme (human or rodent)
-
This compound (test compound)
-
Acetyl-CoA
-
ATP
-
MgCl₂
-
KHCO₃ (containing [¹⁴C]HCO₃⁻ for radiometric assay)
-
Citrate (allosteric activator)
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Scintillation cocktail and counter (for radiometric assay)
-
Spectrophotometer (for coupled assay)
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, citrate, BSA, and purified ACC enzyme.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding acetyl-CoA and [¹⁴C]HCO₃⁻.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding a small volume of 6 M HCl. This step also removes unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.
-
Dry the samples and resuspend in water.
-
Add scintillation cocktail and quantify the radioactivity corresponding to the [¹⁴C]malonyl-CoA formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
Data Presentation: Expected Outcome of ACC Inhibition Assay
| Concentration of this compound (µM) | ACC Activity (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 23 |
| 100 | 11 |
Logical Relationship: From Enzyme Inhibition to Cellular Effects
Caption: Inhibition of ACC by this compound blocks the production of malonyl-CoA, a critical substrate for fatty acid synthesis, leading to downstream cellular consequences.
Potential Therapeutic Target 2: Dihydrolipoamide Dehydrogenase (DLDH)
The structural similarity of this compound to the known DLDH inhibitor, 5-MICA, strongly suggests that DLDH is a plausible therapeutic target. DLDH is a critical mitochondrial flavoenzyme that plays a central role in cellular energy metabolism as a component of the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDC), and the branched-chain α-keto acid dehydrogenase complex (BCKDC).
Mechanistic Rationale: A Nexus of Metabolism and Redox Signaling
Inhibition of DLDH would have profound effects on cellular metabolism, leading to a bottleneck in the Krebs cycle and a subsequent impact on oxidative phosphorylation. Furthermore, DLDH inhibition has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This dual action of metabolic modulation and antioxidant induction makes DLDH an attractive target for neurodegenerative diseases, ischemia-reperfusion injury, and other conditions associated with oxidative stress.
Target Validation Workflow
A rigorous validation of DLDH as a target for this compound would involve a series of experiments to demonstrate direct enzyme inhibition and the downstream activation of the Nrf2 pathway.
Experimental Protocol: In Vitro Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
Objective: To quantify the inhibitory effect of this compound on DLDH activity.
Principle: DLDH activity is typically measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of its substrate, dihydrolipoamide.
Materials:
-
Purified DLDH enzyme (from bovine heart or recombinant human)
-
This compound
-
Dihydrolipoamide
-
NAD⁺
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD⁺.
-
Add varying concentrations of this compound (or vehicle control) and pre-incubate with the DLDH enzyme for 10 minutes at room temperature.
-
Initiate the reaction by adding dihydrolipoamide.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and the IC₅₀ value.
Data Presentation: Expected Outcome of DLDH Inhibition Assay
| Concentration of this compound (µM) | DLDH Activity (mOD/min) | % Inhibition |
| 0 (Vehicle) | 50.2 | 0 |
| 5 | 41.5 | 17.3 |
| 25 | 24.8 | 50.6 |
| 100 | 9.7 | 80.7 |
Signaling Pathway: DLDH Inhibition and Nrf2 Activation
Caption: Inhibition of DLDH by this compound is hypothesized to induce the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 translocation to the nucleus and the subsequent transcription of antioxidant response element (ARE)-regulated genes.
Experimental Protocol: Cellular Nrf2 Activation Assay
Objective: To determine if this compound treatment leads to the activation of the Nrf2 signaling pathway in a cellular context.
Principle: Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 via immunofluorescence or Western blotting of nuclear fractions, or by using a reporter gene assay where the expression of a reporter (e.g., luciferase) is driven by an ARE promoter.
Materials:
-
Human cell line (e.g., HEK293T or a disease-relevant cell line)
-
This compound
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
-
Antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytosolic marker) for Western blotting
-
Fluorescently labeled secondary antibodies for immunofluorescence
-
Microplate reader (for luciferase assay)
-
Western blotting and immunofluorescence imaging equipment
Procedure (Reporter Gene Assay):
-
Seed cells in a 96-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound for 6-24 hours.
-
Lyse the cells and measure luciferase activity using a luciferase assay system and a microplate reader.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
-
Calculate the fold induction of luciferase activity compared to the vehicle-treated control.
Summary and Future Directions
The therapeutic potential of this compound appears to be rooted in its ability to modulate fundamental cellular processes, namely fatty acid metabolism and mitochondrial function. The primary hypothesized targets—enzymes of the fatty acid synthesis pathway and dihydrolipoamide dehydrogenase—represent critical nodes in cellular homeostasis and are implicated in a variety of disease states.
The experimental frameworks provided in this guide offer a clear path for the rigorous validation of these targets. Future research should focus on:
-
Direct Target Engagement: Employing techniques such as thermal shift assays or affinity purification-mass spectrometry to unequivocally identify the direct binding partners of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for the identified targets.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of metabolic disease, neurodegeneration, and cancer.
By systematically elucidating the molecular mechanisms of this compound, the scientific community can pave the way for the development of a new class of therapeutics targeting metabolic and oxidative stress-related diseases.
References
- PubMed. (1972). Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism.
- Amerigo Scientific. (n.d.). 4-methoxyindole-3-carboxylic acid.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
- Fisher Scientific. (n.d.). This compound, 97+%.
- Porphyrin-Systems. (n.d.). This compound.
- MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- MDPI. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
Sources
- 1. Enzyme Activity Measurement for Dihydrolipoyl Dehydrogenase [creative-enzymes.com]
- 2. Changes in dihydrolipoamide dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Methoxyindole-2-carboxylic Acid: From Discovery to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-methoxyindole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into the historical context of its discovery, details its synthesis and characterization, and explores its biological activities and therapeutic potential. Particular emphasis is placed on its role as a modulator of metabolic pathways, offering insights for scientists engaged in the discovery of novel therapeutics for metabolic disorders.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse and potent biological activities. The inherent electronic properties of the indole ring system, coupled with the vast possibilities for substitution, allow for the fine-tuning of pharmacological profiles. The introduction of a methoxy group at the 4-position of the indole ring, combined with a carboxylic acid moiety at the 2-position, imparts unique physicochemical and biological characteristics to the molecule, making this compound a subject of considerable scientific inquiry. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers.
Discovery and Historical Synthesis
While a definitive singular "discovery" of this compound is not prominently documented, its synthesis is rooted in the classical methods of indole chemistry developed in the late 19th and early 20th centuries. The most probable and historically significant route to this class of compounds is a two-step process involving the Japp-Klingemann reaction followed by the Fischer indole synthesis .[1][2][3]
The Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann in 1887, provides a versatile method for the synthesis of hydrazones from β-keto-esters and diazonium salts.[3] These hydrazones are key intermediates for the Fischer indole synthesis, a reaction developed by Emil Fischer in 1883, which remains one of the most widely employed methods for constructing the indole ring.[4] The application of this sequence to appropriately substituted precursors, namely a diazonium salt derived from 3-methoxyaniline and a β-keto-ester, would have been the logical and established pathway for the initial preparation of this compound by organic chemists of that era.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| Melting Point | 234-235 °C | |
| Appearance | Solid | |
| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | [5] |
| CAS Number | 103260-65-7 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. A representative spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons on the indole ring, the methoxy group protons, the N-H proton of the indole, and the carboxylic acid proton.[6]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum would display distinct signals for the ten carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), and C-O stretching vibrations for the methoxy group.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.[8]
Synthetic Methodology: A Step-by-Step Protocol
The synthesis of this compound is reliably achieved through the Japp-Klingemann reaction followed by Fischer indole synthesis. This section provides a detailed, self-validating experimental protocol.
Overall Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization of 3-Methoxyaniline: To a stirred solution of 3-methoxyaniline in dilute hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing with starch-iodide paper.
-
Coupling Reaction: A solution of ethyl 2-methylacetoacetate and sodium acetate in ethanol is prepared and cooled to 0-5 °C. The freshly prepared, cold diazonium salt solution is then added slowly to this mixture with vigorous stirring.
-
Isolation: The reaction mixture is stirred for several hours at low temperature, during which the hydrazone product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of Ethyl 4-methoxyindole-2-carboxylate via Fischer Indole Synthesis
-
Cyclization: The dried hydrazone intermediate is added portion-wise to a pre-heated acidic catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and ethanol, with stirring.[4][9] The reaction mixture is heated at an elevated temperature (typically 80-100 °C) for a specified period.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice, and the precipitated crude product is collected by filtration. The solid is then washed with water to remove the acid.
-
Purification: The crude ester is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl 4-methoxyindole-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Saponification: The purified ethyl 4-methoxyindole-2-carboxylate is suspended in an aqueous or alcoholic solution of sodium hydroxide and heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: The reaction mixture is cooled, and any insoluble material is filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of this compound.
-
Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed thoroughly with water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Biological Activity and Therapeutic Potential
While research on the 4-methoxy isomer is less extensive than its 5-methoxy counterpart, existing studies on "methoxyindole 2-carboxylic acids" strongly suggest significant biological activity, particularly in the realm of metabolic regulation.[1][10]
Hypoglycemic Effects and Modulation of Adipose Tissue Metabolism
Studies have shown that administration of a methoxyindole 2-carboxylic acid to rats leads to a rapid hypoglycemic effect in fasted animals.[1] This is accompanied by an increase in circulating free fatty acids. In vitro experiments on epididymal fat pads demonstrated an inhibition of the incorporation of glucose, pyruvate, and acetate into triglycerides, indicating a direct impact on lipid metabolism.[1]
Inhibition of Fatty Acid Synthesis
The observed effects on adipose tissue metabolism point towards an inhibitory action on the fatty acid synthesis pathway. The activity of enzymes associated with fatty acid synthesis was found to be reduced in the presence of methoxyindole 2-carboxylic acid.[1] A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis.[11] It is plausible that this compound exerts its effects through the inhibition of ACC, although further direct enzymatic assays are required to confirm this mechanism.
Potential Mechanism of Action
The metabolic effects of methoxyindole carboxylic acids may also be linked to the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis and its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as fatty acid synthesis.[12][13] The hypoglycemic and fatty acid synthesis inhibitory effects of this compound are consistent with the known downstream effects of AMPK activation.
Caption: Proposed signaling pathway for the metabolic effects of this compound.
Structure-Activity Relationships and Future Directions
The exploration of structure-activity relationships (SAR) for this compound derivatives is a promising area for future research. Modifications to the indole ring, such as the introduction of different substituents at various positions, as well as alterations to the carboxylic acid moiety, could lead to the development of more potent and selective modulators of metabolic pathways.[14][15] For instance, the synthesis and evaluation of amides and esters of this compound could provide valuable insights into the structural requirements for optimal biological activity.
Further research should focus on:
-
Definitive confirmation of the hypoglycemic and fatty acid synthesis inhibitory activities specifically for the 4-methoxy isomer.
-
Elucidation of the precise molecular targets and mechanism of action, including direct enzymatic inhibition assays and investigation of its effect on AMPK signaling.
-
Comprehensive SAR studies to optimize the potency and selectivity of this chemical scaffold.
-
In vivo studies in relevant animal models of metabolic diseases to evaluate the therapeutic potential of this compound and its derivatives.
Conclusion
This compound is a fascinating molecule with a rich chemical history and significant, though not yet fully explored, therapeutic potential. Its synthesis is well-established through classical organic reactions, and its biological activities, particularly its effects on glucose and lipid metabolism, position it as a valuable lead compound for the development of novel drugs for metabolic disorders. This technical guide serves as a foundational resource to stimulate further investigation into this promising area of medicinal chemistry.
References
- Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. 1975;388(2):268-276. [Link]
- 4-methoxy-1H-indole-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
- Yan, L. J. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. 2018;11:183-186. [Link]
- Murakami, Y. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B. 2012;88(1):1-17. [Link]
- Snell, K. Mode of Action of Hypoglycemic Agents. Gluconeogenesis. 1968.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017;7(85):54134-54161. [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- Bradner, J. E., et al. Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Carcinogenesis. 1990;11(8):1405-1408. [Link]
- Pelkey, E. T. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. 2000;1(5):71-81. [Link]
- Japp-Klingemann reaction. chemeurope.com. [Link]
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
- Yan, L. J. 5-Methoxyindole-2-Carboxylic Acid (MICA) Fails to Retard Development and Progression of Type II Diabetes in ZSF1 Diabetic Rats. Medical Sciences. 2020;8(2):23. [Link]
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- 4-Methoxy-1H-indole-2-carboxylic acid. J&K Scientific. [Link]
- Lally, J. M., et al. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models. Nature Medicine. 2016;22(10):1108-1119. [Link]
- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalon
- 4-Methoxy-1H-indole-2-carboxylic acid. PubChem. [Link]
- Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Semantic Scholar. [Link]
- Morzyk-Ociepa, B., et al. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. 2021;26(10):2941. [Link]
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. 2015;25(8):1834-1837. [Link]
- Lee, J. H., et al. Metabolic stress induces a double-positive feedback loop between AMPK and SQSTM1/p62 conferring dual activation of AMPK and NFE2L2/NRF2 to synergize antioxidant defense. Autophagy. 2024. [Link]
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development. 2023;6(1):3257-3271. [Link]
- Saini, A. S., et al. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules. International Journal of Molecular Sciences. 2022;23(14):7687. [Link]
- A Quantitative Structure–Activity Relationship Study of the Anabolic Activity of Ecdysteroids. International Journal of Molecular Sciences. 2024;25(11):6081. [Link]
- Kim, J., et al. AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. 2016;48(4):e224. [Link]
- Green, A. S., et al. Differential effects of AMPK agonists on cell growth and metabolism. Oncogene. 2014;33(22):2898-2906. [Link]
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. 2014;57(3):955-973. [Link]
Sources
- 1. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Methoxyindole Carboxylic Acids: A Technical Guide for Drug Discovery and Development
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, present a formidable challenge to modern medicine due to their complex multifactorial etiologies. A growing body of evidence highlights the therapeutic potential of methoxyindole carboxylic acids as potent neuroprotective agents. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and preclinical evaluation of this promising class of compounds. We will delve into their ability to modulate key cellular pathways involved in neuronal survival, including the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), activation of the Nrf2 antioxidant response, and inhibition of monoamine oxidase B (MAO-B). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive review of the current landscape to facilitate the advancement of methoxyindole carboxylic acids as next-generation neurotherapeutics.
Introduction: The Emerging Role of Methoxyindole Carboxylic Acids in Neuroprotection
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, methoxyindole carboxylic acids have garnered significant attention for their neuroprotective properties. These compounds, particularly 5-methoxyindole-2-carboxylic acid (MICA), have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration.[1][2] Their therapeutic potential stems from a multi-target approach, addressing several pathological hallmarks of neurodegenerative diseases, including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[3][4] This guide will provide a comprehensive technical overview of the science underpinning the neuroprotective effects of methoxyindole carboxylic acids, with a focus on actionable insights for researchers in the field.
Synthetic Strategies for Methoxyindole Carboxylic Acids
The synthesis of methoxyindole carboxylic acids and their derivatives is a critical first step in their evaluation as neuroprotective agents. A common and effective route to 5-methoxyindole-2-carboxylic acid involves a multi-step process starting from commercially available precursors.
Synthesis of 5-Methoxyindole-2-Carboxylic Acid
A robust method for the synthesis of 5-methoxyindole-2-carboxylic acid involves the Fischer indole synthesis, followed by esterification and subsequent hydrolysis.
This protocol is adapted from established Fischer indole synthesis procedures.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Hydrazone Formation: Add ethyl pyruvate to the solution and stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, continuing to monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-methoxyindole-2-carboxylate.
-
Reaction Setup: Dissolve the synthesized ethyl 5-methoxyindole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the mixture to reflux for 2-3 hours.
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The carboxylic acid will precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum to obtain 5-methoxyindole-2-carboxylic acid.[5]
Synthesis of Methoxyindole Carboxylic Acid Hydrazone Derivatives
To explore structure-activity relationships, hydrazone derivatives of 5-methoxyindole-2-carboxylic acid can be synthesized. These derivatives have shown enhanced neuroprotective and antioxidant activities.[6][7]
-
Esterification: The carboxylic acid is first converted to its methyl or ethyl ester using standard Fischer esterification conditions or by reaction with thionyl chloride in the respective alcohol.[8][9]
-
Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in ethanol for several hours to form the corresponding carbohydrazide.[6]
-
Condensation: The carbohydrazide is then condensed with a substituted benzaldehyde in refluxing ethanol to yield the final hydrazone derivative.[6][7] The reaction progress is monitored by TLC.
-
Purification: The product is typically isolated by filtration upon cooling and can be further purified by recrystallization.
Mechanisms of Neuroprotection
The neuroprotective effects of methoxyindole carboxylic acids are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival and death.
Inhibition of Dihydrolipoamide Dehydrogenase (DLDH) and Mitochondrial Protection
A primary target of MICA is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[2] DLDH is a crucial component of several mitochondrial multi-enzyme complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.
-
Mechanism of Inhibition: MICA acts as a reversible inhibitor of DLDH, leading to a mild impairment of mitochondrial respiration.[2] This inhibition is thought to induce a state of "chemical preconditioning," where cells adapt to a minor stress, rendering them more resistant to subsequent, more severe insults like ischemia.
-
Consequences of Inhibition: Inhibition of DLDH by MICA has been shown to preserve mitochondrial function and attenuate oxidative stress during reperfusion injury following a stroke.[10] This is achieved by maintaining mitochondrial membrane potential, increasing ATP production, and decreasing caspase-3 activity.
Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Methoxyindole carboxylic acids have been shown to activate this protective pathway.
-
Mechanism of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators, disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.
-
Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). Upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[11]
Monoamine Oxidase B (MAO-B) Inhibition
Certain derivatives of methoxyindole carboxylic acids, particularly hydrazone derivatives, have demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B).[7][12] MAO-B is an enzyme responsible for the degradation of dopamine and other monoamine neurotransmitters.
-
Relevance in Neurodegeneration: Elevated MAO-B activity is observed in aging and in neurodegenerative diseases like Parkinson's disease. The breakdown of dopamine by MAO-B generates hydrogen peroxide, a source of oxidative stress that can contribute to dopaminergic neuron death.
-
Therapeutic Implication: By inhibiting MAO-B, these compounds can increase synaptic dopamine levels and reduce the production of neurotoxic byproducts, offering a dual benefit in the context of Parkinson's disease.
In Vitro Evaluation of Neuroprotective Efficacy
The human neuroblastoma cell line SH-SY5Y is a widely used and reliable model for assessing the neuroprotective potential of novel compounds. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes.
Cell Culture and Differentiation
Protocol: SH-SY5Y Cell Culture and Neuronal Differentiation
-
Cell Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: To induce a neuronal phenotype, plate the cells at a low density and reduce the serum concentration to 1-2.5%. Add retinoic acid (RA) to a final concentration of 10 µM. Differentiate the cells for 5-7 days, changing the medium every 2-3 days. For a more mature phenotype, brain-derived neurotrophic factor (BDNF) can be added during the later stages of differentiation.
Assessment of Neuroprotection against Oxidative Stress
Protocol: H₂O₂-Induced Oxidative Stress Assay
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test methoxyindole carboxylic acid derivative for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a duration determined by preliminary toxicity assays (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is read on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates neuroprotection.[12][13]
Quantitative Data Summary
The following table summarizes the neuroprotective effects of representative 5-methoxyindole-2-carboxylic acid (5MICA) hydrazone derivatives against H₂O₂-induced oxidative stress in SH-SY5Y cells.
| Compound | Substituent on Benzaldehyde | Neuroprotection (%) at 10 µM |
| 5a | 2,3-dihydroxy | 60-70% |
| 5c | 2-hydroxy-4-methoxy | 55-65% |
| 5f | 3-hydroxy-4,5-dimethoxy | 50-60% |
| IPA Derivative (3a) | 2,3-dihydroxy | 40-50% |
Data compiled from Anastassova et al., 2023.[12][13]
In Vivo Evaluation in Models of Neurodegeneration
Animal models are indispensable for validating the in vivo efficacy and therapeutic potential of neuroprotective compounds. The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely used and clinically relevant model of ischemic stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
Protocol: tMCAO in Rats
-
Anesthesia and Surgical Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a silicone-coated monofilament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Reperfusion: After the desired period of occlusion (e.g., 60-90 minutes), withdraw the monofilament to allow for reperfusion.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring for recovery from anesthesia and providing hydration and analgesia.
-
Assessment of Infarct Volume: After a set reperfusion period (e.g., 24 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue will stain red. Quantify the infarct volume using image analysis software.
Efficacy of 5-Methoxyindole-2-Carboxylic Acid in the tMCAO Model
Dietary administration of MICA to rats for four weeks prior to inducing tMCAO has been shown to significantly reduce the infarct volume. This neuroprotective effect is associated with the mechanisms of DLDH inhibition and Nrf2 activation.[2]
Conclusion and Future Directions
Methoxyindole carboxylic acids represent a highly promising class of multi-target neuroprotective agents. Their ability to concurrently modulate mitochondrial function, enhance antioxidant defenses, and inhibit MAO-B provides a compelling rationale for their further development as therapies for complex neurodegenerative diseases. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear relationship between drug exposure and therapeutic effect.
-
Evaluation in a Broader Range of Disease Models: Including transgenic models of Alzheimer's and Parkinson's diseases.
-
Long-term Efficacy and Safety Studies: To assess the potential for chronic administration.
The in-depth technical information and protocols provided in this guide are intended to empower researchers to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Anastassova, N., Stefanova, D., Hristova-Avakumova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(8), 1845. [Link]
- University of Edinburgh Research Explorer. (2018).
- Monani, S., & Datus, C. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Anastassova, N., Stefanova, D., Hristova-Avakumova, N., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Antioxidants, 12(5), 984. [Link]
- Anastassova, N., Stefanova, D., Hristova-Avakumova, N., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. [Link]
- Yancheva, D., et al. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences, 25(1), 543. [Link]
- Wang, W., et al. (2020). Latest assessment methods for mitochondrial homeostasis in cognitive diseases. Frontiers in Neurology, 11, 579883. [Link]
- Johnson, D. A., & Johnson, J. A. (2015). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Journal of Neuroimmune Pharmacology, 10(4), 545-559. [Link]
- Anastassova, N., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors.
- Anastassova, N., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. MDPI. [Link]
- Anastassova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- Drozd, M., et al. (2024).
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
- Lin, Y. F., et al. (2021). Mitochondrial Dysfunction in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8641. [Link]
- PubChem. (n.d.). 5-Methoxyindole-2-carboxylic acid. [Link]
- Rahman, M. A., et al. (2023).
- Der Pharma Chemica. (2011).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2022).
- Yildiz, M., et al. (2024). The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. Medicina, 60(9), 1435. [Link]
- ResearchGate. (2024). Recent results from neuroprotective interventions in animal models of Parkinson's disease. [Link]
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- Bezard, E., et al. (2011). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Movement Disorders, 26(6), 969-980. [Link]
- Farran, B., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169-6186. [Link]
- De Jesus-Cortes, H., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. Proceedings of the National Academy of Sciences, 109(42), 17010-17015. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors | MDPI [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators | MDPI [mdpi.com]
- 12. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Design of 4-Methoxyindole-2-Carboxylic Acid Derivatives: A Technical Guide to Structure-Activity Relationship (SAR) Studies
Foreword: The Enduring Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and conformational flexibility allow it to interact with a diverse array of biological targets. Within this vast chemical space, indole-2-carboxylic acids have emerged as a particularly fruitful area of investigation. The strategic placement of a carboxylic acid at the 2-position provides a critical anchor for interactions with protein active sites, often through hydrogen bonding or chelation with metal ions.[2][3] This guide focuses on a specific, yet highly promising, subset: 4-methoxyindole-2-carboxylic acid and its derivatives. The introduction of a methoxy group at the 4-position significantly alters the electronic landscape of the indole ring, offering a nuanced approach to modulating target affinity and pharmacokinetic properties.[4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the rational design and optimization of novel therapeutics based on this versatile scaffold.
The this compound Core: A Starting Point for Innovation
This compound is a versatile building block in organic synthesis and medicinal chemistry.[4] Its structure, featuring an electron-donating methoxy group on the benzene portion of the indole and a carboxylic acid at the electron-deficient pyrrole ring, provides a unique combination of properties that can be exploited in drug design.
Synthesis of the Core Scaffold
The synthesis of this compound and its precursors is a critical first step in any SAR campaign. Several synthetic routes have been established, with the choice of method often depending on the desired scale and substitution patterns. A common approach involves the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.[5][6]
Illustrative Synthetic Protocol: Fischer Indole Synthesis
A generalized protocol for the synthesis of an indole-2-carboxylate, a direct precursor to the carboxylic acid, is as follows:
-
Phenylhydrazone Formation: Reacting a substituted phenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions to form the corresponding phenylhydrazone.
-
Indolization: Cyclization of the phenylhydrazone intermediate, typically by heating in the presence of a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride), to yield the ethyl indole-2-carboxylate.
-
Saponification: Hydrolysis of the ester to the desired carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidic workup.[7]
Deconstructing the Scaffold: A Systematic Approach to SAR
A thorough SAR study of the this compound scaffold involves systematically modifying different positions of the molecule and evaluating the impact of these changes on biological activity. The key positions for modification are the indole nitrogen (N1), the 3-position of the pyrrole ring, and the benzene ring (positions 5, 6, and 7), in addition to derivatization of the C2-carboxylic acid.
The Critical Role of the C2-Carboxylic Acid
The carboxylic acid at the C2 position is often a key pharmacophoric feature, participating in essential binding interactions with the target protein. In many cases, it acts as a hydrogen bond donor and acceptor or chelates with divalent metal ions in the active site.[2][3]
Experimental Workflow for C2-Carboxylic Acid Modification
The following diagram illustrates a typical workflow for exploring the importance of the C2-carboxylic acid and generating analogs:
Caption: Workflow for C2-Carboxylic Acid Derivatization.
Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of this compound in an appropriate solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Perform an aqueous workup and purify the product by column chromatography.[5]
Probing the Indole Core: Substitutions at N1, C3, and the Benzene Ring
Modifications to the indole core can significantly impact activity by influencing the molecule's electronics, sterics, and ability to form specific interactions with the target.
Key Areas of Modification and Their Rationale:
-
N1-Position: Alkylation or arylation at the indole nitrogen can enhance metabolic stability and introduce new binding interactions. The choice of substituent can also modulate the acidity of the N-H proton.
-
C3-Position: This position is often solvent-exposed and provides an opportunity to introduce larger substituents to probe for additional binding pockets or to improve physicochemical properties. Substitution at the 3-position has been shown to be important for the apoptotic activity of some indole-2-carboxylic acid derivatives.[8]
-
Benzene Ring (C5, C6, C7): Introducing substituents on the benzene ring can modulate the electron density of the indole system and provide vectors for further functionalization. Halogens, alkyl, and alkoxy groups are common starting points.
The following diagram illustrates the key positions for SAR exploration on the this compound scaffold:
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-methoxyindole-2-carboxylic acid derivatives protocol
An Application Guide to the Synthesis of 4-Methoxyindole-2-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of this compound and its derivatives. This class of molecules serves as a crucial scaffold in medicinal chemistry, acting as a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, and in the synthesis of complex natural products.[1] This guide offers an in-depth exploration of established synthetic routes, detailed step-by-step protocols, and the underlying chemical principles that govern these transformations.
Strategic Overview of Indole Synthesis
The construction of the indole ring is a foundational challenge in heterocyclic chemistry. For the specific target of this compound, several classical methods can be adapted. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most prominent and versatile methods include the Fischer Indole Synthesis, often preceded by the Japp-Klingemann reaction, and the Reissert Indole Synthesis.
The Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole nucleus.[2][3] The core of this reaction is the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4]
The reaction proceeds through a fascinating cascade of intramolecular rearrangements. The key step is a[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, which establishes the crucial C-C bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and polyphosphoric acid (PPA).[3]
Caption: General mechanism of the Fischer Indole Synthesis.
A powerful method for preparing the required arylhydrazone precursor is the Japp-Klingemann reaction . This reaction couples an aryl diazonium salt with a β-keto-ester or β-keto-acid to form the target hydrazone, providing a versatile entry point into the Fischer synthesis.[2][6][7]
The Reissert Indole Synthesis
The Reissert synthesis offers an alternative pathway, starting from an ortho-substituted nitrotoluene.[8] The process involves two main stages:
-
Condensation: An o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[9] Potassium ethoxide is often preferred for its higher reactivity.[8][9]
-
Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization. The nitro group is reduced to an amine, which then spontaneously condenses with the adjacent ketone to form the indole ring. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[8][9][10] This sequence directly yields the desired indole-2-carboxylic acid.[10]
Caption: Experimental workflow for the Japp-Klingemann/Fischer synthesis.
Protocol: Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid
Materials:
-
3-Methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate (EtOAc)
-
Potassium Hydroxide (KOH)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
PART A: Preparation of the Arylhydrazone Intermediate (Japp-Klingemann Reaction)
-
Diazotization of 3-Methoxyaniline:
-
In a 250 mL beaker, dissolve 3-methoxyaniline (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water (50 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. The aniline salt may precipitate.
-
Prepare a solution of sodium nitrite (0.1 mol) in 20 mL of cold water. Add this solution dropwise to the cold aniline salt suspension. The key is to maintain the temperature below 5 °C to ensure the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate 1 L flask, dissolve ethyl 2-methylacetoacetate (0.1 mol) and sodium acetate (0.3 mol) in 200 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from step 1 to the ethyl 2-methylacetoacetate solution. A colored precipitate of the hydrazone should form.
-
Maintain the temperature below 5 °C throughout the addition, which may take 30-45 minutes.
-
-
Work-up and Purification:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another 1-2 hours.
-
Allow the mixture to stand at room temperature overnight to ensure complete reaction.
-
Pour the reaction mixture into a large volume of cold water (approx. 1 L).
-
Collect the precipitated crude hydrazone by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure arylhydrazone intermediate. Dry the product under vacuum.
-
PART B: Synthesis of Ethyl 4-Methoxyindole-2-carboxylate (Fischer Indole Synthesis)
-
Cyclization:
-
Place the purified arylhydrazone (0.05 mol) from Part A into a round-bottom flask.
-
Add polyphosphoric acid (approx. 10 times the weight of the hydrazone) to the flask. PPA acts as both the acid catalyst and solvent.
-
Heat the mixture with stirring in an oil bath at 100-120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [11]
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-methoxyindole-2-carboxylate. [11] PART C: Saponification to 4-Methoxy-1H-indole-2-carboxylic acid
-
-
Hydrolysis:
-
Dissolve the crude ester from Part B in ethanol (150 mL).
-
Add a solution of potassium hydroxide (0.15 mol) in water (20 mL).
-
Reflux the mixture for 3-5 hours until TLC analysis indicates the complete consumption of the starting ester. [11]
-
-
Isolation and Purification:
-
Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.
-
Dilute the remaining solution with water and acidify to pH 2-3 by the slow addition of cold 2M HCl.
-
The 4-methoxy-1H-indole-2-carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
If necessary, the final product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water.
-
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
Table 1: Representative Reaction Data
| Stage | Key Reagents | Conditions | Typical Yield | Physical Appearance |
| Hydrazone Formation | 3-Methoxyaniline, NaNO₂, Ethyl 2-methylacetoacetate | 0-5 °C, then RT | 75-90% | Yellow to Orange Solid |
| Fischer Cyclization | Arylhydrazone, Polyphosphoric Acid | 100-120 °C, 2-4 h | 60-75% | Brownish Solid/Oil |
| Saponification | Indole Ester, KOH, EtOH | Reflux, 3-5 h | 85-95% | Off-white to Tan Solid |
Table 2: Characterization of 4-Methoxy-1H-indole-2-carboxylic acid
| Property | Data | Source |
| Molecular Formula | C₁₀H₉NO₃ | [12][13] |
| Molecular Weight | 191.18 g/mol | [12] |
| Appearance | Off-white to tan solid | --- |
| ¹H NMR (DMSO-d₆) | δ ~11.7 (s, 1H, NH), ~10.0 (br s, 1H, COOH), 6.8-7.5 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃) | Predicted |
| ¹³C NMR (DMSO-d₆) | δ ~163 (C=O), ~155 (C-OMe), ~100-140 (Ar-C), ~55 (OCH₃) | Predicted |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~2500-3000 (O-H), ~1680 (C=O), ~1250 (C-O stretch) | [14][15] |
References
- 4-Methoxy-1H-indole-2-carboxylic acid | 103260-65-7. J&K Scientific.
- Bischler-Möhlau Indole Synthesis. Merck Index.
- 4-Methoxyindole synthesis. ChemicalBook.
- Application Notes and Protocols for the Japp-Klingemann Reaction. Benchchem.
- Practical Methodologies for the Synthesis of Indoles. ACS Publications (Chemical Reviews).
- The Japp‐Klingemann Reaction. ResearchGate.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- Bischler–Möhlau indole synthesis. Wikiwand.
- Reissert Indole Synthesis. Cambridge University Press.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Reissert indole synthesis. Wikipedia.
- Bischler Indole Synthesis. ResearchGate.
- Japp–Klingemann reaction. Wikipedia.
- Process for the preparation of indole derivatives. Google Patents.
- Reissert indole synthesis. chemeurope.com.
- Fischer Indole Synthesis. Alfa Chemistry.
- Reissert-Indole-Synthesis.pdf. ResearchGate.
- (PDF) Reissert Indole Synthesis. ResearchGate.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH National Library of Medicine.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Fischer indole synthesis. Wikipedia.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
- Synthetic method of indole-2-carboxylic acid. Google Patents.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248. PubChem.
- This compound. porphyrin-systems.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- Chapter 4. Shodhganga@INFLIBNET.
- 4-Methoxy-indole-2-carboxylic acid. CymitQuimica.
- This compound | 103260-65-7. Sigma-Aldrich.
- 4-METHOXYINDOLE-3-CARBOXYLIC ACID(203937-50-2) 13C NMR spectrum. ChemicalBook.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar.
- This compound, 97+%. Fisher Scientific.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 12. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Mastering Amide Coupling Reactions with 4-Methoxyindole-2-carboxylic Acid
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are central to numerous therapeutic agents. Specifically, the 4-methoxyindole-2-carboxamide core has emerged as a structure of significant interest. This moiety is integral to compounds investigated for a range of biological activities, including novel treatments for Mycobacterium tuberculosis and various cancers.[1] The synthesis of these carboxamides is a critical step in drug discovery and development, with the amide coupling reaction being the most pivotal transformation.[2]
4-Methoxyindole itself is a versatile reactant used in the synthesis of anticancer agents, HIV-1 integrase inhibitors, and other bioactive molecules.[3] The strategic placement of the methoxy group at the 4-position can significantly influence biological activity; for instance, research has shown that moving the methoxy group from the 5- to the 4-position can double the potency of certain compounds against Mycobacterium tuberculosis.[4]
This guide provides an in-depth analysis of the critical parameters, mechanistic considerations, and detailed laboratory protocols for the successful amide coupling of 4-methoxyindole-2-carboxylic acid. It is designed for researchers and drug development professionals seeking to optimize this crucial synthetic step.
The Substrate: Understanding this compound
A successful coupling reaction begins with a thorough understanding of the starting materials. This compound (CAS 103260-65-7) is a solid with a relatively high melting point of 234-235°C, which can suggest limited solubility in some common organic solvents.
From a chemical standpoint, the molecule possesses two key features that dictate its reactivity:
-
An Electron-Rich Indole Ring: The methoxy group at the 4-position is electron-donating, increasing the electron density of the bicyclic system. While this enhances the nucleophilicity of certain positions on the ring (e.g., the 3-position), it can also make the indole susceptible to undesired side reactions under harsh or strongly acidic conditions.[5]
-
The Carboxylic Acid Moiety: This is the reaction handle for the amide coupling. The direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, activation of the carboxylic acid is essential for the reaction to proceed.
The Reaction: Key Mechanistic Considerations for Amide Coupling
The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by using a "coupling reagent" to form a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine.[2]
General Mechanism
The process can be visualized as a two-stage sequence: activation followed by coupling. Additives are often used to stabilize the active intermediate and improve reaction outcomes.
Caption: General mechanism of amide bond formation.
The Role of Coupling Reagents
The choice of coupling reagent is the most critical decision in designing an amide synthesis. They fall into several classes, each with distinct advantages and mechanisms.[2]
-
Carbodiimides (e.g., EDC, DCC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] While cost-effective, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct, which can complicate purification.[8] For this reason, carbodiimides are almost always used with additives like HOBt. EDC (or EDC·HCl) is often preferred over DCC in modern synthesis because its urea byproduct is water-soluble, simplifying workup and purification.[9][10]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most efficient and rapid coupling reagents.[8] They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an active ester that is less prone to racemization and reacts quickly with the amine.[6][8] HATU is generally considered more reactive and provides better results, especially for hindered substrates.[9]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents form active esters. A key advantage is that they do not react with the primary amine component, which can be an issue with uronium salts if the amine is in excess or if pre-activation times are long.[2][11]
The Role of Additives and Bases
-
Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) are essential when using carbodiimides. They trap the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is more stable, less susceptible to racemization, and efficiently acylates the amine.[8][9]
-
Bases (DIPEA, Et₃N, DMAP): The choice of base is dictated by the coupling reagent. Uronium and phosphonium reagents require a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[8] 4-(Dimethylamino)pyridine (DMAP) is a highly effective acyl-transfer catalyst but is generally used in catalytic amounts due to its nucleophilicity.[12]
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent should be based on the specific amine, reaction scale, and desired purity profile. The following table provides a comparison of commonly used reagents for the synthesis of 4-methoxyindole-2-carboxamides.
| Reagent System | Reagent Class | Typical Base | Advantages | Disadvantages |
| EDC / HOBt | Carbodiimide | DIPEA or None | Cost-effective; water-soluble byproduct simplifies purification.[9][13] | Slower reaction times; risk of racemization without HOBt; N-acylurea formation.[8] |
| HATU | Uronium Salt | DIPEA | Very fast and highly efficient; low racemization; good for hindered substrates.[8][9] | Higher cost; potential for guanidinylation of the amine if not used correctly.[2] |
| PyBOP | Phosphonium Salt | DIPEA | High efficiency; low racemization; does not react with the amine component.[2][11] | Byproduct (HMPA from the related BOP reagent) can be toxic[14]; higher cost than EDC. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the amide coupling of this compound. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Caption: A typical experimental workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 equiv) in one portion. The mixture may become slightly warm. Stir for 15-30 minutes at room temperature to allow for pre-activation.
-
In a separate vial, dissolve the amine (1.1 equiv) in a small amount of DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: HATU Mediated Coupling
This protocol is ideal for more challenging couplings, including sterically hindered amines or when faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated LiCl (aq) solution (for DMF workup)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the mixture and stir. The solution should be clear.
-
Allow the mixture to stir for 10-20 minutes at room temperature for pre-activation.
-
Add the amine (1.1 equiv), either neat if it is a liquid or as a solution in a minimal amount of DMF.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer. If DMF was used as the solvent, wash with saturated aqueous LiCl (3x) to remove the DMF, followed by 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to obtain the pure 4-methoxyindole-2-carboxamide product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Poor solubility of starting acid.- Sterically hindered amine. | - Use fresh, high-quality coupling reagents.- Ensure base is anhydrous and added in sufficient excess.- Try a different solvent (e.g., DMF, NMP) or gentle heating.- Switch to a more powerful coupling reagent like HATU or PyAOP.[11] |
| Formation of N-Acylurea Byproduct | - Using a carbodiimide (EDC, DCC) without an additive.- Slow reaction with the amine. | - Always use HOBt or HOAt as an additive with carbodiimides.[8]- Increase the concentration of the amine or switch to a more reactive coupling system. |
| Epimerization (if amine is chiral) | - High reaction temperature.- Prolonged reaction time.- Use of a strong, nucleophilic base. | - Run the reaction at 0°C or room temperature.- Use a faster coupling reagent like HATU to reduce reaction time.[9]- Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Difficult Purification | - Water-insoluble urea byproduct (from DCC).- Residual DMF in the crude product. | - Use EDC instead of DCC for a water-soluble urea byproduct.[9]- Perform multiple washes with aqueous LiCl or brine to remove DMF during workup. |
Conclusion
The successful synthesis of 4-methoxyindole-2-carboxamides via amide coupling is a highly achievable yet nuanced process. Success hinges on a rational selection of coupling reagents, additives, and bases tailored to the specific amine substrate. While cost-effective methods like EDC/HOBt are suitable for many applications, more robust uronium or phosphonium reagents such as HATU provide superior performance for challenging, sterically hindered, or racemization-prone couplings. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently access these valuable chemical entities, paving the way for further discoveries in medicinal chemistry and drug development.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
- Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. National Institutes of Health (NIH).
- Coupling Reagents. Aapptec Peptides.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Amide Synthesis. Fisher Scientific.
- This compound, 97+%. Fisher Scientific.
- Synthesis of 3-hydroxy- and 3-methoxyindole-2-carboxamides and esters. ACS Publications.
- 4-Methoxy-1H-indole-2-carboxylic acid. PubChem.
- This compound suppliers USA. USA Chemical Suppliers.
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
- Preparation of 2-Arylindole-4-carboxylic Amide Derivatives. ResearchGate.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.dk]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. file.globalso.com [file.globalso.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
Introduction: The Strategic Importance of 4-Methoxyindole-2-carboxylates
An Application Guide to the Esterification of 4-Methoxyindole-2-carboxylic Acid
The indole nucleus is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged structure" in drug discovery for its ability to interact with a diverse range of biological targets.[1] Within this class, this compound stands out as a versatile synthetic intermediate for constructing more complex, pharmacologically active molecules.[2][3] Its derivatives are pivotal in the development of novel therapeutics targeting neurological disorders, as well as anti-inflammatory and anticancer agents.[2][3]
The conversion of this compound to its corresponding esters is a critical transformation in medicinal chemistry. Esterification serves multiple strategic purposes: it can modulate a molecule's lipophilicity to improve cell permeability, act as a handle for further synthetic elaboration, or function as a prodrug moiety that is later hydrolyzed in vivo to release the active carboxylic acid.[1]
However, the selection of an appropriate esterification method is not trivial. The indole ring, while generally stable, can be sensitive to harsh acidic conditions, and the overall molecular complexity may dictate the need for milder, more selective approaches. This guide provides detailed protocols and mechanistic insights into two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier esterification and the milder, modern Steglich esterification.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol, first described in 1895.[4][5] It is a thermodynamically controlled process that relies on simple, inexpensive reagents, making it highly suitable for large-scale synthesis where substrate sensitivity is not a primary concern.[4][6] The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water byproduct as it forms.[7][8]
Causality of the Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by the weakly nucleophilic alcohol.[4][7] The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.[6][8]
Detailed Protocol: Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate
This protocol describes the synthesis of the methyl ester using methanol in excess as both reactant and solvent.
Materials and Reagents
| Reagent | M.Wt. | Eq. | Moles (mmol) | Amount |
| This compound | 191.18 | 1.0 | 10.0 | 1.91 g |
| Methanol (Anhydrous) | 32.04 | - | - | 50 mL (as solvent) |
| Sulfuric Acid (Conc., 98%) | 98.08 | cat. | ~2.0 | ~0.1 mL (2-3 drops) |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~100 mL |
| Ethyl Acetate | - | - | - | ~150 mL |
| Brine | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~5 g |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.91 g, 10.0 mmol).[8]
-
Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the acid is partially dissolved. While stirring, carefully and slowly add concentrated sulfuric acid (~0.1 mL) dropwise. Causality Note: The strong acid is highly exothermic when mixed with methanol and must be added slowly to control the temperature.[8]
-
Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~100 mL) to neutralize the excess acid. Trustworthiness Check: Effervescence (CO₂ evolution) will occur. Add slowly to avoid overflow. Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product, methyl 4-methoxy-1H-indole-2-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford a white solid.[9]
Method 2: Steglich Esterification
The Steglich esterification, developed in 1978, is a powerful and mild method for forming ester bonds.[10] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12] This method is particularly advantageous for substrates that are sensitive to acid or heat, or for coupling sterically hindered components.[13][14]
Causality of the Mechanism
The success of the Steglich esterification lies in its unique catalytic cycle which avoids harsh conditions.[11]
-
Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13]
-
DMAP Interception: DMAP, a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea. This crucial step outcompetes a potential side reaction where the intermediate rearranges to a stable, unreactive N-acylurea.[10][13]
-
Active Ester Formation: This attack forms a highly electrophilic N-acylpyridinium intermediate, often called the "active ester".[11]
-
Nucleophilic Attack: The alcohol then attacks the activated acyl group of the pyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU).[10][13]
Detailed Protocol: Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate
This protocol details the synthesis of the ethyl ester under mild, room temperature conditions.
Materials and Reagents
| Reagent | M.Wt. | Eq. | Moles (mmol) | Amount |
| This compound | 191.18 | 1.0 | 5.0 | 0.96 g |
| Ethanol (Anhydrous) | 46.07 | 1.2 | 6.0 | 0.28 g (0.35 mL) |
| DCC | 206.33 | 1.1 | 5.5 | 1.13 g |
| DMAP | 122.17 | 0.1 | 0.5 | 61 mg |
| Dichloromethane (DCM, Anhydrous) | - | - | - | 50 mL |
| Hydrochloric Acid (1M aq.) | - | - | - | ~50 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~5 g |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.96 g, 5.0 mmol), anhydrous ethanol (0.35 mL, 6.0 mmol), and DMAP (61 mg, 0.5 mmol).[11]
-
Solvent Addition: Add anhydrous DCM (50 mL) and stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Cooling: Cool the flask to 0°C using an ice-water bath. Causality Note: Cooling is important to control the exothermic reaction upon DCC addition and to minimize potential side reactions.[11]
-
Reagent Addition: In a separate beaker, dissolve DCC (1.13 g, 5.5 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The formation of a white precipitate (DCU) is an indication of reaction progress. Monitor by TLC.
-
Workup - Filtration: Upon completion, cool the mixture again to 0°C for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the white DCU solid. Wash the filter cake with a small amount of cold DCM.[11]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Trustworthiness Check: The acid wash removes residual DMAP and any unreacted DCC, while the base wash removes any remaining carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: The crude ethyl 4-methoxy-1H-indole-2-carboxylate can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure product.
General Experimental Workflow
The following diagram illustrates the universal sequence of steps in a typical synthetic chemistry protocol, applicable to both esterification methods described.
Comparative Analysis and Method Selection
Choosing the right esterification method depends on the specific requirements of the synthesis, including substrate sensitivity, scale, and cost.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Reaction Conditions | Harsh (Strong acid, high temp/reflux) | Mild (Neutral pH, 0°C to room temp)[15] |
| Key Reagents | Carboxylic Acid, Alcohol (excess), Strong Acid Catalyst | Carboxylic Acid, Alcohol, DCC (or EDC), DMAP (cat.)[12] |
| Substrate Scope | Good for simple, robust molecules. Not for acid-labile groups. | Excellent for complex, sensitive, or sterically hindered substrates.[13][14] |
| Byproducts | Water | Dicyclohexylurea (DCU) - an insoluble solid.[10] |
| Workup Complexity | Requires neutralization and extraction. | Requires filtration to remove DCU, followed by extraction.[11] |
| Advantages | Inexpensive, simple reagents, good for large scale.[4][5] | High yields, mild conditions, broad substrate scope.[11] |
| Disadvantages | Harsh conditions can decompose sensitive substrates, reversible.[5] | More expensive reagents, DCC is an allergen, DCU can be hard to remove completely.[15] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Wet reagents/solvents (especially for Steglich). 3. (Fischer) Equilibrium not shifted. | 1. Extend reaction time, monitor by TLC. 2. Use anhydrous solvents and reagents. 3. Use a larger excess of alcohol or employ a Dean-Stark trap to remove water. |
| N-Acylurea Formation (Steglich) | Rearrangement of the O-acylisourea intermediate is competing with DMAP attack.[13] | Ensure DMAP is present and the reaction is run at the recommended temperature. Do not pre-mix acid and DCC for extended periods before adding DMAP/alcohol. |
| Difficult Purification | 1. (Steglich) DCU is co-eluting or precipitating in the column. 2. (Fischer) Charring/decomposition of starting material. | 1. Ensure complete precipitation of DCU by cooling before filtration. A different carbodiimide like EDC (which forms a water-soluble urea) can be used. 2. Lower the reaction temperature or switch to a milder method like Steglich. |
| Incomplete Neutralization | Insufficient base added during workup. | Add base slowly until effervescence ceases and check the aqueous layer with pH paper to confirm it is pH > 7. |
Conclusion
Both Fischer-Speier and Steglich esterification are effective methods for the synthesis of 4-methoxyindole-2-carboxylates. The Fischer-Speier method is the workhorse for large-scale, cost-effective synthesis of simple esters from robust precursors. For more delicate, multi-functionalized indole derivatives common in late-stage drug development, the Steglich esterification offers a superior, mild, and highly reliable alternative, preserving sensitive functional groups and consistently delivering high yields. The choice between them should be guided by a careful consideration of substrate stability, reaction scale, and overall synthetic strategy.
References
- Fischer–Speier esterification. In: Wikipedia. Accessed January 4, 2026. [Link]
- Steglich Esterification. Organic Chemistry Portal. Accessed January 4, 2026. [Link]
- Steglich Esterification Definition. Fiveable. Accessed January 4, 2026. [Link]
- Fischer esterification Mechanism - Advantages and Applications. ScienceMotive. Published October 1, 2021. [Link]
- Steglich esterification. In: Wikipedia. Accessed January 4, 2026. [Link]
- Steglich Esterification Guide. Scribd. Accessed January 4, 2026. [Link]
- Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Published November 16, 2022. [Link]
- Jessiman, K., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Published July 29, 2021. [Link]
- Fischer Esterification. Organic Chemistry Portal. Accessed January 4, 2026. [Link]
- Acid to Ester - Common Conditions.
- 4-Methoxy-1H-indole-2-carboxylic acid. J&K Scientific. Accessed January 4, 2026. [Link]
- Methyl 4-methoxy-1H-indole-2-carboxylate. BIOSYNCE. Accessed January 4, 2026. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. sciencemotive.com [sciencemotive.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynce.com [biosynce.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 4-Methoxyindole-2-carboxylic Acid
Abstract
This application note details a selective, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-methoxyindole-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to method validation, ensuring reliable and reproducible results.
Introduction and Principle
This compound (CAS 103260-65-7) is a heterocyclic building block whose purity and concentration are critical for the successful synthesis of downstream products, including potential therapeutic agents.[1][2] Its chemical structure, featuring an indole core, a carboxylic acid group, and a methoxy moiety, lends itself to analysis by reverse-phase HPLC.[3]
The principle of this method is based on reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.[4] this compound, being a moderately polar molecule, is retained on a nonpolar C18 column. The mobile phase consists of a polar aqueous component and a less polar organic component (acetonitrile). The inclusion of an acid (e.g., formic acid) in the aqueous phase is critical. It suppresses the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and ensuring strong retention, improved peak shape, and reproducibility.[5][6] Detection is achieved by measuring the analyte's UV absorbance, leveraging the strong chromophore of the indole ring system.[7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: For mobile phase preparation.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.
Chemicals and Reagents
-
This compound reference standard: Purity ≥97%.[8]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, purified to >18 MΩ·cm (e.g., Milli-Q®).
-
Formic Acid (FA): HPLC grade, ~99% purity.
-
Methanol: HPLC grade (for cleaning and sample dissolution if needed).
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. A PDA detector should be used to scan for the maximum absorbance wavelength (λmax) of this compound, which is expected to be in the 280-300 nm range. For routine analysis, a single wavelength UV detector can be used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (approx. 290 nm) |
| Run Time | 15 minutes |
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve an expected concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
The general workflow for the analysis is depicted below. It begins with careful sample and standard preparation, followed by chromatographic separation and detection, and concludes with data processing and interpretation.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.
System Suitability
Before starting any validation run, the suitability of the chromatographic system must be verified. Inject the working standard (e.g., 25 µg/mL) five times. The system is deemed ready if the acceptance criteria are met.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Inject a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.
Linearity
The linearity of the method should be established across the intended concentration range.[9]
-
Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Accuracy
Accuracy is determined by spiking a known amount of analyte into a sample matrix or placebo at different concentration levels.
-
Protocol: Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Calculate the percentage recovery for each sample.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Protocol:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
The robustness of the method should be evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., organic content ± 2%)
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| System Suitability | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Plates > 2000 |
| Specificity | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters must be met for all conditions. |
Results and Discussion
Under the proposed chromatographic conditions, this compound should elute as a sharp, symmetrical peak with an estimated retention time of approximately 7-9 minutes. The exact retention time may vary depending on the specific column and HPLC system used. A well-developed method will show a baseline resolution of the analyte from any impurities or solvent front peaks. The use of an acidic mobile phase is key to preventing peak tailing, a common issue with acidic compounds on reverse-phase columns.[10] The gradient elution ensures that any late-eluting, more hydrophobic impurities are washed from the column, preventing carryover in subsequent injections.
Conclusion
The RP-HPLC method described provides a reliable and robust tool for the quantitative analysis of this compound. The protocol is straightforward and uses common instrumentation and reagents. Proper validation of this method will ensure its suitability for quality control, stability testing, and research applications in the pharmaceutical industry.
References
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies.
- This compound | 103260-65-7. Sigma-Aldrich.
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
- Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- 4-Methoxy-1H-indole-2-carboxylic acid. PubChem.
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
- 4-Methoxy-indole-2-carboxylic acid. CymitQuimica.
- This compound, 97+%. Fisher Scientific.
- This compound methyl ester. Vibrant Pharma Inc.
- This compound, 97+% 250 mg. Thermo Fisher Scientific.
- This compound, 97+% 1 g. Thermo Fisher Scientific.
- 103260-65-7 | this compound. AiFChem.
- This compound | 103260-65-7. Sigma-Aldrich.
- 5-Methoxyindole-2-carboxylic acid. SpectraBase.
- 4-Methoxyindole. GoldBio.
- CAS No : 4837-90-5| Chemical Name : 4-Methoxyindole. Pharmaffiliates.
- UV absoerption spectra of indolyl-2-carboxylic acid... ResearchGate.
- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. SIELC Technologies.
Sources
- 1. 103260-65-7 | this compound - AiFChem [aifchem.com]
- 2. goldbio.com [goldbio.com]
- 3. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
Quantitative Bioanalysis of 4-Methoxyindole-2-carboxylic Acid in Human Plasma using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-methoxyindole-2-carboxylic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic, toxicokinetic, or metabolic studies. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method has been validated according to the principles outlined in international regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.
Introduction
This compound is an indole derivative of interest in pharmaceutical research and metabolic studies. Indole compounds are crucial signaling molecules and metabolic byproducts, and their accurate quantification in biological matrices is essential for understanding their physiological roles and pharmacokinetic profiles. Given the complexity of biological matrices like plasma and the often low concentrations of analytes, a highly selective and sensitive analytical method is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior specificity, sensitivity, and speed.[1][2] This note provides a comprehensive protocol for the analysis of this compound, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.19 g/mol | [3][4] |
| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | [3] |
| Melting Point | 234-235 °C | [4] |
| Appearance | Solid | [4] |
Experimental Methodology
Materials and Reagents
-
Analyte: this compound reference standard (≥97% purity).[4][5][6]
-
Internal Standard (IS): this compound-d₃ (or a suitable structural analog if a stable isotope-labeled standard is unavailable).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥98%).
-
Biological Matrix: Blank human plasma (with K₂EDTA as anticoagulant), pre-screened for interferences.
-
Consumables: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Agilent 6470, Waters Xevo TQ-S).
-
Analytical Software: Instrument control and data acquisition software (e.g., Sciex Analyst, Agilent MassHunter, Waters MassLynx).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
The rationale for selecting protein precipitation is its speed, simplicity, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC system.[7] Acetonitrile is a highly efficient solvent for this purpose.
Protocol:
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard working solution (50 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Caption: High-throughput protein precipitation workflow.
LC-MS/MS Conditions
The carboxylic acid moiety of the analyte makes it amenable to deprotonation, favoring negative ion mode ESI for high sensitivity.[8]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 4 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Collision Gas | Nitrogen |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 190.1 | 146.1 (Loss of CO₂) | -60 | -25 |
| IS (4-Methoxyindole-2-CA-d₃) | 193.1 | 149.1 (Loss of CO₂) | -60 | -25 |
Note: MS parameters are instrument-dependent and require optimization.[9][10]
Bioanalytical Method Validation
The method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[11][12][13][14]
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating the method's specificity.
Linearity and Calibration Curve
The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. The curve was linear over the range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Matrix Effect and Recovery
The matrix effect is a critical parameter in LC-MS/MS bioanalysis, representing the suppression or enhancement of ionization caused by co-eluting matrix components.[15][16] It was quantitatively assessed by comparing the peak response of the analyte spiked into extracted blank plasma with the response in a neat solution. A stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects.[17][18]
Protocol for Matrix Effect Assessment:
-
Set A: Analyze analyte and IS in a neat solution (e.g., 50:50 acetonitrile/water).
-
Set B: Extract blank plasma from six sources, then spike the analyte and IS into the final supernatant.
-
Calculation: Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A). The IS-normalized MF should be consistent across sources.
Recovery of the analyte and IS from the plasma was determined by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples.
Caption: Logic for quantitative matrix effect evaluation.
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage. This included freeze-thaw stability (3 cycles), short-term bench-top stability (24 hours at room temperature), long-term storage stability (-80°C for 30 days), and post-preparative stability (48 hours in the autosampler at 10°C).
Table 5: Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | %CV of IS-normalized matrix factor across 6 lots should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Deviation within ±15% of nominal concentration |
| Source: Based on EMA and FDA guidelines.[11][12][19] |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the validated performance demonstrates its suitability for regulated bioanalysis in support of drug development programs. The detailed protocols and validation framework provide a solid foundation for implementation in a research or clinical laboratory setting.
References
- Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
- Mei, H., Hsieh, Y., & Nardo, C. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- European Medicines Agency. (2011).
- NorthEast BioLab.
- Sangster, T., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
- Tan, A., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- European Medicines Agency. (2011).
- European Bioanalysis Forum.
- Cerilliant.
- Ovid. (2012).
- ResearchGate. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
- PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. [Link]
- Swartz, M. E., & Krull, I. S. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- ResearchGate. USFDA.
- American College of Clinical Pharmacology. (2019).
- LCGC. (2020).
- Fisher Scientific. This compound, 97+%. [Link]
- Pitt, J. J. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Agilent. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
- Universidade de Lisboa. (2019).
Sources
- 1. agilent.com [agilent.com]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 103260-65-7 [sigmaaldrich.com]
- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 6. H52392.MD [thermofisher.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. nebiolab.com [nebiolab.com]
- 17. cerilliant.com [cerilliant.com]
- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
Application Note and Protocol: N-Alkylation of 4-Methoxyindole-2-carboxylic Acid
Introduction: The Significance of N-Alkylated Indoles in Modern Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a key synthetic strategy to modulate the pharmacological properties of these molecules. N-alkylated indoles often exhibit enhanced biological activity, improved metabolic stability, and altered receptor binding profiles, making them highly valuable in the development of new therapeutics.[3][4] This application note provides a detailed protocol for the N-alkylation of 4-methoxyindole-2-carboxylic acid, a versatile building block for the synthesis of complex bioactive compounds.
Reaction Mechanism and Scientific Rationale
The N-alkylation of indoles typically proceeds via a two-step mechanism involving deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction (SN2) with an alkylating agent.[5]
-
Deprotonation: The indole N-H proton is weakly acidic, with a pKa of approximately 16-17.[5] A strong base is therefore required to deprotonate the nitrogen and form a highly nucleophilic indole anion. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions.
-
Nucleophilic Attack (SN2): The resulting indole anion acts as a potent nucleophile, readily attacking the electrophilic carbon of an alkyl halide or other suitable alkylating agent.[5] This step follows a classic SN2 pathway, leading to the formation of the N-alkylated product.
The presence of the electron-donating methoxy group at the 4-position of the indole ring in our substrate can subtly influence the nucleophilicity of the indole nitrogen. Conversely, the electron-withdrawing carboxylic acid group at the 2-position will increase the acidity of the N-H proton, potentially allowing for the use of milder bases.[5]
Visualizing the Reaction Mechanism
The following diagram illustrates the general mechanism for the N-alkylation of this compound.
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Biological Assays Using 4-Methoxyindole-2-carboxylic Acid
Introduction: Unveiling the Metabolic Regulatory Potential of 4-Methoxyindole-2-carboxylic Acid
This compound is an indole derivative with emerging significance in the study of metabolic pathways.[1] As a versatile synthetic intermediate, its core structure is a valuable scaffold in medicinal chemistry for developing novel therapeutics.[1] Of particular interest to researchers is its demonstrated activity in modulating key metabolic processes, specifically within adipose tissue.
Studies have revealed that this compound can inhibit the incorporation of essential metabolic building blocks like glucose, pyruvate, and acetate into triglycerides and carbon dioxide.[2] Furthermore, it has been shown to curtail the activity of enzymes integral to fatty acid synthesis.[2] These findings underscore the potential of this compound as a valuable tool for investigating lipid and glucose metabolism. Its ability to influence these pathways makes it a compound of interest for research in areas such as metabolic disorders and oncology, where aberrant metabolism is a key feature.
These application notes provide detailed protocols for utilizing this compound in fundamental biological assays to probe its effects on cellular metabolism. The following sections offer step-by-step guidance on assessing its impact on fatty acid synthesis and glucose uptake, enabling researchers to explore its mechanism of action and potential therapeutic applications.
Physicochemical Properties and Handling
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 103260-65-7 | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute to the final working concentration in the assay medium. | |
| Storage | Store at room temperature, protected from light. | [6] |
Preparation of Stock Solution: To prepare a 10 mM stock solution, dissolve 1.91 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
I. Assay for Inhibition of Fatty Acid Synthesis
A. Scientific Rationale and Principle
This compound has been shown to reduce the activity of enzymes associated with fatty acid synthesis.[2] This protocol describes a cell-based assay to quantify the de novo synthesis of fatty acids in the presence of the compound. The assay measures the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into newly synthesized lipids. A reduction in the incorporation of the radiolabel in treated cells compared to control cells indicates inhibition of the fatty acid synthesis pathway.
B. Experimental Workflow
Caption: Workflow for the fatty acid synthesis inhibition assay.
C. Detailed Protocol
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound
-
DMSO
-
[¹⁴C]-acetate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A suggested concentration range to test is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle.
-
Incubate for a predetermined time, for example, 24 hours.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.
-
Set aside a small aliquot of the lysate for protein quantification using a BCA assay.
-
To the remaining lysate, add 1.5 mL of hexane:isopropanol (3:2 v/v) and vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer the upper organic phase (containing the lipids) to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of the corresponding lysate aliquot.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of fatty acid synthesis against the log of the compound concentration to determine the IC₅₀ value.
-
D. Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the incorporation of [¹⁴C]-acetate into lipids, reflecting the inhibition of de novo fatty acid synthesis.
II. Assay for Inhibition of Cellular Glucose Uptake
A. Scientific Rationale and Principle
Previous studies have indicated that this compound inhibits the incorporation of glucose into triglycerides and CO₂, suggesting a potential impact on glucose uptake or metabolism.[2] This protocol utilizes a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in living cells. 2-NBDG is transported into cells via glucose transporters but is not fully metabolized, leading to its intracellular accumulation. The amount of glucose uptake is directly proportional to the fluorescence intensity within the cells.
B. Experimental Workflow
Caption: Workflow for the glucose uptake inhibition assay.
C. Detailed Protocol
Materials:
-
Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
DMSO
-
Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency or differentiation state.
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle (DMSO) in complete medium for a desired pre-incubation period (e.g., 1-24 hours).
-
-
Glucose Starvation:
-
Aspirate the medium and wash the cells twice with warm, glucose-free medium.
-
Add 100 µL of glucose-free medium containing the respective concentrations of this compound or vehicle.
-
Incubate the cells for 15-30 minutes at 37°C to deplete intracellular glucose.
-
-
2-NBDG Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell line.
-
-
Stopping the Reaction:
-
Aspirate the 2-NBDG-containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
After the final wash, add 100 µL of PBS to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Normalization and Analysis:
-
In a parallel plate, perform a cell viability assay to normalize the fluorescence readings to the number of viable cells.
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Express the normalized fluorescence as a percentage of the vehicle control.
-
Plot the percentage of glucose uptake against the log of the compound concentration to determine the IC₅₀ value.
-
D. Expected Results
A dose-dependent decrease in 2-NBDG fluorescence is anticipated in cells treated with this compound, indicating an inhibition of glucose uptake.
III. Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on key metabolic pathways. By demonstrating its inhibitory effects on fatty acid synthesis and glucose uptake, researchers can further elucidate its mechanism of action. Future studies could explore the specific enzymatic targets of this compound within these pathways. For instance, investigating its impact on key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN) would provide more granular insights. Additionally, exploring its effects on the expression and translocation of glucose transporters (GLUTs) could clarify its role in glucose uptake. The versatility of this compound as a research tool holds promise for advancing our understanding of metabolic regulation and for the potential development of novel therapeutic strategies.
References
- Lopes-Cardozo, M., & van den Bergh, S. G. (1974). Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 357(1), 53–62.
- Gálvez-Molina, F., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(8), 3569.
- Fisher Scientific. (n.d.). This compound, 97+%.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- Bąkowicz, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2169.
- Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 103260-65-7: this compound [cymitquimica.com]
- 6. goldbio.com [goldbio.com]
Application Notes and Protocols for Cell-Based Assays of 4-Methoxyindole-2-Carboxylic Acid Activity
Introduction: Unveiling the Bioactivity of 4-Methoxyindole-2-Carboxylic Acid
This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry.[1] The indole ring system is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a methoxy group can significantly influence the electronic properties and binding affinities of the indole scaffold, making it a promising candidate for developing novel therapeutics targeting cancer, inflammation, and neurodegenerative diseases.[1]
This comprehensive guide provides a suite of detailed protocols for cell-based assays designed to elucidate the biological activities of this compound. These assays are intended for researchers, scientists, and drug development professionals to systematically evaluate its potential as a therapeutic agent. The protocols are designed to be self-validating, with clear explanations of the underlying principles and experimental choices, ensuring scientific rigor and reproducibility.
Experimental Workflow: A Multi-faceted Approach to Characterizing Bioactivity
A systematic evaluation of a novel compound's bioactivity begins with a general assessment of its effect on cell viability, followed by more specific assays to probe its mechanism of action. This workflow ensures that observed effects are not simply a result of cytotoxicity and allows for a deeper understanding of the compound's cellular targets.
Caption: A logical workflow for characterizing the bioactivity of this compound.
Section 1: Assessment of Cytotoxicity and Cell Viability
Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound affects cell viability. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[2] This conversion only occurs in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[2] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured.[2]
Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) or other cell lines of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[3]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) * 100
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 24, 48, 72 hours |
| MTT Incubation Time | 4 hours |
| Absorbance Wavelength | 570 nm |
Section 2: Evaluation of Antioxidant Activity
Given that indole derivatives have shown neuroprotective effects, partly through the reduction of oxidative stress, it is pertinent to investigate the antioxidant capacity of this compound. The cellular antioxidant activity (CAA) assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common method to measure the ability of a compound to scavenge intracellular reactive oxygen species (ROS).
Principle of the DCFH-DA Assay
DCFH-DA is a cell-permeable compound that is non-fluorescent.[7][8] Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescin (DCFH), which is then trapped within the cell.[7][9] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][8] The fluorescence intensity is directly proportional to the level of intracellular ROS.[8] An antioxidant compound will reduce the amount of ROS, thereby decreasing the fluorescence signal.
Caption: The principle of the DCFH-DA cellular antioxidant assay.
Protocol: Cellular Antioxidant Activity Assay
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).[10]
-
Complete cell culture medium.
-
DCFH-DA solution (e.g., 20 µM in serum-free medium).
-
Hydrogen peroxide (H₂O₂) or another ROS inducer.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm).
Procedure:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various non-toxic concentrations of this compound for 1-24 hours.
-
Remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7][8]
-
Wash the cells twice with PBS.
-
Add 100 µL of H₂O₂ (e.g., 100 µM) to induce oxidative stress.[11]
-
Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.
Data Analysis: Calculate the percentage of ROS inhibition: % ROS Inhibition = (Fluorescence of H₂O₂ control - Fluorescence of treated cells) / Fluorescence of H₂O₂ control * 100
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y |
| DCFH-DA Concentration | 20 µM |
| ROS Inducer | 100 µM H₂O₂ |
| Fluorescence Ex/Em | ~485/535 nm |
Section 3: Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide array of diseases.[5][12] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[12] This section describes an assay to determine if this compound can inhibit NF-κB activation in response to an inflammatory stimulus.
Principle of the NF-κB Reporter Assay
This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[13][14] In resting cells, NF-κB is held inactive in the cytoplasm.[12] Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the translocation of NF-κB to the nucleus.[12] In the nucleus, NF-κB binds to its response element and drives the transcription of the luciferase reporter gene. The amount of light produced by the luciferase reaction is proportional to NF-κB activity.[13]
Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
RAW 264.7 or THP-1 cells stably expressing an NF-κB-luciferase reporter.[15]
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS).
-
This compound.
-
White, opaque 96-well plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[15]
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of ~25,000 cells per well.[15]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 5-6 hours.[15]
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes and measure luminescence using a luminometer.[15]
Data Analysis: Calculate the percentage of NF-κB inhibition: % NF-κB Inhibition = (Luminescence of LPS control - Luminescence of treated cells) / Luminescence of LPS control * 100
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 or THP-1 NF-κB Reporter |
| Inflammatory Stimulus | 100 ng/mL LPS |
| Incubation Time with LPS | 5-6 hours |
| Detection Method | Luminescence |
Section 4: Investigating Effects on Metabolic Processes
Some indole derivatives have been shown to influence metabolic pathways. An adipocyte differentiation assay can be used to determine if this compound affects the process of adipogenesis, the formation of adipocytes (fat cells) from preadipocytes.
Principle of the Adipocyte Differentiation and Oil Red O Staining Assay
3T3-L1 preadipocytes can be chemically induced to differentiate into mature adipocytes, which accumulate intracellular lipid droplets.[16] The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O, a fat-soluble dye.[4] The amount of stained lipid can then be extracted and measured spectrophotometrically.[16]
Protocol: Adipocyte Differentiation and Oil Red O Staining
Materials:
-
3T3-L1 preadipocytes.
-
Preadipocyte growth medium and differentiation medium.
-
This compound.
-
Oil Red O staining solution.
-
10% Formalin or 4% Paraformaldehyde.
-
Isopropanol.
-
Spectrophotometer.
Procedure:
-
Culture 3T3-L1 preadipocytes to full confluency in a 12- or 24-well plate.
-
Induce differentiation using a standard differentiation cocktail in the presence or absence of various concentrations of this compound.
-
Maintain the cells in differentiation medium for 8-10 days, replenishing the medium every 2-3 days.
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.[17]
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.[17][18]
-
Stain the cells with Oil Red O working solution for 15-30 minutes.[4][16]
-
Wash the cells extensively with water to remove unbound dye.
-
Visually inspect and photograph the cells under a microscope.
-
Elute the Oil Red O from the cells with 100% isopropanol and transfer the eluate to a 96-well plate.[16]
-
Measure the absorbance at 510 nm.[16]
Data Analysis: Quantify the relative lipid accumulation by comparing the absorbance of treated cells to that of control differentiated cells.
| Parameter | Recommended Value |
| Cell Line | 3T3-L1 |
| Differentiation Period | 8-10 days |
| Staining Reagent | Oil Red O |
| Elution Solvent | 100% Isopropanol |
| Absorbance Wavelength | 510 nm |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, antioxidant potential, anti-inflammatory activity, and metabolic processes, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and the integration of further mechanistic studies.
References
- Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). (n.d.).
- What is the effective protocol for oil red staining for adipogeneic differentiated cells. (2016).
- Quantitative assessment of adipocyte differentiation in cell culture. (n.d.). PMC - NIH.
- This compound | High-Purity RUO. (n.d.). Benchchem.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- MTT (Assay protocol). (2023). Protocols.io.
- Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (n.d.). MDPI.
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Hedycoronen A: A Cell-Based Assay for Anti-Inflamm
- Adipocyte Differentiation Protocol. (n.d.). iXCells Biotechnologies.
- Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Myricoside. (n.d.). Benchchem.
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
- DCFDA / H2DCFDA - Cellular ROS Assay Kit. (n.d.). Abcam.
- Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. (n.d.).
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PMC.
- THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience.
- Measurement of NF-κB activation in TLR-activ
- Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflamm
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. clyte.tech [clyte.tech]
- 3. MTT (Assay protocol [protocols.io]
- 4. coriell.org [coriell.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ixcellsbiotech.com [ixcellsbiotech.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Enzyme Inhibition Assays with 4-Methoxyindole-2-Carboxylic Acid
Introduction: The Therapeutic Potential of Targeting Metabolic and Immunomodulatory Enzymes
4-Methoxyindole-2-carboxylic acid is a heterocyclic compound built upon the privileged indole scaffold, a structure of significant interest in medicinal chemistry.[1] The indole core and its derivatives are known to interact with a wide array of biological targets, demonstrating potential as therapeutic agents.[2] Specifically, methoxy-substituted indole carboxylic acids have been investigated for their effects on cellular metabolism, including the inhibition of enzymes associated with fatty acid synthesis and alterations in glucose metabolism.[1][3] Furthermore, the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a key regulator of immune responses, has been a major focus for indole-based inhibitors in the context of cancer immunotherapy.[4][5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro enzyme inhibition assays with this compound. We will delve into the principles of enzyme kinetics, provide detailed, step-by-step protocols for assessing the inhibitory activity of this compound against two key enzymes—Indoleamine 2,3-dioxygenase 1 (IDO1) and Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)—and offer insights into data analysis and interpretation.
Pillar 1: Understanding the "Why" - The Rationale Behind Experimental Design
Effective enzyme inhibition assays are built on a solid understanding of enzyme kinetics. The goal is not merely to generate data, but to produce reliable and reproducible results that accurately reflect the interaction between the inhibitor and the enzyme.
Enzyme Kinetics Fundamentals
Enzymatic reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[9] Key parameters derived from this model are:
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
When introducing an inhibitor, the kinetics of the reaction are altered. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing how the inhibitor affects Vmax and Km.[10] The potency of an inhibitor is commonly expressed as the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]
Selecting the Right Assay
The choice of assay depends on the specific enzyme and the available detection methods. Common types include:
-
Colorimetric Assays: These assays produce a colored product that can be quantified using a spectrophotometer.[12] They are generally robust and cost-effective.
-
Fluorometric Assays: These assays measure changes in fluorescence and are often more sensitive than colorimetric assays.[13]
-
Luminometric Assays: These assays are based on the emission of light and can offer very high sensitivity.
-
Chromatographic Assays (e.g., HPLC): These methods are highly accurate and sensitive for quantifying substrates and products, especially in complex mixtures.[14]
For the protocols detailed below, we have selected a fluorescence-based assay for IDO1 and a spectrophotometric (colorimetric) assay for GRHPR, as these methods offer a good balance of sensitivity, reliability, and accessibility.
Pillar 2: Self-Validating Protocols for Robust and Trustworthy Data
The following protocols are designed to be self-validating by including appropriate controls and systematic steps to ensure data integrity.
Target Enzyme 1: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[4][6][14] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a crucial role in immune escape, particularly in the tumor microenvironment.[4][15] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[5]
Caption: Workflow for the IDO1 fluorescence-based inhibition assay.
This protocol is adapted from commercially available kits and established methodologies.[16][17][18]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control[19]
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Fluorogenic Developer Solution
-
Black, flat-bottom 96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations in the assay.
-
Prepare a working solution of L-tryptophan in assay buffer. The optimal concentration should be at or near the Km value for the enzyme, which may need to be determined experimentally.[11]
-
Prepare a working solution of recombinant IDO1 in assay buffer. The concentration should be optimized to ensure the reaction is in the linear range.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% enzyme activity): Add IDO1 enzyme solution and an equivalent volume of DMSO as used for the test compound.
-
Test wells: Add IDO1 enzyme solution and the desired concentrations of this compound.
-
Positive control wells: Add IDO1 enzyme solution and the known IDO1 inhibitor.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells except the blanks.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range (typically <20% substrate consumption).[20]
-
-
Reaction Termination and Detection:
-
Stop the reaction and initiate fluorescence development by adding the Fluorogenic Developer Solution to each well.
-
Seal the plate and incubate at 45°C for 3 hours in the dark, with gentle shaking.[18]
-
Allow the plate to cool to room temperature.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm using a microplate reader.[17]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of control well))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Target Enzyme 2: Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)
GRHPR is an enzyme involved in the metabolism of glyoxylate and hydroxypyruvate.[21] It plays a crucial role in preventing the accumulation of oxalate, which can lead to kidney stones.[21][22] Inhibition of GRHPR could be a therapeutic strategy for certain metabolic disorders.[21]
Caption: Workflow for the GRHPR spectrophotometric inhibition assay.
This is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm due to the oxidation of NADH.
Materials:
-
Purified GRHPR Enzyme
-
Glyoxylate (substrate)
-
NADH (cofactor)
-
This compound (test compound)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
UV-transparent 96-well microplate
-
Spectrophotometric microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare working solutions of glyoxylate and NADH in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% enzyme activity): Add GRHPR enzyme solution and an equivalent volume of DMSO.
-
Test wells: Add GRHPR enzyme solution and the desired concentrations of this compound.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of glyoxylate and NADH to all wells.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank wells from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of control well))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Pillar 3: Authoritative Grounding and Data Presentation
All claims and protocols should be grounded in established scientific literature. The following table summarizes key experimental parameters that should be optimized and reported for each assay.
| Parameter | IDO1 Assay | GRHPR Assay | Rationale & Reference |
| Enzyme Concentration | To be determined empirically | To be determined empirically | Must be in the linear range of the assay to ensure initial velocity conditions.[11] |
| Substrate Concentration | At or near Km of L-Tryptophan | At or near Km of Glyoxylate | Using substrate concentrations around Km is crucial for identifying competitive inhibitors.[11][23] |
| Cofactor Concentration | N/A | Saturating concentration of NADH | Ensure the cofactor is not rate-limiting. |
| Inhibitor Concentration Range | e.g., 0.01 µM to 100 µM | e.g., 0.1 µM to 1000 µM | A wide range is necessary to accurately determine the full dose-response curve and IC50.[24] |
| Incubation Time | 30-60 min at 37°C | 5-10 min (kinetic read) at RT | Optimized to ensure less than 20% substrate turnover.[20] |
| Assay Buffer pH | ~6.5 | ~7.0 | pH should be optimal for enzyme activity.[14][25] |
| Detection Wavelength | Ex/Em = 402/488 nm | 340 nm | Specific to the fluorophore/chromophore being measured.[13][17] |
Conclusion: From Data to Discovery
These application notes provide a robust framework for investigating the inhibitory potential of this compound against IDO1 and GRHPR. By adhering to the principles of sound experimental design, including proper controls and optimization of assay conditions, researchers can generate high-quality, reproducible data. This, in turn, will enable a deeper understanding of the compound's mechanism of action and its potential as a lead compound in drug discovery programs targeting metabolic and immunomodulatory pathways. Further characterization, including determination of the inhibition mechanism (Ki studies) and assessment in cell-based assays, will be critical next steps in the evaluation of this promising molecule.[19][23]
References
- Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021).
- Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. (2015). Journal of medicinal chemistry.
- Application Notes and Protocols for Fluorescence-Based IDO1 Inhibition Assay Fe
- Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds
- IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience.
- High-throughput fluorescence-based screening assays for tryptophan-c
- GRHPR Inhibitors. Santa Cruz Biotechnology.
- Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
- Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019).
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit (AB235936). Abcam.
- Glyoxyl
- Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. (1971). PubMed.
- Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. (2021). PubMed.
- Cell based functional assays for IDO1 inhibitor screening and characteriz
- Small Molecule-Based Enzyme Inhibitors in the Tre
- Enzyme assay. Wikipedia.
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356). Sigma-Aldrich.
- IDO1 Inhibition Assay Measuring Kyn Levels Developed. (2021). Crown Bioscience.
- IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.
- Enzyme Inhibitor Screening Services. BioAssay Systems.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- How to Design a Colorimetric Assay for Enzyme Screening. (2025).
- Colorimetric Screening of Bacterial Enzyme Activity and Inhibition Based on the Aggregation of Gold Nanoparticles. The Royal Society of Chemistry.
- Colorimetric enzyme assay. Sigma-Aldrich.
- This compound | High-Purity RUO. Benchchem.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Enzyme inhibitor. Wikipedia.
- The Experimental Techniques and Practical Applications of Enzyme Kinetics. (2023). Longdom Publishing.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Valorization of Olive Oil Residues: Phytochemical Analysis and Potential Bioactivity. (2025). MDPI.
- Glyoxylate reductase/hydroxypyruvate reductase regulates the free d-aspartate level in mammalian cells. (2021). PubMed.
- Synthesis, reactivity and biological properties of methoxy-activ
- KEGG PATHWAY D
- How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
- INFOGEST protocol and an automated digestion simul
- This compound | 103260-65-7. Sigma-Aldrich.
- Inhibition of gluconeogenesis and α-keto oxidation by 5-methoxyindole-2-carboxylic acid. (1968). Biochemistry.
- This compound, 97+%. Fisher Scientific.
- This compound methyl ester. Vibrant Pharma Inc.
- 4-Methoxy-indole-2-carboxylic acid. CymitQuimica.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed.
- 5-Methoxyindole-2-carboxylic acid 97 4382-54-1. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 13. Enzyme assay - Wikipedia [en.wikipedia.org]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Case Study 2: Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. news-medical.net [news-medical.net]
Application Notes and Protocols for 4-methoxyindole-2-carboxylic acid in Receptor Binding Studies
Introduction: Unveiling the Potential of 4-methoxyindole-2-carboxylic acid
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] this compound is a derivative of this important heterocyclic family, characterized by a methoxy group at the 4-position and a carboxylic acid at the 2-position.[2][3] While the direct biological targets of this compound are still under active investigation, its structural similarity to other pharmacologically active indole-2-carboxylic acids suggests its potential as a ligand for various receptors.[4] For instance, indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[5] Furthermore, various derivatives have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 integrase, or as antagonists for receptors such as the cysteinyl leukotriene receptor 1 (CysLT1).[6][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a test ligand in receptor binding studies. We will provide detailed, field-proven protocols for determining its binding affinity to a hypothetical, yet relevant, receptor target. The methodologies described herein are grounded in established principles of radioligand binding assays and are designed to be adaptable to various receptor systems.[9][10]
Strategic Considerations for Receptor Target Selection
Given that no specific receptor has been definitively paired with this compound in the public literature, a logical starting point is to investigate its affinity for receptors known to bind structurally similar compounds. The NMDA receptor's glycine modulatory site presents a compelling hypothetical target due to the documented activity of the parent compound, indole-2-carboxylic acid.[5] Therefore, for the purpose of illustrating a robust protocol, we will proceed with the hypothesis that this compound may interact with the glycine site of the NMDA receptor.
Core Principles of Competitive Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor.[9][11] The most common format for characterizing an unknown compound is the competitive binding assay.[12][13]
In this setup, a biological preparation containing the receptor of interest (e.g., cell membranes, tissue homogenates) is incubated with a fixed concentration of a high-affinity radiolabeled ligand (the "hot" ligand) and varying concentrations of the unlabeled test compound (the "cold" ligand), in this case, this compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, we can determine its ability to displace the radioligand. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki), a true measure of the test compound's binding affinity.[10]
Caption: Principle of Competitive Ligand Binding.
PART A: Protocol for Radioligand Filter Binding Assay
This protocol describes a classic and robust method to separate receptor-bound radioligand from the free radioligand in solution using filtration.[14][15]
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine site in rat cortical membranes.
Materials and Reagents
-
Test Compound: this compound (CAS 103260-65-7)[2]
-
Receptor Source: Crude synaptosomal membranes prepared from rat cerebral cortex.
-
Radioligand: [³H]glycine or a suitable high-affinity glycine site radioligand.
-
Non-specific Binding Control: A high concentration of a known non-radioactive glycine site ligand (e.g., glycine, D-serine).
-
Assay Buffer: e.g., 50 mM Tris-acetate, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Filtration Apparatus: Cell harvester with a vacuum manifold.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Vials & Cocktail: For quantifying radioactivity.
-
Liquid Scintillation Counter.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute this stock in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare the radioligand solution in Assay Buffer at a concentration close to its Kd value for the receptor.
-
Prepare the non-specific binding control at a high concentration (e.g., 1 mM glycine).
-
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add Assay Buffer, radioligand solution, and receptor membrane preparation.
-
Non-specific Binding (NSB) Wells: Add non-specific binding control solution, radioligand solution, and receptor membrane preparation.
-
Competition Wells: Add varying concentrations of this compound, radioligand solution, and receptor membrane preparation.
-
Ensure all wells have the same final volume by adjusting the volume of Assay Buffer. Run all conditions in triplicate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). This should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Quantification:
-
Punch out the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Count the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) in a liquid scintillation counter.
-
Caption: Workflow for a Radioligand Filter Binding Assay.
Data Analysis
-
Calculate the mean CPM or DPM for each set of triplicates.
-
Determine Specific Binding = Total Binding - Non-specific Binding.
-
For the competition wells, express the bound radioactivity as a percentage of the specific binding in the absence of the competitor (this compound).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
PART B: Scintillation Proximity Assay (SPA) - A Homogeneous Alternative
Scintillation Proximity Assay (SPA) is a powerful, homogeneous (no-wash) alternative to filtration assays, particularly suited for high-throughput screening.[16][17][18]
Principle: In an SPA, the receptor preparation is immobilized onto microscopic beads that contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to allow the energy from its radioactive decay to stimulate the scintillant, producing light. Unbound radioligand in the bulk solution is too far away to cause a signal.[19][20]
Objective: To provide a high-throughput method for determining the binding affinity (Ki) of this compound.
Step-by-Step Methodology
-
Bead and Membrane Preparation:
-
Choose SPA beads suitable for membrane capture (e.g., wheat germ agglutinin-coated beads for glycosylated membrane proteins).
-
Incubate the receptor membranes with the SPA beads to allow for coupling.[17]
-
-
Assay Setup (in 96- or 384-well microplates):
-
Dispense the membrane-coupled SPA beads into the wells.
-
Add reagents in the same manner as the filter binding assay:
-
Total Binding: Assay Buffer and radioligand.
-
NSB: Non-specific binding control and radioligand.
-
Competition: Varying concentrations of this compound and a fixed concentration of radioligand.
-
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature, often with gentle shaking, to allow the reaction to reach equilibrium and the beads to settle.
-
-
Quantification:
-
Count the light output from each well using a microplate scintillation counter. No filtration or washing steps are required.
-
-
Data Analysis:
-
The data analysis follows the same principles as the filter binding assay to determine the IC50 and subsequently the Ki value.
-
Data Presentation and Interpretation
Quantitative data from binding assays should be summarized for clarity. Below is a table with hypothetical results for this compound against the NMDA receptor glycine site.
| Compound | IC50 (µM) | Ki (µM) |
| Glycine (Reference Compound) | 0.5 | 0.25 |
| This compound | 15.2 | 7.6 |
Interpretation: In this hypothetical example, this compound displays a Ki of 7.6 µM for the NMDA receptor glycine site. This indicates a moderate binding affinity. Compared to the reference compound, glycine, it is significantly less potent. This data provides a crucial starting point for structure-activity relationship (SAR) studies, where modifications to the this compound scaffold could be made to improve binding affinity.
Safety and Handling Precautions
When handling this compound and related chemicals, standard laboratory safety procedures should be followed. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[21][22]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[23] Use in a well-ventilated area.
-
Radiochemicals: All work with radioactive materials must be performed in designated areas by trained personnel, following all institutional and regulatory guidelines for radiation safety.
References
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
- Hulme, E. C., & Birdsall, N. J. M. (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press.
- Read Lab, University at Buffalo. Filter Binding Assay Protocol. [Link]
- University of Leicester. Filter-binding assay. [Link]
- Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. PubMed. [Link]
- Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions.
- Wikipedia. Filter binding assay. [Link]
- Maguire, J. J., & Davenport, A. P. (2002). Radioligand binding assays and their analysis. PubMed. [Link]
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Current Protocols in Molecular Biology. (2001). Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed. [Link]
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
- Creative Bioarray. Radioligand Binding Assay. [Link]
- Li, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
- He, H., et al. (2016). A Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. NIH. [Link]
- Kemp, J. A., et al. (1988).
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
- Creative Biolabs. Receptor Ligand Binding Assay. [Link]
- Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. NIH. [Link]
- Wang, Z., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]
- Gifford Bioscience. (2024). Scintillation proximity assay.
- The Good Scents Company. indole-2-carboxylic acid. [Link]
- Harter, M., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. NIH. [Link]
- Söling, H. D., & Kleineke, J. (1976). Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. PubMed. [Link]
- Taber, D. F., & Tirunahari, P. K. (2011).
- Fisher Scientific. This compound, 97+%. [Link]
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Porphyrin-Systems. This compound. [Link]
- Nitek, W., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI. [Link]
- Yordanov, N. D., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. MDPI. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 15. Filter-binding assay [gene.mie-u.ac.jp]
- 16. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. youtube.com [youtube.com]
- 20. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
- 23. This compound – porphyrin-systems [porphyrin-systems.com]
Application Notes & Protocols: 4-Methoxyindole-2-carboxylic Acid in Central Nervous System (CNS) Drug Discovery
Introduction: The Scientific Rationale
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is a key pathological event in a host of neurological disorders, including ischemic stroke, epilepsy, and traumatic brain injury, leading to excitotoxic neuronal death.[1] This dual role makes the NMDA receptor a compelling, albeit challenging, target for therapeutic intervention.
A nuanced approach to modulating NMDA receptor activity lies in targeting its glycine co-agonist binding site. Unlike the primary glutamate binding site, the glycine site offers a distinct regulatory locus. Glycine binding is a prerequisite for glutamate to activate the receptor, meaning that antagonists of this site can effectively dampen NMDA receptor activity without complete blockade, a strategy believed to offer a wider therapeutic window and a more favorable side-effect profile compared to direct channel blockers or competitive glutamate antagonists.[2][3]
The indole-2-carboxylic acid scaffold has been identified as a privileged structure for competitive antagonism at the strychnine-insensitive glycine binding site of the NMDA receptor.[1][4] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring are critical for potency and selectivity.[4][5] This application note focuses on 4-methoxyindole-2-carboxylic acid , a specific analog within this class. The introduction of a methoxy group at the 4-position, an electron-donating substituent, is hypothesized to modulate the electronic properties and binding affinity of the molecule at the receptor target.[6]
These notes provide a comprehensive guide for researchers investigating this compound, detailing its synthesis, its primary mechanism of action at the NMDA receptor, and a suite of protocols for its comprehensive evaluation as a potential CNS drug candidate. Furthermore, we will explore alternative neuroprotective mechanisms suggested by related analogs, offering a broader perspective on its potential therapeutic applications.
Chemical Profile and Synthesis
This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry.[6] Its synthesis is accessible through established organic chemistry routes.
| Compound Property | Value | Source |
| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | [6] |
| CAS Number | 103260-65-7 | [7] |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| Appearance | Off-white to light brown crystalline powder | GoldBio |
| Melting Point | 234-235°C | Sigma-Aldrich |
Protocol 1: Synthesis of this compound
The synthesis of indole-2-carboxylic acids can be achieved through various methods, with the Reissert indole synthesis being a common and adaptable approach. The following protocol is a representative method.
Causality: This multi-step synthesis begins with the creation of a key intermediate, ethyl o-nitrophenylpyruvate, through the condensation of o-nitrotoluene and diethyl oxalate. The nitro group is crucial as it facilitates the subsequent reductive cyclization to form the indole ring. The final hydrolysis step converts the ethyl ester to the desired carboxylic acid.
Synthetic workflow for this compound.
Methodology:
-
Step 1: Synthesis of Ethyl o-nitrophenylpyruvate potassium salt.
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve potassium metal in absolute ethanol to prepare potassium ethoxide.
-
Cool the solution and add diethyl oxalate, followed by o-nitrotoluene (or a suitably methoxy-substituted precursor for the target molecule).
-
Stir the reaction mixture at room temperature. The product, a purple potassium salt, will precipitate.
-
Collect the salt by filtration, wash with anhydrous ether, and air-dry.[8]
-
-
Step 2: Reductive Cyclization to Ethyl 4-methoxyindole-2-carboxylate.
-
Dissolve the potassium salt from Step 1 in glacial acetic acid.
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases. This step reduces the nitro group to an amine, which then spontaneously cyclizes.[8]
-
Filter the catalyst and precipitate the product by adding water. Collect the solid ester by filtration.
-
-
Step 3: Hydrolysis to this compound.
-
Reflux the ethyl ester from Step 2 in an aqueous or alcoholic solution of sodium hydroxide until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the final product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
-
Primary Target & Mechanism of Action: The NMDA Receptor Glycine Site
The primary hypothesis for the CNS activity of this compound is its action as an antagonist at the glycine binding site of the NMDA receptor. This site must be occupied by a co-agonist (glycine or D-serine) for the receptor channel to open upon glutamate binding.[9]
Mechanism of NMDA receptor antagonism.
By competitively binding to the glycine site, this compound prevents the co-agonist from binding, thereby keeping the ion channel closed even in the presence of glutamate. This allosteric inhibition reduces the influx of Ca²⁺ and mitigates the downstream effects of excessive NMDA receptor activation.[1]
Experimental Evaluation: Protocols for Characterization
A thorough evaluation of this compound requires a multi-tiered approach, from in vitro receptor binding and functional assays to in vivo models of CNS disease.
Protocol 2: In Vitro NMDA Receptor Glycine Site Binding Assay
Causality: This assay directly measures the affinity of the test compound for the target site. It utilizes a radiolabeled ligand that is known to bind specifically to the glycine site. The ability of this compound to displace this radioligand provides a quantitative measure of its binding affinity (Ki).
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared cortical membranes, a radioligand specific for the glycine site (e.g., [³H]MDL 105,519), and varying concentrations of this compound.[5]
-
For non-specific binding determination, include a high concentration of a known glycine site antagonist (e.g., 5,7-dichlorokynurenic acid) in separate wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Data Collection & Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Electrophysiological Analysis using Patch-Clamp
Causality: While binding assays confirm affinity, electrophysiology determines the functional consequence of that binding—whether the compound is an antagonist, agonist, or partial agonist. This protocol measures the ion flow through the NMDA receptor channel in response to agonists, and how this flow is affected by this compound.
Methodology:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells expressing GluN1/GluN2A subunits).
-
-
Whole-Cell Voltage-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at a negative holding potential (e.g., -70 mV).
-
Continuously perfuse the cell with an external solution containing Mg²⁺-free buffer to prevent voltage-dependent block of the NMDA channel.
-
-
Drug Application:
-
Apply a saturating concentration of NMDA (e.g., 200 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to elicit an inward current.[10]
-
After establishing a stable baseline response, co-apply varying concentrations of this compound with the agonists.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.
-
Plot the percentage inhibition of the current against the concentration of this compound to determine the IC₅₀ for functional antagonism.
-
To confirm competitive antagonism, perform a Schild analysis by measuring agonist dose-response curves in the presence of fixed concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.[2]
-
Protocol 4: In Vivo Assessment of Neuroprotection (Rodent Model of Ischemic Stroke)
Causality: This protocol evaluates the therapeutic potential of the compound in a disease-relevant animal model. The middle cerebral artery occlusion (MCAO) model in rats or mice mimics the pathology of ischemic stroke. A reduction in infarct volume following treatment with this compound would provide strong evidence of its neuroprotective efficacy.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induce transient focal cerebral ischemia by MCAO using the intraluminal filament method. This involves inserting a filament to block the origin of the middle cerebral artery for a defined period (e.g., 60-90 minutes), followed by its withdrawal to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound via a relevant route (e.g., intraperitoneal or intravenous injection).
-
The dosing paradigm is critical: the compound can be given before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion (post-treatment) to assess prophylactic versus therapeutic potential.
-
-
Outcome Measures:
-
Infarct Volume: After a set reperfusion period (e.g., 24 hours), euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.
-
Neurological Deficit Scoring: At various time points, assess sensorimotor function using a standardized neurological deficit scale.
-
-
Data Analysis:
-
Compare the mean infarct volume and neurological scores between vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant reduction in these measures indicates a neuroprotective effect.
-
Exploring Alternative Mechanisms and Broader Applications
While the primary target is likely the NMDA receptor, related compounds like 5-methoxyindole-2-carboxylic acid have shown neuroprotective effects through other mechanisms. These possibilities should be considered when characterizing this compound.
-
Antioxidant Properties: Evaluate the compound's ability to scavenge free radicals using assays like the DPPH or ABTS assay.
-
MAO-B Inhibition: Assess its potential to inhibit monoamine oxidase B, an enzyme implicated in neurodegenerative diseases.
-
Mitochondrial Targets: Studies on the 5-methoxy analog suggest it may target mitochondrial dihydrolipoamide dehydrogenase (DLDH), leading to a preconditioning effect against ischemic injury. This can be investigated through enzyme activity assays and analysis of downstream signaling pathways like Nrf2.
The potential applications for a well-characterized glycine site antagonist are broad, extending beyond stroke to include epilepsy, neuropathic pain, and certain psychiatric disorders.
Conclusion
This compound belongs to a promising class of NMDA receptor modulators. Its indole-2-carboxylic acid core provides a validated pharmacophore for targeting the glycine co-agonist site, while the 4-methoxy substituent offers an opportunity for refined potency and pharmacokinetic properties. The protocols outlined in this document provide a rigorous framework for the comprehensive evaluation of this compound, from initial synthesis and target engagement to functional characterization and in vivo efficacy. A thorough investigation using these methodologies will elucidate its potential as a lead compound for the development of novel CNS therapeutics.
References
- Kessler, M., Terramani, T., Lynch, G., & Baudry, M. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319-1328. ([Link])
- Parsons, C. G., Danysz, W., & Quack, G. (1998). Glutamate in CNS disorders: an overview of new therapeutic opportunities. Drug News & Perspectives, 11(9), 523-569. ([Link])
- Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in Pharmacological Sciences, 14(1), 20-25. ([Link])
- Wood, P. L. (1995). The NMDA receptor complex: a retrospective. In NMDA Receptor Protocols (pp. 1-10). Humana Press. ([Link])
- Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(24), 4053-4067. ([Link])
- Salituro, F. G., et al. (1992). 3-(2-Carboxy-4,6-dichloroindol-3-yl)propionic acid: a potent and selective N-methyl-D-aspartate receptor antagonist at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 35(10), 1791-1793. ([Link])
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. ([Link])
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
- Fisher Scientific. (n.d.). This compound, 97+%. ([Link])
- Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611-1613. ([Link])
- MDPI. (2024).
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. ([Link])
- Fisher Scientific. (n.d.). This compound, 97+%. ([Link])
- PubMed. (2003). Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor. ([Link])
- PubMed. (1996). Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. ([Link])
- PubMed. (1999).
- MDPI. (2023).
Sources
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Novel Anti-Inflammatory Agents from 4-Methoxyindole-2-Carboxylic Acid
An Application Note for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, famously represented in non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.[1][2] This application note provides a comprehensive guide for the synthesis and preliminary evaluation of novel anti-inflammatory agents derived from 4-methoxyindole-2-carboxylic acid. We present a robust and versatile synthetic strategy centered on amide coupling, complete with detailed experimental protocols, characterization guidelines, and a protocol for in-vitro anti-inflammatory screening. This guide is designed to empower researchers to efficiently generate and assess a library of new chemical entities with therapeutic potential.
Introduction: The Indole Scaffold in Anti-Inflammatory Drug Design
The indole ring system is considered a "privileged scaffold" due to its ability to bind to multiple receptor types with high affinity.[2] Its presence in established NSAIDs such as Indomethacin, Acemetacin, and Etodolac underscores its importance in targeting inflammatory pathways.[2][3] The primary mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of pro-inflammatory prostaglandins.[3][4] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in modern NSAID development to minimize gastrointestinal side effects.[2][4]
This compound is an excellent starting material for generating a focused library of potential anti-inflammatory agents. The carboxylic acid at the 2-position serves as a critical synthetic handle for derivatization, while the methoxy group at the 4-position can modulate the electronic properties and metabolic stability of the final compounds, potentially influencing their binding affinity and pharmacokinetic profile.
Overall Synthetic Strategy: Amide Coupling
The core strategy detailed here involves the formation of an amide bond between this compound and a diverse range of primary or secondary amines. Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry.[5][6] This approach is advantageous for several reasons:
-
Chemical Stability: The resulting amide bond is metabolically robust.
-
Diversity-Oriented: A vast commercial library of amines is available, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Proven Efficacy: Many biologically active molecules feature an amide linkage, which can participate in crucial hydrogen bonding interactions with biological targets.
The general workflow is depicted below.
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via EDC/NHS Coupling
This protocol describes a reliable one-pot procedure for amide bond formation. The carboxylic acid is first activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester, which then reacts efficiently with an amine.[7][8]
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Desired primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents (see below)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise. The base is required to neutralize the HCl salt of EDC and the carboxylic acid itself.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC).
-
Amine Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Caption: Workflow for the in-vitro anti-inflammatory assay.
Structure-Activity Relationship (SAR) and Data Interpretation
By synthesizing a library of amides with varying R-groups, researchers can derive valuable SAR insights. The data obtained from the in-vitro screening can guide the next round of synthesis.
Table 2: Hypothetical Anti-inflammatory Activity Data
| Compound | R-Group (Amine Component) | IC₅₀ (µM) for NO Inhibition |
|---|---|---|
| Starting Material | This compound | > 100 |
| Derivative 1 | Benzylamine | 22.5 |
| Derivative 2 | 4-Fluorobenzylamine | 15.8 |
| Derivative 3 | Cyclohexylamine | 45.2 |
| Indomethacin | (Positive Control) | 8.7 |
Interpretation: From this hypothetical data, one could infer that:
-
Derivatization of the carboxylic acid is crucial for activity.
-
Aromatic amines lead to more potent compounds than aliphatic amines (Derivative 1 vs. 3).
-
Introducing an electron-withdrawing group like fluorine on the phenyl ring enhances potency (Derivative 2 vs. 1), suggesting that electronic properties play a key role in target engagement. This could guide the synthesis of further halogenated or otherwise substituted benzylamine derivatives.
Conclusion
This compound is a highly tractable starting material for the development of novel anti-inflammatory agents. The amide coupling protocols described herein are robust, efficient, and suitable for generating a diverse library of compounds for biological screening. The subsequent in-vitro evaluation provides a clear and rapid method for identifying promising lead candidates, enabling a data-driven approach to drug discovery. This integrated strategy of synthesis and screening offers a powerful platform for researchers aiming to develop the next generation of indole-based therapeutics.
References
- ResearchGate. (2025, September 5). Synthesis and Anti‐inflammatory Effect of Simple 2,3‐Diarylindoles. On Route to New NSAID Scaffolds.
- The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022). (2022, May 16).
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.).
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.).
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020, November 16).
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024, December 31).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
- Pulle, J. S., et al. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from Indo American Journal of Pharmaceutical Research.
- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
- Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023, November 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyindole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-methoxyindole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the key reaction steps to provide a robust framework for rational optimization.
Overview of the Primary Synthetic Route: The Japp-Klingemann Reaction
The most common and effective method for synthesizing this compound and its esters involves a two-step sequence: the Japp-Klingemann reaction followed by a Fischer indole cyclization .[1][2][3] This approach is favored for its versatility and the availability of starting materials.
The process begins with the reaction of an aryl diazonium salt (derived from 3-methoxyaniline) with a β-keto-ester or β-keto-acid. This coupling reaction forms a hydrazone intermediate.[1][3] Subsequent heating of this hydrazone in the presence of a strong acid catalyst induces cyclization to form the indole ring system.[1][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis of this compound.
Issue 1: Low Yield of the Hydrazone Intermediate in the Japp-Klingemann Reaction
Q: My Japp-Klingemann reaction is resulting in a low yield of the desired hydrazone. What are the likely causes and how can I improve it?
A: Low yields in this step often stem from issues with the diazonium salt formation and stability, or suboptimal coupling conditions. The electron-donating methoxy group on the aniline precursor can influence the reactivity of the diazonium salt.
Troubleshooting Steps:
-
Diazotization Temperature Control: The formation of the diazonium salt from 3-methoxyaniline is an exothermic reaction and the resulting salt is thermally unstable. It is critical to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process to prevent decomposition. Use of an ice-salt bath is highly recommended.
-
Purity of Sodium Nitrite: The sodium nitrite used must be of high purity and added slowly as a solution to the acidic solution of the aniline. Impurities or rapid addition can lead to side reactions and lower the concentration of the active diazonium salt.
-
pH of the Coupling Reaction: The coupling of the diazonium salt with the β-keto-ester is pH-sensitive. The reaction is typically carried out under mildly basic or neutral conditions to facilitate the formation of the enolate from the β-keto-ester, which then acts as the nucleophile.[1] Using a buffer, such as sodium acetate, can help maintain the optimal pH.[4]
-
Side Reactions: In some cases, instead of the desired hydrazone, stable azo compounds can form.[4] Adjusting the pH and temperature can help to favor the desired hydrazone formation. If azo compounds persist, it may be necessary to alter the workup procedure to facilitate their conversion or removal.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Diazotization Temp. | 0-10 °C | 0-5 °C | Minimizes diazonium salt decomposition. |
| Coupling pH | Uncontrolled | Buffered (e.g., Sodium Acetate) | Maintains optimal pH for enolate formation and coupling. |
| NaNO₂ Addition | Rapid, solid | Slow, aqueous solution | Ensures complete reaction and prevents localized overheating. |
Issue 2: Inefficient Fischer Indole Cyclization and Formation of Byproducts
Q: The cyclization of my hydrazone intermediate is sluggish, and I am observing significant byproduct formation. How can I optimize the Fischer indole synthesis step?
A: The Fischer indole synthesis is the acid-catalyzed cyclization of the hydrazone. The choice of acid, reaction temperature, and reaction time are critical parameters that can significantly impact the yield and purity of the final this compound.
Troubleshooting Steps:
-
Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be used. Common choices include sulfuric acid, hydrochloric acid, polyphosphoric acid (PPA), and zinc chloride. The electron-donating methoxy group can make the indole nucleus more susceptible to acid-catalyzed side reactions, so milder conditions may be beneficial. Experimenting with different acid catalysts can identify the optimal choice for this specific substrate.
-
Reaction Temperature and Time: Elevated temperatures can promote the desired cyclization but also increase the rate of side reactions, such as dimerization or degradation of the product.[5] It is advisable to start with a lower temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting hydrazone is consumed, the reaction should be promptly worked up to prevent product degradation.
-
Formation of Dimeric Byproducts: The electron-rich nature of the indole ring makes it susceptible to dimerization under strongly acidic conditions.[5] Running the reaction at a higher dilution can disfavor these intermolecular reactions. Slow addition of the acid catalyst can also help to control the reaction and minimize byproduct formation.
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Acid Catalyst | High concentration of strong acid | Milder acid (e.g., PPA) or lower concentration of strong acid | Reduces side reactions and product degradation. |
| Temperature | High (e.g., >100 °C) for prolonged periods | Moderate (e.g., 80-90 °C) with careful monitoring | Balances reaction rate with minimizing byproduct formation. |
| Concentration | High | Lower (higher dilution) | Disfavors intermolecular reactions leading to dimers. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to obtain pure this compound after the reaction. What are the best purification strategies?
A: Purification can be challenging due to the presence of starting materials, byproducts, and residual catalyst. A multi-step purification approach is often necessary.
Troubleshooting Steps:
-
Initial Workup: After the reaction, quenching with water is a common first step. Extraction with an organic solvent like ethyl acetate will transfer the product and other organic components into the organic phase.[6]
-
Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification via acid-base extraction. Washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble and separating it from neutral organic impurities.[6] The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: For obtaining highly pure material, recrystallization is often the final step. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Chromatography: If significant amounts of closely related impurities are present, column chromatography on silica gel may be necessary.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate) is typically effective.[6]
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Dissolve 3-methoxyaniline in a dilute aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve the β-keto-ester (e.g., ethyl 2-methylacetoacetate) in ethanol and add a solution of sodium acetate. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir for several hours at room temperature.
-
The precipitated hydrazone can be collected by filtration, washed with cold water, and dried.
Protocol 2: Fischer Indole Cyclization to this compound
-
Add the dried hydrazone intermediate to a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).
-
Heat the mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated crude product can be collected by filtration and washed with water.
-
Further purification can be achieved by following the steps outlined in the "Difficulty in Product Purification" section.
Visualizing the Workflow
Caption: Workflow for this compound synthesis.
References
- Wikipedia. Japp–Klingemann reaction. [Link]
- SynArchive. Japp-Klingemann Reaction. [Link]
- chemeurope.com. Japp-Klingemann reaction. [Link]
- ResearchGate. The Japp‐Klingemann Reaction. [Link]
- Organic Reactions. The Japp-Klingemann Reaction. [Link]
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- USA Chemical Suppliers. This compound suppliers USA. [Link]
- ARKIVOC.
- Google Patents.
Sources
Technical Support Center: Purification of 4-Methoxyindole-2-carboxylic Acid
Welcome to the technical support guide for the purification of 4-methoxyindole-2-carboxylic acid (CAS 103260-65-7). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile indole derivative. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound that are relevant for its purification?
Understanding the fundamental physical properties is the first step in designing a robust purification strategy. Key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Solid; Off-white to light brown crystalline powder | [4] |
| Melting Point | 234-235 °C | |
| Boiling Point | 447.6 °C at 760 mmHg | |
| Storage | Room temperature, in a dark place under an inert atmosphere | [1][5] |
These properties, particularly the high melting point and solid form, suggest that recrystallization is a highly viable primary purification technique.
Q2: What are the most common impurities I should expect in my crude this compound?
Impurities typically arise from the synthetic route used. Common synthesis pathways, such as the Fischer indole synthesis, can introduce specific byproducts.[6] Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be derivatives of o-nitrotoluene or phenylhydrazones.
-
Decarboxylation Product: At elevated temperatures, the corresponding decarboxylated product, 4-methoxyindole, may form.[7]
-
Regioisomers: If the indole ring is formed via cyclization, other isomers might be present in trace amounts.
-
Residual Solvents and Reagents: Solvents like ethyl acetate, or reagents like quinoline or copper powder used in some synthetic steps, may persist in the crude product.[7]
Q3: Which purification method should I try first: recrystallization or column chromatography?
Your choice depends on the scale of your reaction and the initial purity of your crude product. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a primary purification method.
For most lab-scale syntheses where the crude product is a solid with >85% purity, recrystallization is the most efficient first choice. If the crude material contains significant, closely-related impurities or is an oil, column chromatography is more appropriate.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective technique for purifying this compound, leveraging its crystalline nature and poor solubility in many solvents at room temperature.
Q4: My product "oils out" instead of forming crystals during recrystallization. What's causing this and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.
Probable Causes & Solutions:
-
Cooling Too Rapidly: A sudden drop in temperature promotes precipitation rather than crystallization.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce further crystallization by placing it in an ice bath or refrigerator.
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.
-
Solution: Use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid). Re-heat gently until the solution is clear again, then allow it to cool slowly.[8]
-
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
-
Solution: If slow cooling and solvent adjustments fail, the impurities may be too significant. Consider a pre-purification step, such as passing a solution of the crude material through a small plug of silica gel to remove baseline impurities, before attempting recrystallization again.
-
Q5: I'm getting a very low recovery yield after recrystallization. How can I improve it?
Low yield is a common issue and can often be traced back to the choice and volume of the recrystallization solvent.
Sources
- 1. This compound – porphyrin-systems [porphyrin-systems.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. This compound | 103260-65-7 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Methoxyindole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-methoxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable indole derivative. By understanding the underlying chemistry and potential pitfalls of the common synthetic routes, you can optimize your reaction conditions, improve yields, and simplify purification.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several established methods, each with its own set of advantages and potential challenges. The most common routes include the Reissert, Fischer, and Japp-Klingemann indole syntheses. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific side products. This guide will provide troubleshooting advice for each of these key synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reissert Indole Synthesis
The Reissert synthesis is a classical and reliable method for preparing indole-2-carboxylic acids. The general pathway involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[1][2][3]
Q1: My Reissert synthesis of this compound is giving a low yield and a significant amount of a colored impurity. What could this be?
A1: A common side product in the Reissert synthesis is the formation of a quinolone derivative. This can occur during the reductive cyclization step, particularly under certain reduction conditions.[4] The reaction pathway can be diverted from indole formation to quinolone formation, especially with substituted o-nitrotoluenes.
Troubleshooting:
-
Choice of Reducing Agent: The choice of reducing agent is critical. While zinc dust in acetic acid is commonly used for the reductive cyclization, other reagents like iron powder in acetic acid/ethanol or sodium dithionite can be employed.[4] It is advisable to perform small-scale test reactions with different reducing agents to find the optimal conditions for your specific substrate.
-
Temperature Control: Carefully control the temperature during the reduction and cyclization. Exothermic reactions can sometimes favor side product formation.
-
Purification: The quinolone byproduct is often a colored impurity that can be challenging to separate from the desired indole. Column chromatography on silica gel is typically required for purification.
Q2: I am observing incomplete cyclization in my Reissert synthesis, with the intermediate o-aminophenylpyruvic acid being a major component in my crude product. How can I drive the reaction to completion?
A2: Incomplete cyclization can be due to several factors, including steric hindrance from the methoxy group, insufficient acid catalysis, or deactivation of the catalyst.
Troubleshooting:
-
Acid Catalyst: Ensure that a sufficient amount of acid (e.g., acetic acid) is present to catalyze the cyclization.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to facilitate complete cyclization. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up Procedure: Ensure that the work-up procedure does not prematurely quench the reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][6][7][8]
Q3: I am attempting a Fischer indole synthesis with 4-methoxyphenylhydrazine and pyruvic acid, but I am getting a mixture of products, including some that do not appear to be the desired indole. What are the likely side products?
A3: The Fischer indole synthesis with methoxy-substituted phenylhydrazones can be prone to the formation of "abnormal" products, especially when using strong acids like HCl. One documented side product when using a methoxy-substituted phenylhydrazone with HCl in ethanol is a chloro-substituted indole.[9][10] Additionally, you may observe the formation of isomeric indole products.
Troubleshooting:
-
Choice of Acid Catalyst: The choice of acid catalyst is crucial. While strong Brønsted acids like HCl and H₂SO₄ are often used, they can lead to side reactions with sensitive substrates.[6][8] Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).[5][7]
-
Solvent: The solvent can also influence the reaction outcome. Acetic acid is a common solvent that can also act as a catalyst.[5]
-
Temperature Control: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition and the formation of tarry byproducts. Careful temperature control is essential.
Q4: My Fischer indole synthesis is resulting in a low yield of the desired this compound, and I am isolating 4-methoxyaniline from the reaction mixture. What is happening?
A4: The isolation of 4-methoxyaniline suggests that cleavage of the N-N bond in the phenylhydrazone intermediate is occurring as a significant side reaction. This can be a major pathway that competes with the desired[5][5]-sigmatropic rearrangement, leading to lower yields of the indole product.
Troubleshooting:
-
Reaction Conditions: Re-evaluate your reaction conditions, including the acid catalyst and temperature. Harsher conditions can promote N-N bond cleavage.
-
Hydrazone Formation: Ensure that the initial formation of the phenylhydrazone is clean and complete before proceeding with the cyclization step. Impurities in the starting materials can also contribute to side reactions.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a valuable method for preparing the arylhydrazone precursors required for the Fischer indole synthesis, starting from a β-keto-ester and an aryl diazonium salt.[1][11][12][13][14]
Q5: In my Japp-Klingemann reaction to form the 4-methoxyphenylhydrazone of ethyl pyruvate, I am isolating a stable, colored azo compound instead of the desired hydrazone. How can I promote the desired reaction?
A5: The formation of a stable azo compound is a known side reaction in the Japp-Klingemann synthesis, especially under certain pH and temperature conditions.[13] The desired reaction involves the rearrangement of the initial azo intermediate to the hydrazone.
Troubleshooting:
-
pH Control: The pH of the reaction mixture is critical. The reaction is typically carried out under basic conditions to deprotonate the β-keto-ester, but the subsequent rearrangement to the hydrazone can be influenced by pH. Careful control and optimization of the pH are necessary.
-
Temperature: Increasing the temperature can sometimes facilitate the rearrangement of the azo compound to the hydrazone. However, this must be balanced against the potential for decomposition.
-
Reaction Time: Allow sufficient reaction time for the rearrangement to occur. Monitor the reaction by TLC to follow the disappearance of the azo intermediate and the formation of the hydrazone.
General Troubleshooting
Q6: I have successfully synthesized this compound, but I am struggling with the final purification. What are the common impurities and how can I remove them?
A6: Common impurities can include starting materials, any of the side products mentioned above, and the decarboxylated product, 4-methoxyindole.
Troubleshooting Purification:
-
Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidification of the aqueous layer.
-
Column Chromatography: If crystallization and extraction are insufficient, column chromatography on silica gel is an effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
Q7: During my synthesis, I've noticed the formation of a significant amount of 4-methoxyindole. What is causing this decarboxylation?
A7: Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[2] If your reaction or work-up involves high temperatures, you are likely promoting this side reaction.
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the synthesis and purification steps. If a reaction requires high temperatures, consider if a milder alternative exists.
-
Purification of the Ester: It is often advantageous to synthesize and purify the ethyl ester of this compound first. The ester is generally more stable to decarboxylation. The pure ester can then be hydrolyzed to the carboxylic acid under milder conditions (e.g., using NaOH or KOH in an alcohol/water mixture at room temperature or with gentle heating).
Data Presentation: Product and Side Product Identification
To aid in the identification of the desired product and common side products, the following table summarizes their key analytical data.
| Compound | Molecular Weight | Key ¹H NMR Signals (δ, ppm, in DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | 191.18 | ~11.7 (br s, 1H, NH), ~7.1 (s, 1H, H-3), ~7.0-7.2 (m, 2H, Ar-H), ~6.5 (d, 1H, Ar-H), ~3.8 (s, 3H, OCH₃) | ~163 (C=O), ~154 (C-4), ~138 (C-7a), ~128 (C-2), ~123 (C-6), ~115 (C-5), ~105 (C-3), ~100 (C-7), ~55 (OCH₃) |
| 4-Methoxyindole | 147.17 | ~11.0 (br s, 1H, NH), ~7.1 (t, 1H, H-3), ~6.9-7.0 (m, 2H, Ar-H), ~6.4 (d, 1H, Ar-H), ~6.3 (t, 1H, H-2), ~3.8 (s, 3H, OCH₃) | ~154 (C-4), ~138 (C-7a), ~124 (C-6), ~122 (C-2), ~115 (C-5), ~102 (C-3), ~99 (C-7), ~55 (OCH₃) |
| Ethyl 4-methoxyindole-2-carboxylate | 219.24 | ~11.8 (br s, 1H, NH), ~7.2 (s, 1H, H-3), ~7.0-7.2 (m, 2H, Ar-H), ~6.6 (d, 1H, Ar-H), ~4.3 (q, 2H, OCH₂CH₃), ~3.8 (s, 3H, OCH₃), ~1.3 (t, 3H, OCH₂CH₃) | ~162 (C=O), ~154 (C-4), ~138 (C-7a), ~128 (C-2), ~123 (C-6), ~115 (C-5), ~105 (C-3), ~100 (C-7), ~61 (OCH₂), ~55 (OCH₃), ~14 (CH₃) |
Experimental Protocols
Protocol 1: Reissert Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Condensation of 2-Methyl-3-nitroanisole with Diethyl Oxalate
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.1 eq) and anhydrous ethanol.
-
Cool the mixture to 0 °C and add a solution of 2-methyl-3-nitroanisole (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization
-
Dissolve the crude product from Step 1 in a mixture of acetic acid and ethanol.
-
Add a reducing agent, such as zinc dust or iron powder (excess), portion-wise while monitoring the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the metal salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the crude this compound.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
Protocol 2: Fischer Indole Synthesis via Japp-Klingemann Reaction
This protocol outlines the synthesis of the hydrazone intermediate followed by the Fischer cyclization.
Step 1: Japp-Klingemann Synthesis of Ethyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate
-
Prepare a solution of 4-methoxyaniline (1.0 eq) in aqueous HCl.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate in ethanol.
-
Cool the β-keto-ester solution to 0-5 °C and slowly add the cold diazonium salt solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a few hours, then warm to room temperature.
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to obtain the crude hydrazone.
Step 2: Fischer Indole Cyclization
-
Dissolve the crude hydrazone from Step 1 in a suitable solvent such as acetic acid or ethanol.
-
Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid (ethyl 4-methoxyindole-2-carboxylate) by filtration.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water).
Visualizations
General Synthetic Pathways
Caption: Overview of Reissert and Fischer-Japp-Klingemann synthetic routes.
Common Side Reactions
Caption: Common side reactions in this compound synthesis.
References
- SIELC Technologies. (2018, May 17). Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate.
- Ishii, H., et al. (1991). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 39(5), 1325-1330.
- Wikipedia. (n.d.). Reissert indole synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- ACS Publications. (n.d.). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid.
- ResearchGate. (n.d.). The Japp-Klingemann Reaction.
- National Institutes of Health. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Royal Society of Chemistry. (n.d.). Supporting information Indoles.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
- MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- Chemsrc. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate.
- PubChemLite. (n.d.). Ethyl 4,7-dimethoxy-1h-indole-2-carboxylate (C13H15NO4).
- SpectraBase. (n.d.). 4-methoxy-1H-indole-2-carboxylic acid - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
- Fisher Scientific. (n.d.). This compound, 97+%.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- ResearchGate. (n.d.). Reissert-Indole-Synthesis.pdf.
- Shodhganga. (n.d.). Chapter 4.
- Royal Society of Chemistry. (n.d.). Supporting information Indoles.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Semantic Scholar. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
- NIST WebBook. (n.d.). 5-Methoxyindole-2-carboxylic acid.
- Ruchirawat, S., et al. (n.d.). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS.
Sources
- 1. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Japp-Klingemann_reaction [chemeurope.com]
Technical Support Center: Amide Coupling with Sterically Hindered Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation, particularly when dealing with sterically hindered amines. The formation of an amide bond is a cornerstone of organic synthesis, yet its success can be elusive when bulky substrates are involved. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental failures in a question-and-answer format, offering not just solutions but also the rationale behind them.
Question 1: My standard coupling reaction (e.g., using EDC/HOBt) is failing or giving very low yields with my sterically hindered secondary amine. What is happening and what should I try next?
Answer:
Standard carbodiimide-based coupling protocols, like those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives like 1-Hydroxybenzotriazole (HOBt), often falter with sterically hindered substrates.[1][2] The primary issue is the slow rate of nucleophilic attack by the bulky amine on the activated carboxylic acid intermediate.[3] This sluggish reaction opens the door for competing side reactions and decomposition of the activated species.
Causality and Recommended Actions:
-
Switch to a More Potent Coupling Reagent: The key is to generate a more reactive activated species to overcome the high activation energy of the reaction. Uronium or phosphonium-based reagents are superior choices for these challenging couplings.[4][5][6][7]
-
Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive O-acylisourea intermediates.[8][9] HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is often the first choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the reaction.[5][6][8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), also generate highly reactive activated esters.[4][5] A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the amine, a side reaction sometimes observed with uronium salts, especially when the coupling reagent is used in excess.[5]
-
-
Elevate the Reaction Temperature: For particularly stubborn couplings, increasing the temperature can provide the necessary energy to overcome the steric barrier. Microwave heating can be particularly effective for rapidly and uniformly increasing the reaction temperature, sometimes leading to success where conventional heating fails.[1]
-
Consider Acyl Fluoride Intermediates: An alternative strategy is to convert the carboxylic acid to an acyl fluoride.[1][10] Acyl fluorides are relatively small and highly electrophilic, making them excellent partners for hindered amines.[1] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for the in situ generation of acyl fluorides.[1][11]
Workflow for Switching to a Uronium Reagent:
Caption: Decision workflow for hindered amide coupling.
Question 2: I've switched to HATU, but my reaction is still sluggish and I'm observing side products. What could be going wrong?
Answer:
Even with a powerful coupling reagent like HATU, several factors can impede the reaction or lead to undesired outcomes.
Troubleshooting Steps:
-
Base Selection is Crucial: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is essential.[4] Using a less hindered base like triethylamine (TEA) can lead to side reactions, including the formation of an acyl-triethylammonium complex that can be unreactive or lead to other byproducts.
-
Order of Addition Matters: The order in which you add your reagents can significantly impact the outcome. It is often beneficial to "pre-activate" the carboxylic acid.[12]
-
Protocol: Dissolve the carboxylic acid in your solvent (e.g., DMF). Add the base (DIPEA) followed by HATU. Allow this mixture to stir for 5-10 minutes before adding the sterically hindered amine. This ensures the formation of the highly reactive HOAt ester intermediate before the amine is introduced, maximizing the chance of productive coupling.[12]
-
-
Solvent Purity: Ensure your solvent (especially DMF) is anhydrous and amine-free. Water will hydrolyze the activated ester, and any contaminating amines will compete with your substrate.
-
Stoichiometry: While a slight excess of the coupling reagent and base (e.g., 1.1-1.2 equivalents) is common, a large excess of a uronium reagent like HATU can lead to guanidinylation of your amine, capping it and preventing the desired reaction.[5]
Question 3: My carboxylic acid is also sterically hindered. Is this a lost cause?
Answer:
Coupling a hindered acid with a hindered amine is one of the most challenging scenarios in amide synthesis. However, it is not a lost cause. This requires the most aggressive and carefully selected strategies.
Strategies for Doubly Hindered Couplings:
-
Acyl Chloride Formation: This is a classic, powerful method.[13][][15] Convert the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[15][16] The resulting acyl chloride is highly electrophilic and can often react with even very hindered amines.[17]
-
Specialized, Highly Reactive Reagents:
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This is a more reactive phosphonium salt than PyBOP and is specifically designed for difficult couplings, including those involving N-methylated or α,α-disubstituted amino acids.[19]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a newer generation uronium salt based on OxymaPure. It is considered safer than HOBt- or HOAt-based reagents (which are potentially explosive) and has shown reactivity comparable or even superior to HATU in some cases.[19][20] COMU exists in the more reactive uronium form, which may contribute to its high efficiency.[19]
-
-
High-Temperature/Microwave Conditions: As mentioned before, providing sufficient thermal energy is often necessary to drive these highly demanding reactions to completion.[1]
Comparative Table of Reagents for Hindered Couplings:
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, common.[9] | Generally ineffective for hindered substrates; risk of N-acylurea formation.[4] |
| Uronium Salts | HATU, HBTU, COMU | Highly reactive, fast kinetics.[8] | More expensive; potential for guanidinylation side reaction with excess reagent.[5] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Highly reactive, no guanidinylation.[5] | Byproducts can sometimes be difficult to remove; can be moisture sensitive. |
| Acyl Halides | SOCl₂, (COCl)₂ | Very high reactivity, cost-effective.[] | Harsh conditions, not suitable for all functional groups, risk of racemization.[7][18] |
| Acyl Fluorides | TFFH, BTFFH | Small, highly reactive intermediate; good for hindered substrates.[1] | Reagents can be expensive. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for coupling reactions with hindered amines? A: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common due to their excellent solvating properties for a wide range of substrates. Dichloromethane (DCM) can also be used, particularly for acyl chloride-mediated couplings.[16] Always ensure your solvent is anhydrous.
Q2: How much base should I use? A: For uronium and phosphonium salt-mediated couplings, 2-3 equivalents of a hindered, non-nucleophilic base like DIPEA are typically required.[4][8] One equivalent is needed to neutralize the protonated amine starting material (if it's a salt), and another 1-2 equivalents are needed to facilitate the coupling reaction itself.
Q3: Can I use DMAP as a catalyst? A: While 4-(Dimethylamino)pyridine (DMAP) is an excellent acylation catalyst, it should be used with caution in couplings involving chiral centers, as it can increase the risk of racemization.[] In some cases, a catalytic amount of DMAP with EDC can be effective for less hindered systems, but for highly hindered substrates, switching to a more potent primary coupling reagent is a better strategy.[21]
Q4: My reaction looks like it's working by TLC/LC-MS, but I can't isolate my product. What's happening? A: This often points to issues during the workup and purification.
-
Product Solubility: Sterically hindered amides can sometimes have unusual solubility profiles. They may be "greasy" and difficult to precipitate, or they may be surprisingly water-soluble.
-
Byproduct Removal: The byproducts from coupling reagents (e.g., tetramethylurea from HATU/HBTU, dicyclohexylurea from DCC) can co-elute with your product.[2][8] Dicyclohexylurea (DCU) is notoriously insoluble and often precipitates, but sometimes requires filtration.[2] Water-soluble byproducts from reagents like EDC are removed during aqueous workup.[4]
-
Hydrolysis: Your newly formed amide bond might be labile under certain pH conditions, especially if there are neighboring functional groups that can participate in intramolecular catalysis. Ensure your workup conditions are not overly acidic or basic.
Q5: What is the mechanism that makes HATU so effective? A: The effectiveness of HATU stems from the formation of a highly reactive OAt active ester. The reaction proceeds as follows:
-
The carboxylate anion attacks HATU.
-
This forms an unstable O-acyl(tetramethyl)isourea intermediate.
-
The 7-azabenzotriazole oxide anion (OAt⁻) then attacks this intermediate, releasing tetramethylurea and forming the OAt active ester.
-
The pyridine nitrogen in the OAt group acts as an intramolecular base, which facilitates the nucleophilic attack by the amine, accelerating the final amide bond formation.[5][8]
Caption: Simplified HATU coupling mechanism.
References
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649. [Link]
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
- Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4439-4446. [Link]
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides.
- ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Dilun Biotechnology. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/OrganicChemistry.
- Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry.
- Reddit. (2019, October 22). Real Synthesis: ~ any amidation tricks? r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
- National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
- Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 398-401. [Link]
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. chimia.ch [chimia.ch]
- 4. bachem.com [bachem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. file.globalso.com [file.globalso.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Amide Synthesis [fishersci.dk]
- 15. Amide Synthesis [fishersci.it]
- 16. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyindole-2-carboxylic Acid Modifications
Welcome to the dedicated technical support center for the modification of 4-methoxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic routes. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: The reactivity of this compound is governed by the interplay of three key functional groups: the indole nucleus, the electron-donating 4-methoxy group, and the electron-withdrawing 2-carboxylic acid group.
-
Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position.[1] The pyrrolic nitrogen (N-H) is weakly acidic and can be deprotonated or participate in hydrogen bonding.
-
4-Methoxy Group: This strong electron-donating group further activates the benzene portion of the indole ring, influencing the regioselectivity of electrophilic aromatic substitution and potentially impacting the electronic properties of the entire molecule.[2]
-
2-Carboxylic Acid Group: This electron-withdrawing group deactivates the pyrrole ring, making electrophilic substitution at C3 more challenging than in unsubstituted indole. It also provides a handle for various modifications such as esterification and amidation.
Q2: Do I need to protect the indole N-H during modifications of the carboxylic acid group?
A2: It depends on the reaction conditions. For standard esterification or amidation reactions using coupling agents like EDC/HOBt or DCC/DMAP, N-protection is often not necessary. However, if you are using harsh basic or electrophilic conditions, or if you observe side reactions at the nitrogen, protection is recommended. The most common protecting groups for indoles are Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[3]
Q3: I am struggling with the purification of my 4-methoxyindole derivative. What are some general tips?
A3: Purification of indole derivatives can be challenging due to their polarity and potential for hydrogen bonding. Here are some general strategies:
-
Flash Column Chromatography: This is the most common method.[4]
-
Stationary Phase: Silica gel is standard. If you experience peak tailing due to the basicity of the indole nitrogen, you can use deactivated silica or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[5]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.[4] Start with a low polarity eluent and gradually increase the polarity. A good starting point for method development is to find a solvent system where your desired product has an Rf of ~0.2-0.4 on a TLC plate.[6]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method. Common solvent systems include ethyl acetate/hexane, ethanol/water, or isopropanol.
Troubleshooting Guides & Detailed Protocols
Modification 1: Esterification of the Carboxylic Acid
Common Problem: Low yield in Fischer esterification or incomplete reaction.
Causality: Fischer esterification is an equilibrium-driven process.[7] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. Additionally, the electron-withdrawing nature of the indole ring can reduce the nucleophilicity of the carboxylic acid.
Troubleshooting Workflow:
Workflow for troubleshooting low esterification yield.
Recommended Protocol: Acid-Catalyzed Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which also serves as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
| Parameter | Acid-Catalyzed (H₂SO₄) | DCC/DMAP Coupling |
| Alcohol Scope | Primary & secondary alcohols | Primary, secondary, & tertiary alcohols |
| Temperature | Reflux | 0 °C to room temperature |
| Key Reagents | H₂SO₄ (catalytic) | DCC (1.1 eq), DMAP (0.1 eq) |
| Typical Yield | 70-90% | 85-95% |
| Considerations | Equilibrium-driven, requires water removal | Milder conditions, suitable for sensitive substrates |
Modification 2: Amidation of the Carboxylic Acid
Common Problem: Failure to form the amide bond with electron-deficient amines.
Causality: The nucleophilicity of the amine is a critical factor in amide bond formation. Electron-deficient amines, such as anilines with electron-withdrawing groups, may not be sufficiently reactive to attack the activated carboxylic acid intermediate.[8]
Troubleshooting Workflow:
Workflow for troubleshooting low amidation yield.
Recommended Protocol: EDC/HOBt Coupling
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Amine Base: If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Modification 3: Decarboxylation
Common Problem: Incomplete decarboxylation or decomposition of the starting material.
Causality: Thermal decarboxylation of indole-2-carboxylic acids often requires high temperatures, which can lead to degradation. Copper-catalyzed methods offer a milder alternative, but the catalyst activity can be sensitive to impurities.[10][11]
Recommended Protocol: Copper-Catalyzed Decarboxylation
-
Setup: In a flask equipped for heating under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq) and a catalytic amount of copper(I) oxide (Cu₂O, 0.1 eq) or copper chromite.[10][12]
-
Solvent: Add a high-boiling solvent such as quinoline.
-
Reaction: Heat the mixture to 180-220 °C and monitor the evolution of CO₂. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture and dilute with a large volume of an organic solvent like ethyl acetate. Wash thoroughly with 1M HCl to remove the quinoline.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by flash chromatography to yield 4-methoxyindole.
| Method | Temperature | Catalyst | Typical Yield | Considerations |
| Thermal | > Melting Point | None | Variable, often lower | Prone to decomposition |
| Copper-Catalyzed | 180-220 °C | Cu₂O or Copper Chromite | 70-90% | Milder, but requires removal of high-boiling solvent |
Modification 4: Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions, the carboxylic acid must first be converted to a suitable precursor, typically by halogenation of the indole ring. This often involves N-protection followed by electrophilic halogenation (e.g., with NBS or NIS) and subsequent esterification. The resulting halo-indole ester is then used in the cross-coupling reaction.
Common Problem: Low yields in Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
Causality: Palladium-catalyzed cross-coupling reactions are complex catalytic cycles, and low yields can result from catalyst deactivation, poor ligand choice, inappropriate base or solvent, or side reactions like dehalogenation.[13][14]
Troubleshooting Decision Tree:
Decision tree for troubleshooting low cross-coupling yields.
Representative Protocol: Suzuki-Miyaura Coupling of a 4-Bromoindole Ester
-
Setup: In a microwave vial or Schlenk tube under an inert atmosphere, combine the methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[15]
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Heat the reaction to 80-120 °C (conventional heating) or irradiate in a microwave reactor. Monitor the reaction by LC-MS or TLC.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
| Coupling Reaction | Typical Catalyst | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos/SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
References
- Synthesis, reactivity and biological properties of methoxy-activ
- Piers, E., & Meisters, A. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(5), 903-912.
- Zhang, Y., Hu, Z. Y., Li, X. C., & Guo, X. X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
- Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(25), 8148-8149.
- Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- University of Rochester.
- ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
- ResearchGate.
- Kumar, A., Akula, M., & Tummalapalli, K. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 675-678.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Safrole Blog. Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]
- Reddit. Problems with Fischer indole synthesis. [Link]
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
- Teledyne ISCO.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- De Silva, K., & Thompson, A. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(23), 5723.
- Ceballos, S., Abonia, R., & Insuasty, B. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(8), 13745-13757.
- Reddy, G. S., & Kumar, M. S. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17823-17835.
- International Journal of Pharmaceutical Research & Analysis.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14239-14263.
- Master Organic Chemistry.
- Venter, J. C., Aparicio, D., & Cooks, R. G. (2015). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. Dalton Transactions, 44(4), 1461-1470.
- Penoni, A., Palmisano, G., & Broggini, G. (2003). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. The Journal of Organic Chemistry, 68(22), 8563-8570.
- Bhosle, M. R., Kawale, D., Khillare, L. D., & Deshmukh, A. R. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-254.
- ResearchGate. Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
- Wilewska, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ChemRxiv.
- The Journal of Organic Chemistry. THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. [Link]
- PubChem. 4-bromo-1H-indole-2-carboxylic acid. [Link]
- Google Patents.
- The Journal of Organic Chemistry. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- ResearchGate.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
- ResearchGate. Indole N‐Boc deprotection method development. [Link]
- National Institutes of Health. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
- Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. [Link]
- PubMed.
- American University of Ras Al Khaimah.
Sources
- 1. safrole.com [safrole.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 4-methoxyindole-2-carboxylic acid in biological buffers
Introduction
Welcome to the technical support guide for 4-methoxyindole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in biological buffers. This compound possesses a dual chemical nature: a largely hydrophobic indole scaffold and an ionizable carboxylic acid group. This structure presents specific challenges for achieving desired concentrations in aqueous systems typical for biological assays. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the fundamental causes of this compound's poor solubility in neutral aqueous buffers?
The solubility issues stem from its molecular structure. The indole ring system is nonpolar and hydrophobic, while the methoxy group adds to its lipophilicity.[1] This hydrophobic character is energetically unfavorable in polar aqueous environments. While the carboxylic acid moiety is polar, in its protonated (acidic) form at neutral or acidic pH, it has limited ability to overcome the hydrophobicity of the rest of the molecule.
Q2: What are the key physicochemical properties of this compound?
Understanding these properties is the first step in designing a successful solubilization strategy.
| Property | Value | Significance |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Melting Point | 234-235 °C | High melting point suggests a stable crystal lattice, which can contribute to poor solubility.[3] |
| XLogP3 | 1.9 | This value indicates a moderate degree of lipophilicity, predicting poor aqueous solubility.[2] |
| Functional Groups | Carboxylic Acid, Methoxy, Indole NH | The carboxylic acid is a weak acid, making its charge state and solubility pH-dependent.[1][4] |
Q3: What is the recommended first-line approach for dissolving this compound for a biological assay?
The universally accepted starting point is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the preferred choice due to its excellent solvating power for a wide range of compounds.[1][5] This high-concentration stock can then be carefully diluted into the final aqueous buffer.
Initial Strategy:
-
Prepare a 10-100 mM stock solution in 100% high-purity DMSO.
-
Ensure the compound is fully dissolved before proceeding.
-
Perform a serial dilution of the DMSO stock into your final biological buffer to achieve the desired working concentration.
Crucial Consideration: The final concentration of the organic solvent in your assay must be kept to a minimum (typically <0.5% v/v) to avoid artifacts or cytotoxicity.[1] Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q4: How does pH dramatically influence the solubility of this compound?
As a carboxylic acid, this compound's solubility is highly dependent on the pH of the aqueous medium.[6]
-
At Low pH (pH < pKa): The carboxylic acid group is protonated (-COOH). This form is neutral and less soluble.
-
At High pH (pH > pKa): The carboxylic acid is deprotonated, forming a carboxylate salt (-COO⁻).[4] This charged species is significantly more polar and thus more soluble in water.[7]
By increasing the pH of the solution above the compound's pKa, you can convert it to its highly soluble salt form.[1]
Part 2: Troubleshooting Guide & Advanced Protocols
This section provides solutions for common problems encountered after initial dissolution attempts.
Q5: My compound precipitates immediately upon diluting the DMSO stock into my aqueous buffer. What is happening and how do I fix it?
This is a classic sign that the compound's concentration in the final aqueous/DMSO mixture has exceeded its thermodynamic solubility limit. The DMSO keeps it in a supersaturated state momentarily, but it quickly crashes out.
Follow this troubleshooting workflow to resolve the issue:
Caption: Troubleshooting workflow for compound precipitation.
Q6: My assay is sensitive to pH changes. What are the best alternative solubilization strategies?
When pH modification is not feasible, several other formulation strategies can be employed. These methods aim to increase the apparent solubility of the compound in the aqueous phase.[8][9]
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) reduces the overall polarity of the aqueous buffer, making it more favorable for the hydrophobic solute.[10][11] | Simple to implement; effective for moderate solubility increases. | High concentrations can impact biological assays; requires careful validation. |
| Surfactants | Non-ionic surfactants (e.g., Tween® 80) form micelles above their critical micelle concentration (CMC). The hydrophobic core of the micelle encapsulates the compound, increasing its concentration in the bulk aqueous phase.[1][12][13] | High solubilization capacity; widely used in formulations. | Can interfere with some assays (e.g., membrane protein studies); potential for cell lysis at high concentrations. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes by trapping the hydrophobic indole portion of the molecule, effectively shielding it from water.[1][14][15] | Very effective; low toxicity; often used in pharmaceutical formulations. | Can be expensive; may not be suitable for all molecular shapes. |
Part 3: Experimental Protocols
Protocol 1: Standard Method - Preparation Using an Organic Co-solvent (DMSO)
This protocol details the standard procedure for preparing a working solution from a DMSO stock.
Materials:
-
This compound (solid)
-
High-purity DMSO (anhydrous)
-
Target biological buffer (e.g., PBS, Tris-HCl), pre-warmed to assay temperature
Procedure:
-
Prepare Stock Solution: Accurately weigh the solid compound and dissolve it in 100% DMSO to a final concentration of 10-100 mM. Use a vortex mixer and gentle warming (37°C) if necessary to ensure complete dissolution. Visually inspect for any remaining particulates.
-
Prepare Intermediate Dilution (Optional but Recommended): Perform a 1:10 dilution of your stock solution into 100% DMSO (e.g., 100 mM stock -> 10 mM intermediate). This reduces the volume of concentrated DMSO added in the final step.
-
Final Working Solution Preparation: While vortexing the pre-warmed biological buffer, add the DMSO stock (or intermediate) dropwise to achieve the final desired concentration.
-
Example: To make 1 mL of a 10 µM solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit has been exceeded.
Protocol 2: Advanced Method - pH-Mediated Solubilization
This protocol leverages the acidic nature of the compound to create a soluble salt in situ.
Materials:
-
This compound (solid)
-
1 M Sodium Hydroxide (NaOH) solution
-
Target biological buffer (unbuffered or weakly buffered if possible, to be pH-adjusted)
-
Calibrated pH meter
Procedure:
-
Create a Slurry: Add the pre-weighed solid compound to your target volume of aqueous buffer. It will not dissolve at this stage and will form a suspension or slurry.
-
Adjust pH: While stirring the slurry, add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Observe Dissolution: As the pH increases, the solid material will begin to dissolve. Complete dissolution should occur as the pH rises above the compound's pKa (for most carboxylic acids, this is in the range of pH 7.5-8.5).
-
Final pH Adjustment: Once all the solid is dissolved, carefully adjust the pH to your final target value using either dilute NaOH or HCl.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any potential microbial contamination or micro-particulates.
Caption: pH-dependent equilibrium of this compound.
References
- Taylor & Francis Online. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Pharmaceutical Technology. (n.d.). Formulation Strategies for Poorly Soluble Drugs.
- Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs.
- PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Chemistry LibreTexts. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
- Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics.
- Khan Academy. (n.d.). pH and solubility.
- Wikipedia. (n.d.). pH.
- Government of Newfoundland and Labrador. (n.d.). pH Adjustment.
- Orenda Technologies. (2023). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications.
- International Journal of Innovative Research in Technology (IJIRT). (2023). Solubility Enhancement Methods.
- SlideShare. (n.d.). Methods of solubility enhancements.
- National Center for Biotechnology Information (NCBI). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
- Chemistry Stack Exchange. (2017). Use of ethanol versus DMSO as a solvent.
- PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 103260-65-7 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. rjpdft.com [rjpdft.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirt.org [ijirt.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. brieflands.com [brieflands.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-methoxyindole-2-carboxylic acid under acidic/basic conditions
Welcome to the technical support center for 4-methoxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Introduction: The Chemical Nuances of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is an electron-rich aromatic system, and the presence of a methoxy group further enhances its reactivity. While this heightened reactivity is beneficial for synthesis, it also renders the molecule susceptible to degradation under certain conditions. Understanding these stability issues is critical for obtaining reliable and reproducible experimental outcomes. This guide will walk you through the potential degradation pathways and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, while the carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures and under acidic conditions.[1]
Q2: How should I properly store solid this compound and its solutions?
A2: For long-term stability, the solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen, to minimize oxidative degradation.[1] Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, use degassed solvents, store at -20°C or below in amber vials to protect from light, and consider purging the headspace with an inert gas.[2]
Q3: I've noticed my solution of this compound turning a yellowish or brownish color over time. What is causing this?
A3: A color change in your solution is a common indicator of degradation. This is often due to oxidation of the indole ring, which can lead to the formation of colored polymeric byproducts.[2] This process can be accelerated by exposure to light and air (oxygen). To prevent this, it is crucial to handle solutions with care, minimizing their exposure to ambient light and air.
Q4: Under what pH conditions is this compound most stable in aqueous solutions?
A4: Generally, indole derivatives are most stable in neutral to slightly acidic conditions. Strong acidic conditions can lead to protonation of the indole ring, potentially causing side reactions or degradation. In strongly basic solutions, the carboxylate salt will form, which is generally stable. However, prolonged exposure to strong bases, especially with heating, can promote oxidative degradation.[1][2] For optimal stability in aqueous solutions, a pH range of 4-7 is recommended.
Q5: Can the methoxy group on the indole ring influence its stability?
A5: Yes, the methoxy group is an electron-donating group, which increases the electron density of the indole ring system. This makes the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted indole-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Low yield in a reaction involving heating in an acidic medium. | Decarboxylation: The carboxylic acid group at the 2-position of the indole ring is prone to removal as carbon dioxide upon heating, especially in the presence of acid.[3] | - Lower the reaction temperature: If the reaction allows, perform it at a lower temperature. - Use a milder acid catalyst: Opt for a weaker acid or a lower concentration of the acid. - Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. - Consider alternative synthetic routes: If decarboxylation is unavoidable, explore synthetic pathways that introduce the carboxylic acid group at a later stage. |
| Appearance of unexpected peaks in HPLC analysis after working with the compound in solution for an extended period. | Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen. This can be accelerated by light and heat.[1] | - Work under an inert atmosphere: When handling solutions for extended periods, use an inert gas like nitrogen or argon to blanket the solution. - Use degassed solvents: Solvents can contain dissolved oxygen. Degas them by sparging with an inert gas or by the freeze-pump-thaw method. - Protect from light: Use amber glassware or wrap your reaction vessels and storage containers in aluminum foil.[2] |
| Inconsistent results in biological assays. | Degradation in Assay Medium: The compound may be unstable in the specific buffer, pH, or temperature of your biological assay. | - Assess stability in the assay medium: Before conducting your main experiment, incubate the compound in the assay medium under the same conditions and for the same duration. Analyze the sample by HPLC to check for degradation. - Prepare fresh solutions: Always prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment. |
| Poor recovery after a reaction workup involving a basic wash. | Potential Degradation under Basic Conditions: While the carboxylate salt is generally stable, prolonged exposure to strong bases, especially at elevated temperatures, can lead to some degradation. | - Use a milder base: If possible, use a weaker base like sodium bicarbonate for extraction instead of sodium hydroxide. - Minimize contact time: Perform the basic wash quickly and at a low temperature (e.g., on an ice bath). - Neutralize promptly: After the basic wash, immediately neutralize the aqueous layer to re-protonate the carboxylic acid before extraction with an organic solvent. |
Key Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for troubleshooting and for the design of robust experimental protocols.
Acid-Catalyzed Decarboxylation
Under acidic conditions and heat, the primary degradation pathway is the loss of carbon dioxide from the carboxylic acid group to form 4-methoxyindole.
Oxidative Degradation
The indole ring is susceptible to oxidation, which can lead to a variety of products, including oxindoles and ring-opened species. This process is often initiated by light (photodegradation) or the presence of oxidizing agents.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective
To identify the potential degradation products and degradation pathways of this compound under various stress conditions.
Materials
-
This compound
-
HPLC-grade methanol and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber or a UV lamp
Procedure
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples by HPLC.
-
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Data Analysis
-
Compare the chromatograms of the stressed samples with that of the unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the degradation products (as a percentage of the total peak area).
-
The peak purity of the main component should be checked to ensure that no degradation products are co-eluting.
References
- BenchChem. (2025). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. BenchChem Technical Support Center.
- Folkes, L. K., & Wardman, P. (2003). Photodynamic action of indole-3-acetic acid. Redox Report, 8(3), 135-140.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of 3-Cyanoindole Derivatives for Storage. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem Technical Support Center.
- Zhang, Y., Hu, Z. Y., Li, X. C., & Guo, X. X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
- Piers, E., & Brown, R. K. (1962). The decarboxylation of ring-substituted indole-2 (and 3)-carboxylic acids. Canadian Journal of Chemistry, 40(3), 559-561.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(4), 1-14.
Sources
Preventing decarboxylation of 4-methoxyindole-2-carboxylic acid during reactions.
Welcome to the technical support center for 4-methoxyindole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. We understand that the primary challenge encountered when working with this reagent is its propensity for decarboxylation under various reaction conditions. This document provides in-depth, evidence-based troubleshooting guides and answers to frequently asked questions to help you mitigate this unwanted side reaction and ensure the success of your synthetic campaigns.
Section 1: Understanding the Core Problem: The "Why" of Decarboxylation
Before troubleshooting, it is crucial to understand the underlying chemical principles that make this compound susceptible to losing CO2.
FAQ: What is decarboxylation and why is this compound prone to it?
Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[1] Indole-2-carboxylic acids are particularly susceptible to this transformation because the indole nucleus can effectively stabilize the intermediate formed during the loss of CO2.
The mechanism, especially under acidic conditions, often involves protonation of the indole ring, typically at the C3 position. This creates an electron sink, facilitating the cleavage of the C2-carboxyl bond. The resulting intermediate quickly rearomatizes by losing a proton to yield the decarboxylated indole.[2] Factors like heat, strong acids, and certain metal catalysts can significantly accelerate this process.[3][4]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of 4-Methoxyindole-2-carboxylic Acid Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-methoxyindole-2-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the purification of this important class of compounds. Our aim is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield in your experiments.
Introduction to the Challenges
This compound and its derivatives are key building blocks in medicinal chemistry, often serving as precursors to complex pharmacological agents. However, their purification can be a significant bottleneck in the synthetic workflow. The inherent properties of the indole nucleus, combined with the presence of a polar carboxylic acid group and a methoxy substituent, give rise to a unique set of challenges. These include poor solubility in common organic solvents, a propensity for decarboxylation at elevated temperatures, and the presence of closely-related impurities that are difficult to separate. This guide will provide a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
General Purity Issues
Q1: My final product of this compound is a discolored (yellow, brown, or pink) solid. What is the likely cause and how can I fix it?
A1: Discoloration in indole derivatives is a common issue, often arising from the formation of oxidized or polymeric impurities. The indole nucleus is susceptible to air oxidation, which can be accelerated by light and residual acid or metal catalysts from the synthetic steps.
-
Causality: The electron-rich nature of the indole ring makes it prone to oxidation, leading to the formation of colored, high-molecular-weight byproducts. Residual catalysts can exacerbate this issue.
-
Troubleshooting:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Use charcoal sparingly (typically 1-2% w/w) to avoid significant loss of your desired product.
-
Inert Atmosphere: For sensitive derivatives, performing the final purification steps and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
-
Chelating Agents: If residual metal catalysts are suspected, washing the crude product with a dilute solution of a chelating agent like EDTA can be beneficial before the final purification.
-
Recrystallization Challenges
Q2: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. It either doesn't dissolve or crashes out too quickly.
A2: The combination of the polar carboxylic acid and the relatively nonpolar indole ring can make solvent selection for recrystallization challenging. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Causality: The "like dissolves like" principle is a good starting point, but the dual nature of these molecules requires a nuanced approach. A single solvent may not provide the optimal solubility differential.
-
Troubleshooting & Protocol:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common choices for indole carboxylic acids include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone), often in combination with water or nonpolar anti-solvents like hexanes or heptanes.
-
Mixed-Solvent Systems: A two-solvent system is often effective. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or ethanol) in which it is highly soluble. Then, slowly add a hot "bad" solvent (e.g., hexanes or water) in which it is poorly soluble until the solution becomes slightly turbid. Allow the solution to cool slowly. A common and often successful mixture is ethyl acetate/hexanes.[2][3]
-
pH Adjustment: For the parent acid, recrystallization can sometimes be achieved by dissolving the crude material in a dilute basic solution, treating with charcoal, filtering, and then carefully re-acidifying to precipitate the purified acid.
-
Experimental Protocol: Recrystallization using a Mixed-Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Heat a suitable volume of ethyl acetate separately. Add the minimum amount of hot ethyl acetate to the crude product to achieve complete dissolution with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add warm hexanes dropwise until a faint, persistent cloudiness is observed. If too much hexanes is added, clarify the solution by adding a small amount of hot ethyl acetate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Chromatography Hurdles
Q3: My this compound derivative streaks badly on a silica gel column, leading to poor separation. What can I do to improve the peak shape?
A3: Streaking, or tailing, of acidic compounds on silica gel is a frequent problem. It is caused by strong interactions between the acidic carboxylic acid group and the acidic silanol groups on the surface of the silica gel.
-
Causality: The strong hydrogen bonding between the analyte and the stationary phase leads to a slow and uneven elution, resulting in broad, tailing peaks.
-
Troubleshooting:
-
Mobile Phase Modification: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[4] This protonates the analyte, reducing its interaction with the silica gel and leading to sharper peaks.
-
Gradient Elution: A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can improve separation and peak shape.[5]
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as diol or cyano.
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase flash chromatography on a C18-functionalized silica gel can be an excellent alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).
-
Diagram: Decision-Making Workflow for Purifying this compound Derivatives
Caption: A decision tree for the purification of this compound derivatives.
Stability and Decarboxylation
Q4: I am concerned about the thermal stability of my this compound. At what temperature does decarboxylation become a significant issue?
A4: Indole-2-carboxylic acids are known to be susceptible to decarboxylation upon heating, yielding the corresponding indole. The presence of electron-donating groups, such as a methoxy group at the 4-position, can influence the rate of this reaction.
-
Causality: The mechanism of decarboxylation involves the formation of a protonated intermediate, which is stabilized by the electron-rich indole nucleus. Heating provides the activation energy for the loss of carbon dioxide.
-
Troubleshooting and Prevention:
-
Temperature Control: While the exact decarboxylation temperature can vary depending on the specific derivative and the presence of catalysts, it is generally advisable to avoid prolonged heating above 150°C.[6] Some sources indicate that decarboxylation can occur by simply heating the compound above its melting point.[7]
-
Avoid Metal Catalysts: The presence of copper salts or other transition metals can significantly lower the temperature required for decarboxylation.[8][9] Ensure that the crude product is free from such catalysts before attempting purification methods that involve heat, such as distillation or melt recrystallization.
-
Purification Method Selection: Prioritize purification techniques that can be performed at or near room temperature, such as flash column chromatography. If recrystallization is necessary, use the minimum amount of heat required to dissolve the compound and avoid prolonged refluxing.
-
Common Impurities
Q5: I am using the Reissert synthesis to prepare my this compound. What are the common impurities I should be looking out for?
A5: The Reissert synthesis is a powerful method for preparing indole-2-carboxylic acids. However, it can generate several byproducts that may co-purify with the desired product.
-
Causality: The multi-step nature of the Reissert synthesis, involving condensation and reductive cyclization, can lead to incomplete reactions or side reactions.
-
Common Impurities and their Removal:
-
Unreacted Starting Materials: Residual ortho-nitrotoluene derivatives or the intermediate phenylpyruvic acid may be present. These are typically more polar and can often be removed by a simple acidic or basic wash during the workup, or by column chromatography.
-
Over-reduction Products: In some cases, the indole ring itself can be partially reduced. These impurities are generally less polar than the desired carboxylic acid and can be separated by column chromatography.
-
Decarboxylated Product: As discussed previously, some decarboxylation may occur during the synthesis or workup, leading to the presence of 4-methoxyindole. This is a less polar impurity that can be separated by column chromatography.
-
Incompletely Cyclized Intermediates: The amino-phenylpyruvic acid intermediate may not fully cyclize. This is a highly polar impurity that is usually removed during the workup.
-
Table 1: Summary of Common Purification Challenges and Solutions
| Challenge | Likely Cause(s) | Recommended Solution(s) |
| Discoloration | Oxidation of the indole ring, residual catalysts. | Treat with activated charcoal during recrystallization; work under an inert atmosphere. |
| Poor Recrystallization | Unsuitable solvent, high impurity load. | Screen for a suitable single or mixed-solvent system (e.g., ethyl acetate/hexanes); consider pH-controlled precipitation. |
| Streaking on Silica Gel | Strong interaction between the carboxylic acid and silanol groups. | Add a volatile acid (e.g., acetic acid) to the mobile phase; use a less acidic stationary phase or reversed-phase chromatography. |
| Product Decomposition | Thermal decarboxylation. | Avoid prolonged heating above 150°C; remove any residual metal catalysts; use room temperature purification methods where possible. |
| Persistent Impurities | Byproducts from the synthetic route (e.g., Reissert synthesis). | Optimize workup conditions (acid/base washes); employ gradient elution column chromatography to separate impurities with different polarities. |
Conclusion
The successful purification of this compound derivatives is achievable with a systematic and informed approach. By understanding the underlying chemical principles behind the common challenges of solubility, stability, and impurity profiles, researchers can effectively troubleshoot their purification protocols. The strategies outlined in this guide, from solvent selection in recrystallization to mobile phase modification in chromatography, provide a robust framework for obtaining these valuable compounds in high purity.
References
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808.
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.
- ResearchGate. (n.d.). Simple recrystallization method for obtaining pure compound (natural product)?
- ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Knowledge UChicago. (n.d.). Supporting Information.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (n.d.). Reissert Indole Synthesis.
- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- MDPI. (2022).
- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- King Group. (n.d.). Successful Flash Chromatography.
- Wikipedia. (n.d.). Reissert indole synthesis.
- chemeurope.com. (n.d.). Reissert indole synthesis.
- Reddit. (n.d.). Go-to recrystallization solvent mixtures.
- National Institutes of Health. (2022).
- ResearchGate. (n.d.). Reissert-Indole-Synthesis.pdf.
- Reddit. (n.d.). Problems with Fischer indole synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Poor Reactivity of the Carboxylic Acid Group
Welcome to the Technical Support Center dedicated to addressing one of the fundamental challenges in organic synthesis and drug development: the poor intrinsic reactivity of the carboxylic acid group. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, field-proven insights, and validated protocols to enhance the efficiency and success of your coupling reactions.
Understanding the Core Problem: Why Are Carboxylic Acids Poor Electrophiles?
The direct reaction between a carboxylic acid and a nucleophile, such as an amine to form an amide, is inherently difficult. This challenge stems from two primary factors:
-
Acid-Base Chemistry : Amines are basic and will readily deprotonate a carboxylic acid.[1][2][3] This acid-base reaction forms a highly unreactive carboxylate anion, which repels the nucleophilic amine, effectively halting the desired coupling reaction.[2][3]
-
Poor Leaving Group : For a nucleophilic acyl substitution to occur, the hydroxyl (-OH) group of the carboxylic acid must act as a leaving group. Hydroxide is a strong base and, consequently, a poor leaving group, making direct displacement unfavorable.[1][3]
To overcome these hurdles, the carboxylic acid must be "activated." This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.[1] This guide will explore common activation strategies and troubleshoot the issues that can arise during these critical experimental steps.
FAQ 1: My Amide Coupling Reaction Yield is Low or Non-Existent. What Went Wrong?
Low or no product formation is a frequent issue in amide coupling reactions. The root cause often lies in one of several areas: incomplete activation of the carboxylic acid, deactivation of the nucleophile (amine), or suboptimal reaction conditions.[4]
Troubleshooting Guide: Diagnosing Failed Amide Coupling Reactions
| Potential Cause | Underlying Principle | Recommended Solution |
| Incomplete Carboxylic Acid Activation | The coupling reagent may be inefficient, degraded, or used in insufficient amounts. The pre-activation time might be too short.[4] | Verify the quality and stoichiometry of your coupling reagent. Increase the pre-activation time (the period after adding the coupling reagent but before adding the amine) to 15-30 minutes.[4] Consider a more powerful coupling reagent like HATU for challenging substrates.[5] |
| Amine Deactivation | The amine, being basic, can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1][4] | Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction. DIPEA will scavenge the excess protons, keeping the amine in its neutral, nucleophilic state.[6] |
| Steric Hindrance | Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the nucleophile to the activated carbonyl center, slowing down or preventing the reaction.[4] | Switch to a more reactive coupling reagent that forms a less hindered active intermediate, such as converting the acid to an acyl fluoride. For sterically demanding couplings, HATU is often preferred over HBTU.[5][7] |
| Hydrolysis of Activated Intermediate | The presence of water can hydrolyze the activated ester intermediate back to the unreactive carboxylic acid.[4] | Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive towards the amine.[6] This is more likely at higher temperatures. | Perform the reaction at a lower temperature (e.g., 0 °C). The addition of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can trap the O-acylisourea as a more stable active ester, minimizing N-acylurea formation and enhancing reactivity.[6] |
Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
FAQ 2: How Do I Choose the Right Coupling Reagent?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the risk of racemization, and cost.[6]
Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate.[1][8] | Cost-effective, widely used. | Risk of N-acylurea formation, racemization.[6][7] DCC byproduct (DCU) is poorly soluble.[7] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms active esters with additives like HOBt or HOAt.[5][7] | High coupling efficiency, fast reaction rates, low racemization.[5][7] Byproducts are water-soluble. | Can cause guanidinylation of the free amine if used in excess.[7] Some (e.g., HBTU, HATU) are derived from potentially explosive precursors.[6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms active esters, similar to aminium salts. | Excellent for hindered couplings, no guanidinylation side reaction.[6][9] | BOP produces carcinogenic HMPA as a byproduct.[6] |
Expert Insight: For routine peptide synthesis, HBTU and TBTU are reliable workhorses.[6] However, for challenging sequences prone to aggregation or epimerization, HATU is demonstrably superior due to the formation of a more reactive OAt-ester intermediate.[5] Newer reagents like COMU offer comparable efficiency to HATU with an improved safety profile, as they do not contain potentially explosive HOBt or HOAt moieties.[6][10]
Experimental Protocol: General Amide Coupling Using HATU
This protocol is a robust starting point for many amide bond formations, particularly for valuable or sterically hindered substrates.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 0.1 M HCl) to remove DIPEA, a saturated aqueous solution of NaHCO₃ to remove unreacted acid and HOBt/HOAt, and finally with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
FAQ 3: I'm Observing Epimerization in My Peptide Coupling. How Can I Prevent It?
Epimerization, the loss of stereochemical integrity at the chiral α-carbon of an amino acid, is a major side reaction in peptide synthesis.[12] It can occur via two main mechanisms: direct enolization through proton abstraction by a base, or more commonly, through the formation of an oxazolone intermediate.[12]
Factors Influencing Epimerization
-
Coupling Reagent: Highly reactive activating agents can promote oxazolone formation.[12]
-
Base: Strong bases and excess base can increase the rate of direct proton abstraction.[12][13] Using a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended over DIPEA in sensitive cases.[6]
-
Solvent: Polar solvents like DMF can increase the rate of epimerization.[13]
-
Amino Acid Structure: Certain amino acids, like histidine and phenylglycine, are particularly prone to racemization.[12] Sterically hindered residues also show an increased tendency to epimerize.[13]
Strategies to Minimize Epimerization
-
Use Additives: The addition of HOBt or, more effectively, its 7-aza derivative (HOAt), is strongly recommended when using carbodiimides.[6][7] These additives form active esters that are more reactive towards the amine than towards oxazolone formation, thus suppressing racemization.[6]
-
Choose the Right Reagent: Reagents like DEPBT are known to cause very little epimerization and are particularly useful for coupling sensitive amino acids.[7] HATU generally leads to less epimerization than HBTU.[5]
-
Control the Base: Use the minimum necessary amount of a weaker tertiary amine base. For carbodiimide couplings, if the amine component is not a salt, the reaction can often be run without any additional base, which minimizes racemization.[6]
-
Lower the Temperature: Performing the coupling at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[6][13]
Mechanism of Epimerization Suppression by HOBt/HOAt
Caption: HOBt/HOAt additives trap the activated acid, favoring direct coupling over the oxazolone pathway that leads to epimerization.
FAQ 4: When Should I Convert My Carboxylic Acid to a More Reactive Derivative?
While in-situ coupling agents are convenient, sometimes it is advantageous to first convert the carboxylic acid into a more stable, isolable, and highly reactive derivative like an acid chloride or an active ester.
Acid Chlorides
Conversion to an acid chloride is one of the most common methods for activating a carboxylic acid.
-
Reagents: Thionyl chloride (SOCl₂) is frequently used, as its byproducts (SO₂ and HCl) are gases, simplifying purification.[14][15] Oxalyl chloride and phosphorus chlorides (PCl₃, PCl₅) are also effective.[14][16]
-
Advantages: Acid chlorides are highly reactive and will readily react with a wide range of nucleophiles, including weakly nucleophilic amines and alcohols.[16][17]
-
Troubleshooting:
-
Problem: Incomplete conversion or side reactions.
-
Solution: Ensure the carboxylic acid is completely dry, as water will hydrolyze the acid chloride.[16] For sensitive substrates, oxalyl chloride with a catalytic amount of DMF is a milder alternative to SOCl₂.
-
Problem: Difficulty removing excess reagent.
-
Solution: Thionyl chloride is volatile and can be removed under reduced pressure. The gaseous byproducts make workup straightforward.[14]
-
Fischer Esterification
For converting carboxylic acids to esters using simple alcohols, the Fischer esterification is a classic and scalable method.
-
Conditions: The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).[18]
-
Mechanism: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[3][18]
-
Troubleshooting:
-
Problem: Low conversion due to equilibrium.
-
Solution: The reaction is reversible.[3][18] To drive it towards the ester, use a large excess of the alcohol (often as the solvent) or remove the water byproduct as it forms (e.g., using a Dean-Stark apparatus).[3][18]
-
Problem: Difficulty with separation.
-
Solution: After the reaction, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution) and wash with water to remove the excess alcohol and salts. For small, water-soluble esters, separation can be challenging.[19][20]
-
FAQ 5: How Do I Manage Orthogonal Protection Strategies?
In multi-step synthesis, especially of complex molecules like peptides or dendrimers, it's crucial to protect certain carboxylic acid groups while others react.[21] This requires an "orthogonal" protection strategy, where different protecting groups can be removed selectively under specific conditions without affecting the others.[22][23]
Common Orthogonal Protecting Group Pairs for Carboxylic Acids
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) | Fmoc (Base), Cbz/Bn (H₂), Alloc (Pd(0)) |
| Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) | Fmoc (Base), Boc/tBu (Acid), Alloc (Pd(0)) |
| Allyl Ester | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc (Base), Boc/tBu (Acid), Cbz/Bn (H₂) |
| Fmoc-based Esters | Fmoc | Base (e.g., Piperidine) | Boc/tBu (Acid), Cbz/Bn (H₂), Alloc (Pd(0)) |
| dM-Dim Ester | dM-Dim | Mild Oxidation (e.g., NaIO₄) | Acid, Base, Hydrogenation conditions[24] |
Expert Insight: The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis.[23] The Fmoc group on the N-terminus is removed with a base, while the acid-labile tBu groups protect carboxylic acid side chains.[23] For even greater synthetic flexibility, incorporating an Alloc or dM-Dim group allows for selective deprotection and modification at a specific site while all other protected groups remain intact.[24]
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Coupling Reagents.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- ACS Publications. (1991). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Analytical Chemistry.
- Benchchem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- National Institutes of Health (NIH).
- Benchchem.
- ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- National Institutes of Health (NIH). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- SlideShare.
- Canadian Science Publishing. Mixed anhydrides in peptide synthesis.
- Reddit. EDC-HOBt Amide coupling workup help.
- National Institutes of Health (NIH). (2018). dM-Dim for Carboxylic Acid Protection.
- Jack Westin. Carboxylic Acids Important Reactions.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides.
- ResearchGate. Why doesn't amine react with EDC (EDCI or other carbodiimide reagent) to form guanidine in coupling reaction with acid?
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (PDF)
- Reddit. Carbodiimide amide coupling reaction sideproduct.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry LibreTexts. (2023).
- Google Patents. Mixed anhydride method of preparing peptides.
- Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
- National Institutes of Health (NIH). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- The Merlic Group at UCLA. Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
- Chemguide.
- ResearchGate.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Reddit.
- ResearchGate.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Organic Reactions. Synthesis of Peptides with Mixed Anhydrides.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Reddit.
- MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. jackwestin.com [jackwestin.com]
- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hepatochem.com [hepatochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. biosynth.com [biosynth.com]
- 24. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization During Chiral Derivatization
Introduction
Welcome to the Technical Support Center for chiral derivatization. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the analysis of chiral compounds: the prevention of epimerization during derivatization. Epimerization, the unwanted inversion of a single stereocenter, can lead to inaccurate quantification of enantiomers, compromising the integrity of research and the safety profile of pharmaceutical compounds.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the stereochemical integrity of your analytes.
The conversion of enantiomers into diastereomers via chiral derivatizing agents (CDAs) is a powerful technique that allows for their separation and quantification using standard achiral chromatography.[3][4] However, the chemical reactions involved can inadvertently create conditions that promote epimerization.[5][6] This guide will delve into the mechanisms of epimerization, factors that influence its occurrence, and practical strategies to minimize it.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral derivatization, and why is it a significant issue?
A1: Epimerization is an undesired side reaction that alters the configuration of a single stereogenic center in a chiral molecule.[1][2] During chiral derivatization, this typically occurs at the chiral center of the analyte, leading to the formation of a diastereomeric or enantiomeric impurity. This is a critical issue because the presence of these epimers can drastically alter the biological activity and safety profile of the final compound.[1][2] Furthermore, the resulting epimerized product can be difficult to separate from the desired diastereomer due to their similar physical properties, leading to inaccurate analytical results.[1][2][7][8]
Q2: What are the primary mechanisms that lead to epimerization during the formation of diastereomeric amides or esters?
A2: There are two main pathways through which epimerization can occur, particularly during the derivatization of chiral carboxylic acids or amino acids:
-
Oxazolone Formation: This is the most common mechanism when derivatizing N-protected amino acids.[1][2] Activation of the carboxylic acid group can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to a loss of stereochemical integrity. The subsequent reaction with an amine or alcohol nucleophile will then produce a mixture of epimers.[1]
-
Direct Enolization/Carbanion Formation: A base can directly abstract an acidic proton from the carbon atom bearing the chiral center (the α-carbon).[1][5] This forms a planar enolate or carbanion intermediate, which can then be protonated from either side, resulting in racemization before the derivatization reaction is complete.[1][5]
Q3: Are certain types of chiral compounds more susceptible to epimerization?
A3: Yes. For example, amino acids with electron-withdrawing groups in their side chains, such as phenylalanine and phenylglycine, are more prone to epimerization because these groups stabilize the formation of the enolate intermediate.[1] In general, any chiral center with an acidic proton is at risk, and the acidity of this proton will be influenced by the overall structure of the molecule.
Q4: How can I detect and quantify epimerization?
A4: Epimerization can be detected and quantified using chromatographic and spectroscopic methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying diastereomers. By analyzing the derivatized sample on an achiral column, the two diastereomers should appear as distinct peaks. The ratio of their peak areas corresponds to the diastereomeric ratio, which can be used to determine the extent of epimerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying diastereomers without chromatographic separation.[9][10] The two diastereomers will have slightly different chemical environments, leading to distinct signals in the NMR spectrum.[9] The ratio of the diastereomers can be determined by integrating the corresponding distinct signals.[9] ¹H NMR is often sufficient, but for more complex spectra, 2D experiments or ¹⁹F NMR (if using a fluorine-containing CDA like Mosher's acid) can be beneficial.[11][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your chiral derivatization experiments and provides actionable solutions.
Issue 1: Higher than expected levels of the undesired diastereomer observed in the chromatogram.
Probable Cause 1: Reaction Temperature is Too High.
-
Explanation: Higher reaction temperatures increase the rates of most reactions, including the side reactions that lead to epimerization.[1][5][13]
-
Solution:
-
Maintain Low Temperatures: Conduct the derivatization at a low temperature, typically 0 °C or even lower, especially during the addition of activating reagents and the chiral derivatizing agent.[1]
-
Controlled Warming: After the initial reaction at low temperature, the mixture can be allowed to slowly warm to room temperature, while monitoring the reaction progress.
-
Probable Cause 2: Inappropriate Choice of Base or Excessive Amount of Base.
-
Explanation: The base used in the coupling reaction can promote epimerization through both the oxazolone and direct enolization pathways.[1] Strong bases are more likely to cause epimerization.[13]
-
Solution:
-
Select a Weaker Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine (TEA).
-
Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. A typical starting point is 1.1 to 2.0 equivalents relative to the analyte.
-
Probable Cause 3: Unsuitable Coupling Reagent.
-
Explanation: The choice of coupling reagent is critical as it dictates the degree of carboxyl group activation. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[1]
-
Solution:
-
Use Additives: Employ coupling reagents in combination with additives that suppress epimerization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][14] These additives can intercept the activated intermediate and form a new intermediate that is less prone to epimerization.[1]
-
Consider Milder Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for sensitive substrates.[13]
-
Probable Cause 4: Unfavorable Solvent Choice.
-
Explanation: The polarity of the solvent can influence the rate of epimerization.[1]
-
Solution:
-
Use Less Polar Solvents: Consider using less polar solvents such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[1] However, ensure your starting materials are sufficiently soluble.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction and potentially contribute to side reactions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Probable Cause 5: Prolonged Pre-activation Time.
-
Explanation: Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine or alcohol nucleophile can increase the concentration of the epimerization-prone activated intermediate.[1]
-
Solution:
-
In Situ Activation: Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the nucleophile, so the activated species is consumed as it is formed.[1]
-
Minimize Pre-activation Duration: If pre-activation is necessary, keep the time between the addition of the coupling reagent and the nucleophile as short as possible.
-
Issue 2: Inconsistent results and poor reproducibility of the diastereomeric ratio.
Probable Cause 1: Chiral Derivatizing Agent (CDA) is not enantiomerically pure.
-
Explanation: The CDA must be enantiomerically pure, or at least have a known, high enantiomeric excess.[11] If the CDA is a mixture of enantiomers, it will react with the analyte to produce a complex mixture of diastereomers, making accurate quantification impossible.
-
Solution:
-
Verify CDA Purity: Always use CDAs from reputable suppliers and check the certificate of analysis for enantiomeric purity.
-
Proper Storage: Store CDAs under the recommended conditions to prevent degradation or racemization over time.
-
Probable Cause 2: Incomplete reaction (Kinetic Resolution).
-
Explanation: The reaction of the CDA with both enantiomers of the analyte should go to completion.[11][15] If the reaction is incomplete, and one enantiomer reacts faster than the other (a phenomenon known as kinetic resolution), the measured diastereomeric ratio will not accurately reflect the initial enantiomeric composition of the analyte.[15]
-
Solution:
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it has gone to completion.
-
Use a Slight Excess of CDA: Using a slight excess of the CDA (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Derivatization of a Chiral Carboxylic Acid with a Chiral Amine using HATU
This protocol is designed to minimize epimerization during the formation of a diastereomeric amide.
-
Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).[13]
-
Addition of Reagents: Add the chiral amine (1.1 eq) and a suitable non-nucleophilic base such as DIPEA (2.0 eq).[13]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[13]
-
Addition of Coupling Reagent: Add a solution of HATU (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.[13]
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification and Analysis: Purify the crude product by column chromatography. Analyze the final product for diastereomeric purity by HPLC or NMR.[13]
Protocol 2: Quantification of Diastereomers by ¹H NMR Spectroscopy
This protocol provides a general workflow for quantifying the extent of epimerization using NMR.
-
Sample Preparation: Dissolve a sufficient amount of the purified, derivatized sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
NMR Experiment: Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.[9]
-
Signal Selection: Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons close to the newly formed diastereomeric center are often the best candidates.
-
Quantification: The ratio of the diastereomers is determined by integrating the corresponding distinct signals. The accuracy of this method depends on the baseline resolution of the selected signals.[9]
Visualizations
Mechanism of Epimerization via Oxazolone Formation
Caption: Epimerization via the oxazolone intermediate.
Troubleshooting Workflow for Unexpected Epimerization
Caption: A systematic approach to troubleshooting epimerization.
Summary of Key Factors and Recommendations
| Factor | Recommendation | Rationale |
| Temperature | Maintain low temperatures (0 °C or below) during activation and coupling. | Reduces the rate of side reactions, including epimerization.[1][13] |
| Base | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) in minimal necessary quantities. | Stronger bases and excess base can promote proton abstraction, leading to epimerization.[1][5] |
| Coupling Reagent | Use reagents with epimerization-suppressing additives (e.g., HOBt, Oxyma) or inherently low-epimerization reagents (e.g., HATU). | Highly reactive intermediates are more prone to forming the achiral oxazolone intermediate.[1] |
| Solvent | Use anhydrous, less polar solvents like DCM. | Polar solvents can sometimes accelerate epimerization. Anhydrous conditions prevent unwanted side reactions.[1] |
| Reaction Time | Minimize the time between carboxylic acid activation and nucleophile addition (in situ activation is ideal). | Reduces the concentration of the highly reactive, epimerization-prone activated intermediate.[1] |
| Reagent Purity | Ensure the chiral derivatizing agent is of high enantiomeric purity. | An impure CDA will lead to an inaccurate determination of the analyte's enantiomeric composition.[11] |
| Reaction Completion | Ensure the derivatization reaction goes to completion. | Avoids kinetic resolution, where one enantiomer reacts faster, skewing the final diastereomeric ratio.[11][15] |
References
- Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.
- Epimerisation in Peptide Synthesis. PubMed Central (PMC), National Institutes of Health (NIH).
- Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst (RSC Publishing).
- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed.
- Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. PubMed.
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, ACS Publications.
- Chiral derivatizing agent. Wikipedia.
- Peptide synthesis. Wikipedia.
- Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
- Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. ResearchGate.
- Mosher's acid. Wikipedia.
- An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). ResearchGate.
- Epimerisation in Peptide Synthesis. Semantic Scholar.
- (PDF) Epimerisation in Peptide Synthesis. ResearchGate.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Trouble with chiral separations. Chromatography Today.
- Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. ACS Publications.
- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate.
- A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate.
- Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry.
- 1H-NMR-Monitoring of primary reaction product 7 aa epimerization. ResearchGate.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Mosher's Acid. The Retort.
- 26 questions with answers in CHIRAL HPLC. Science topic. ResearchGate.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC, NIH.
- Back Cover: Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization. ResearchGate.
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis, ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Epimerisation in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Retort [www1.udel.edu]
Technical Support Center: LC-MS Analysis of 4-Methoxyindole-2-carboxylic Acid
Welcome to the technical support center for the LC-MS analysis of 4-methoxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantitative and qualitative analysis of this molecule. Here, we will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve current issues but also proactively prevent future analytical hurdles.
I. Understanding the Analyte: this compound
Before delving into troubleshooting, a firm grasp of the analyte's chemical properties is paramount. This compound possesses three key functional groups that dictate its behavior in an LC-MS system:
-
Indole Ring: A heterocyclic aromatic system that is relatively nonpolar and susceptible to π-π stacking interactions with reversed-phase column materials.
-
Carboxylic Acid Group: An acidic functional group (with an estimated pKa around 3-4) that will be ionized (deprotonated) at neutral or basic pH and non-ionized (protonated) at acidic pH. This is the primary driver of its retention behavior in reversed-phase chromatography.
-
Methoxy Group: An electron-donating group on the indole ring that can influence its polarity and ionization.
Understanding these features is crucial for rational method development and effective troubleshooting.
II. General Troubleshooting Workflow
A systematic approach is essential when diagnosing issues with your LC-MS analysis. The following workflow provides a logical sequence for identifying and resolving problems.
Caption: A systematic workflow for troubleshooting LC-MS analysis.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Category 1: Chromatography & Peak Shape Issues
Question 1: Why am I seeing a broad or tailing peak for this compound?
Answer:
Peak tailing for this analyte is a common issue and can stem from several factors related to its chemical nature.
-
Cause A: Mobile Phase pH is too close to the analyte's pKa.
-
Explanation: If the mobile phase pH is near the pKa of the carboxylic acid group (around 3-4), the analyte will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. These two forms have different polarities and, therefore, different retention times on a reversed-phase column, leading to a broadened or split peak.[1][2]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[3][4] For reversed-phase chromatography, acidifying the mobile phase to a pH of 2.5-3.0 with 0.1% formic acid is highly recommended.[5] This ensures the carboxylic acid is fully protonated, leading to a single, well-retained, and sharp peak.[6]
-
-
Cause B: Secondary Interactions with the Stationary Phase.
-
Explanation: Even with end-capped columns, residual silanol groups on the silica-based stationary phase can be deprotonated and negatively charged. These can interact with the slightly basic indole nitrogen, causing peak tailing.[7]
-
Solution:
-
Use a low-ionic-strength mobile phase modifier: Formic acid is often sufficient.[5]
-
Consider a different column chemistry: A column with a charged surface or a hybrid particle technology may provide better peak shape for this type of analyte.
-
-
-
Cause C: Column Overload.
-
Explanation: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
Question 2: My retention time for this compound is drifting or inconsistent. What's the cause?
Answer:
Retention time shifts can compromise data quality and reproducibility. Here are the likely culprits:
-
Cause A: Inconsistent Mobile Phase Preparation.
-
Explanation: Even small variations in the mobile phase pH or organic solvent ratio can lead to significant shifts in retention time for an ionizable compound like this compound.[3][8]
-
Solution: Prepare mobile phases fresh daily and use a calibrated pH meter. Ensure accurate measurement of all components. Volatile modifiers like formic acid can evaporate over time, changing the mobile phase composition, so keep solvent bottles capped.[5]
-
-
Cause B: Column Degradation or Contamination.
-
Explanation: The accumulation of matrix components from your samples can contaminate the column, altering its chemistry and affecting retention.[8] Additionally, operating silica-based columns at high pH can cause the stationary phase to dissolve, leading to a void at the column head and retention time shifts.[9]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions. Always operate within the recommended pH range for your column.
-
-
Cause C: Fluctuating Column Temperature.
-
Explanation: Temperature affects mobile phase viscosity and the kinetics of partitioning between the mobile and stationary phases. Inconsistent temperature control will lead to retention time drift.
-
Solution: Use a column oven and ensure it is set to a stable temperature, typically between 30-40°C, for reproducible results.
-
Category 2: Mass Spectrometry & Sensitivity Issues
Question 3: I have low sensitivity for this compound. How can I improve the MS signal?
Answer:
Low sensitivity can be a multifaceted problem involving both the analyte's ionization efficiency and matrix effects.
-
Cause A: Suboptimal Ionization Mode and Polarity.
-
Explanation: this compound can be ionized in both positive and negative modes.
-
Negative Ion Mode (ESI-): The carboxylic acid group is easily deprotonated to form the [M-H]⁻ ion. This is often the most sensitive mode for acidic compounds.
-
Positive Ion Mode (ESI+): The indole nitrogen can be protonated to form the [M+H]⁺ ion.
-
-
Solution: Perform an infusion of the analyte standard to determine the optimal ionization polarity. For carboxylic acids, negative ion mode is typically more sensitive.[10]
-
-
Cause B: Inefficient Ion Source Parameters.
-
Explanation: Parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and temperature are critical for efficient desolvation and ionization.[11][12] These parameters are interdependent and need to be optimized for your specific analyte and flow rate.
-
Solution: Systematically optimize the ion source parameters. A good starting point for ESI is provided in the table below. Always tune these parameters using a standard solution of your analyte infused at your analytical flow rate.[12]
Parameter Typical Starting Value (Negative ESI) Rationale Capillary Voltage 3000 - 4000 V Drives the electrospray process. Nebulizer Pressure 30 - 50 psi Aids in droplet formation. Drying Gas Flow 8 - 12 L/min Assists in solvent evaporation. Drying Gas Temp. 250 - 350 °C Facilitates desolvation of ions. -
-
Cause C: Matrix Effects (Ion Suppression).
-
Explanation: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) can compete with the analyte for ionization in the ESI source, leading to a suppressed signal.[7]
-
Solution:
-
Improve Chromatographic Separation: Ensure your analyte elutes in a region free from major matrix interferences.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) instead of a simple protein precipitation.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and ensuring accurate quantification.
-
-
Question 4: What are the expected mass transitions (MRM) for this compound?
Answer:
For quantitative analysis using tandem mass spectrometry (MS/MS), you will need to monitor specific precursor-to-product ion transitions.
-
Explanation: In the mass spectrometer, the precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected and then fragmented by collision with an inert gas. The resulting product ions are specific to the structure of the molecule. For a carboxylic acid, a common and often abundant fragmentation is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44 Da.[13]
-
Predicted Transitions (Negative Ion Mode):
-
Precursor Ion [M-H]⁻: The exact mass of this compound (C₁₀H₉NO₃) is 191.0582 g/mol . The deprotonated ion will have an m/z of 190.05 .
-
Primary Product Ion: Loss of CO₂ (-44 Da) from the precursor ion would result in a product ion with an m/z of 146.06 .
-
Therefore, a primary MRM transition to monitor would be 190.05 -> 146.06.
-
-
Action: These are predicted transitions. It is crucial to confirm them by infusing a standard of this compound and performing a product ion scan to identify the most abundant and stable fragments.
Caption: Predicted fragmentation pathway in negative ion mode.
Category 3: Sample Preparation
Question 5: What is the best sample preparation method for this compound in plasma?
Answer:
The choice of sample preparation method is a balance between cleanliness, recovery, and throughput.
-
Method 1: Protein Precipitation (PPT).
-
Description: A simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.
-
Pros: High throughput, good recovery for many small molecules.
-
Cons: Produces the "dirtiest" extract, with a high likelihood of residual phospholipids and other matrix components that cause ion suppression.[7]
-
Recommendation: Suitable for initial screening or when matrix effects are minimal.
-
-
Method 2: Liquid-Liquid Extraction (LLE).
-
Description: The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.
-
Pros: Can provide a cleaner extract than PPT.
-
Cons: Can be labor-intensive and may have lower recovery if partitioning is not optimal.
-
Recommendation: Acidify the plasma sample to protonate the carboxylic acid, making it less polar and more extractable into a solvent like ethyl acetate or methyl tert-butyl ether.
-
-
Method 3: Solid-Phase Extraction (SPE).
-
Description: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
-
Pros: Provides the cleanest extracts, significantly reducing matrix effects.[7]
-
Cons: Requires method development to optimize the sorbent, wash, and elution steps. Can be lower throughput than PPT unless automated.
-
Recommendation: For the highest sensitivity and accuracy, a mixed-mode or weak anion exchange SPE sorbent is recommended. This allows for retention of the analyte via its carboxylate group while washing away neutral and basic interferences.
-
Experimental Protocol: General Solid-Phase Extraction (SPE) for Plasma
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% ammonium hydroxide in water).
-
Loading: Pretreat 100 µL of plasma with a buffer to ensure the analyte is ionized (pH > 5). Load the pretreated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic interferences. Follow with a wash of 1 mL of methanol to remove nonpolar interferences.
-
Elution: Elute the this compound with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
This guide provides a foundational framework for troubleshooting the LC-MS analysis of this compound. Remember that every instrument and application has its unique nuances. A systematic, evidence-based approach will always be your most valuable tool.
IV. References
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from Agilent Technologies.
-
Yin, S., & Si, D. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 27(8).
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from ZefSci.
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from Biotage.
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 31(11).
-
Bird, S. S., Marur, V. R., & Stavrovskaya, I. G. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(15), 9494–9501.
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(6), 2695.
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from Agilent Technologies.
-
Gora, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
-
Crawford Scientific. (2014). Tips for Optimizing Key Parameters in LC–MS. Retrieved from LCGC International.
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC.
-
Crawford Scientific. (2015). How to Avoid Problems in LC–MS. Retrieved from LCGC International.
-
Singh, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek.
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from ResearchGate.
-
Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from Shimadzu.
-
Chromatography Online. (2025). LC Troubleshooting. Retrieved from YouTube.
-
Agilent Technologies. (2023). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. Retrieved from YouTube.
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected.... Retrieved from ResearchGate.
-
Yadav, M., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(10), 668.
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from NIH.
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.... Retrieved from RSC Publishing.
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from YouTube.
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
-
ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... Retrieved from ResearchGate.
Sources
- 1. moravek.com [moravek.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. uab.edu [uab.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing Cell Permeability of 4-Methoxyindole-2-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxyindole-2-carboxylic acid derivatives. This guide is designed to provide in-depth, actionable solutions to common challenges encountered when trying to improve the cell permeability of this important class of compounds. The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutics, including inhibitors of HIV-1 integrase and IDO1/TDO dual inhibitors.[1][2] However, the carboxylic acid moiety, while often crucial for target engagement, presents a significant hurdle for efficient cell entry due to its ionization at physiological pH.[3][4]
This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the underlying principles to empower your research.
FAQs and Troubleshooting Guides
Section 1: Initial Assessment of Permeability
Question 1: My this compound derivative shows poor activity in cell-based assays, but is potent in biochemical assays. How can I confirm if low cell permeability is the issue?
Answer:
This is a classic and critical question in early-stage drug discovery. A significant drop-off in potency from a biochemical (e.g., enzyme inhibition) to a cellular assay is a strong indicator of poor cell permeability. To systematically diagnose this, a tiered approach is recommended.
Step 1: Start with a Simple, High-Throughput Permeability Assessment.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line test.[5][6] It's a non-cell-based assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane, modeling passive, transcellular permeation.[5][7]
-
Why this is the right first step: PAMPA is cost-effective, rapid, and isolates passive diffusion, which is often the primary route for drug-like small molecules.[5][7][8] This avoids the complexities of active transport and efflux mechanisms that can confound initial permeability assessments.[5]
-
Interpreting the Results:
-
High Papp (apparent permeability coefficient): If your compound shows high permeability in PAMPA but low cellular activity, the problem might not be passive diffusion. Other factors like active efflux, rapid metabolism, or off-target effects within the cell could be at play.
-
Low Papp: This result strongly suggests that poor passive permeability is a key contributor to the low cellular potency. The inherent physicochemical properties of your molecule, likely stemming from the charged carboxylic acid, are preventing it from efficiently crossing the lipid bilayer.
-
Step 2: Advance to a Cell-Based Permeability Model.
If the PAMPA results are inconclusive or you need a more biologically relevant model, the Caco-2 permeability assay is the gold standard.[9][10][11] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer resembling the intestinal epithelium, complete with tight junctions and active transporters.[10][11]
-
Why this is the next logical step: This assay provides a more comprehensive picture by assessing not only passive diffusion but also paracellular transport (between cells) and active transport processes, including efflux.[6][10]
-
Key Data Points to Collect:
-
Bidirectional Papp: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10][11]
-
Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 is a strong indication that your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp).[11][12]
-
The diagram below illustrates the workflow for this initial permeability assessment.
Caption: Workflow for prodrug optimization.
Question 3: My Caco-2 assay shows a high efflux ratio (ER > 2) for my compound. How can I troubleshoot and overcome this?
Answer:
A high efflux ratio is a clear sign that your compound is being actively pumped out of the cells by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). [12]This is a significant barrier to achieving therapeutic intracellular concentrations.
Step 1: Confirm the Specific Transporter Involved.
The first step is to identify which efflux pump is responsible. This can be done by repeating the Caco-2 assay in the presence of known inhibitors of specific transporters. [12]
-
Protocol:
-
Run the standard bidirectional Caco-2 assay.
-
Run a parallel assay where a known inhibitor is added to the assay buffer.
-
Step 2: Strategies to Mitigate Efflux.
Once the transporter is identified, you can pursue two main strategies:
-
Structural Modification (SAR): The most robust long-term solution is to modify the molecule to reduce its recognition by the efflux pump. Efflux pump recognition is often linked to specific structural motifs and overall physicochemical properties like lipophilicity and hydrogen bonding capacity.
-
Actionable Advice: Systematically explore modifications to different parts of your this compound scaffold. Even minor changes, such as altering substituents on the indole ring or the methoxy group position, can disrupt the interaction with the transporter. The goal is to find a "sweet spot" that reduces efflux without sacrificing target potency. Increasing lipophilicity can sometimes lead to higher efflux, so this needs to be carefully balanced. [13]
-
-
Formulation Strategies: If structural modifications are not feasible or successful, formulation approaches can be used to bypass or saturate efflux pumps.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance absorption and have been shown to inhibit P-gp. [14][15]They work by presenting the drug in a solubilized form that can be absorbed via the lymphatic system, bypassing first-pass metabolism and efflux in the gut. [16] * Use of Excipients: Certain pharmaceutical excipients, such as Tween 80 and Cremophor EL, can act as mild inhibitors of P-gp.
-
Section 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA experiment to assess passive permeability.
-
Objective: To determine the apparent permeability coefficient (Papp) of a test compound through an artificial lipid membrane.
-
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning BioCoat)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well UV-transparent plate for analysis
-
Plate reader
-
-
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. [8] 2. Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 5-10 minutes). [8] 3. Prepare Donor Solutions: Dilute the test compound stock solution into PBS to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate. [8] 5. Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking. [8][17] 7. Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient.
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the membrane area, and Time is the incubation time.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing both permeability and efflux potential.
-
Objective: To determine the Papp in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio.
-
Materials:
-
Caco-2 cells
-
Transwell plate inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Lucifer Yellow or a similar low-permeability marker for monolayer integrity testing
-
Test compound
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer. [11] 2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥ 200 Ω·cm². [18]Additionally, perform a Lucifer Yellow leakage test; permeability should be very low (<1% per hour). [12]Discard any monolayers that do not meet these criteria. [18] 3. Prepare Transport Buffer: Prepare transport buffer (e.g., HBSS, pH 7.4) and warm to 37°C.
-
Prepare Dosing Solutions: Prepare the dosing solution of your test compound in the transport buffer at the desired concentration (e.g., 10 µM). [10] 5. Assay Initiation (A-B Transport):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1200 µL).
-
Add the dosing solution to the apical (top) chamber (e.g., 300 µL). [18] 6. Assay Initiation (B-A Transport):
-
Wash the monolayers as above.
-
Add fresh transport buffer to the apical chamber (e.g., 300 µL).
-
Add the dosing solution to the basolateral chamber (e.g., 1200 µL). [18] 7. Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours). [10][18] 8. Sampling: At the end of the incubation, take samples from the receiver chamber for each direction (basolateral for A-B, apical for B-A). Also, take a sample from the initial donor solution.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate Papp for each direction and then determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). [11]
-
References
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Caco2 assay protocol. [Link]
- Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
- Caco-2 permeability assay.
- Caco-2 Permeability Assay. Evotec. [Link]
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
- Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. PMC. [Link]
- pampa-permeability-assay.pdf. Technology Networks. [Link]
- Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization.
- Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
- New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. [Link]
- How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH. [Link]
- (PDF) Formulation strategies for poorly soluble drugs.
- Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
- Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
- The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
- Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues | Request PDF.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Development of an in vitro assay for analysis of cellular uptake of nanoparticles.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.. Semantic Scholar. [Link]
- In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. [Link]
- Recent progress in prodrug design strategies based on generally applicable modific
- Permeability enhancement techniques for poorly permeable drugs: A review. [Link]
- Permeability and cellular uptake. a) Fluorescence of the compounds were....
- Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. japsonline.com [japsonline.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioassaysys.com [bioassaysys.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxyindole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-methoxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently scale up this important synthesis, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on or scaling up the synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Fischer indole synthesis is the most widely employed and scalable method for preparing this compound.[1][2] This reaction involves the acid-catalyzed cyclization of 4-methoxyphenylhydrazone of pyruvic acid. The starting materials, 4-methoxyphenylhydrazine and pyruvic acid, are readily available, making this a cost-effective route for large-scale production.
Q2: What are the key starting materials for the Fischer indole synthesis of this compound?
A2: The primary starting materials are 4-methoxyphenylhydrazine (often used as its hydrochloride salt) and pyruvic acid.[1] It is crucial to use high-purity starting materials to minimize side reactions and ensure a good yield of the final product.
Q3: What are the typical yields for this synthesis?
A3: The yields for the Fischer indole synthesis can vary depending on the reaction conditions and scale. With optimized conditions, it is possible to achieve good to excellent yields. However, early reports of similar reactions noted very low yields, highlighting the importance of careful optimization.[1]
Q4: Can I use an alternative to the Fischer indole synthesis?
A4: Yes, the Japp-Klingemann reaction is another classical method that can be used to generate the necessary hydrazone intermediate for the Fischer indole synthesis.[3][4] This reaction utilizes a β-keto-ester and an aryl diazonium salt to produce the hydrazone. This can be a useful alternative if you encounter issues with the direct condensation of the hydrazine and pyruvic acid.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.
Low or No Product Yield
Q: My reaction is not producing any this compound, or the yield is very low. What are the possible causes?
A: Low or no yield in a Fischer indole synthesis can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your 4-methoxyphenylhydrazine or pyruvic acid can significantly hinder the reaction. Ensure your starting materials are of high purity. Consider purifying them if necessary. For instance, 4-methoxyphenylhydrazine hydrochloride can be sensitive to light.[5]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂.[2] The acidity of the medium influences the reaction rate and can also promote side reactions. Experiment with different acids and concentrations to find the optimal conditions for your specific setup.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[6] If the temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to degradation of the starting materials or product. Monitor your reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
-
N-N Bond Cleavage: A significant side reaction, especially with electron-donating groups like the methoxy group on the phenylhydrazine, is the cleavage of the N-N bond in the hydrazone intermediate.[7][8][9] This leads to the formation of byproducts such as 4-methoxyaniline. Using milder reaction conditions may help to minimize this side reaction.
Impurity Formation
Q: I'm observing significant impurities in my crude product. What are the likely side products and how can I minimize them?
A: Impurity formation is a common challenge. Here are some likely culprits and how to address them:
-
Decarboxylation of the Product: The carboxylic acid group at the 2-position of the indole ring can be labile, especially at high temperatures, leading to the formation of 4-methoxyindole. If this is a major impurity, consider using milder heating conditions or a shorter reaction time.
-
Oxidative Side Reactions: Indoles can be susceptible to oxidation, which can lead to the formation of colored impurities.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.
-
Aldol Condensation: If there are other enolizable carbonyl compounds present as impurities in your starting materials, they can undergo aldol condensation under the acidic reaction conditions, leading to a complex mixture of byproducts.[7]
-
Formation of Regioisomers: While not an issue with pyruvic acid, if you were to use an unsymmetrical ketone, you could form a mixture of regioisomers. The choice of acid catalyst and reaction conditions can influence the regioselectivity.[7]
Purification Challenges
Q: I'm having difficulty purifying my this compound. What are the recommended methods?
A: Purification can be challenging due to the properties of the product and potential impurities. Here are some strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility for your product at elevated temperatures and poor solubility at room temperature or below.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the desired product from impurities.[10] You will need to determine a suitable eluent system through TLC analysis.
-
Acid-Base Extraction: The carboxylic acid functionality of your product allows for purification via acid-base extraction. You can dissolve your crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and the product can be precipitated by acidifying the aqueous layer.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride
This protocol describes the synthesis of the key hydrazine starting material from p-anisidine.
Materials:
-
p-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) dihydrate
-
Deionized Water
-
Ethanol
-
Diethyl Ether
Procedure:
-
In a flask, dissolve p-anisidine in a mixture of concentrated HCl and water. Cool the solution to -5 °C in an ice-salt bath with continuous stirring.[11]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 0 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.[11]
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it in an ice bath.
-
Slowly add the diazonium salt solution to the cold stannous chloride solution with vigorous stirring. A precipitate of 4-methoxyphenylhydrazine hydrochloride will form.
-
Continue stirring the mixture in the ice bath for an additional hour.
-
Collect the precipitate by filtration and wash it sequentially with cold water, ethanol, and diethyl ether.
-
Dry the product under vacuum to obtain 4-methoxyphenylhydrazine hydrochloride as a solid.
Protocol 2: Fischer Indole Synthesis of this compound
This protocol details the cyclization reaction to form the final product.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic Acid
-
Glacial Acetic Acid (or another suitable acid catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4-methoxyphenylhydrazine hydrochloride in glacial acetic acid.
-
Add pyruvic acid to the suspension and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid by filtration and wash it thoroughly with water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the Fischer indole synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid Catalyst | Glacial Acetic Acid | Ethanolic HCl | Polyphosphoric Acid |
| Temperature | 80 °C | Reflux | 100 °C |
| Reaction Time | 4 hours | 2 hours | 6 hours |
| Yield | Moderate | Good | Variable |
| Purity | Good | Moderate | May require extensive purification |
Visualizations
The following diagrams illustrate the key workflows and mechanisms involved in the synthesis.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- Google Patents. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
- Hughes, D. L.
- Organic Syntheses. Pyruvic acid. [Link]
- Kappe, C. O., et al. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
- Google Patents.
- Kappe, C. O., et al. On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions.
- Wikipedia. Fischer indole synthesis. [Link]
- ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
- Sciencemadness Discussion Board. Indole Synthesis. [Link]
- Organic Chemistry Portal. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]
- Canadian Science Publishing. AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. [Link]
- Reddit. Problems with Fischer indole synthesis. [Link]
- The Journal of Organic Chemistry.
- PubMed.
- chemeurope.com. Japp-Klingemann reaction. [Link]
- ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
- ResearchGate. What are the special considerations for the Japp-Klingemann reaction?[Link]
- Organic Reactions. The Japp-Klingemann Reaction. [Link]
- Wikipedia. Japp–Klingemann reaction. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- ResearchG
- worldofchemicals.com. This compound suppliers USA. [Link]
- ResearchGate. A General Large Scale Synthesis of 2Alkyl7-methoxyindoles. [Link]
- Fisher Scientific. This compound, 97+%. [Link]
- RSC Advances.
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- MDPI.
- Semantic Scholar.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Storage and handling recommendations for 4-methoxyindole-2-carboxylic acid.
Introduction
Welcome to the technical support guide for 4-methoxyindole-2-carboxylic acid (Catalog No. G-2026; CAS 103260-65-7). This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage, handling, and use of this compound. Our goal is to ensure the integrity of your experiments by anticipating and addressing common challenges. The insights provided herein are based on a synthesis of supplier safety data, chemical principles of indole derivatives, and established best practices in experimental biology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage and Stability
Question 1: What are the ideal storage conditions for solid this compound?
The primary goal for storing solid this compound is to protect it from light, moisture, and heat to prevent degradation. While some suppliers state storage at room temperature is acceptable, best practices for indole-containing compounds, which are susceptible to oxidation and photodecomposition, call for more stringent conditions.[1]
-
Core Recommendation: We recommend storing the solid compound at 2-8°C in a tightly sealed, opaque container. For long-term storage (over 6 months), storage at -20°C is advised.
-
Causality: Lowering the temperature reduces the rate of potential degradation reactions. Indole rings can be sensitive to light, leading to photodecomposition; an opaque container or storage in a dark location is critical.[2][3] A tightly sealed container prevents the absorption of atmospheric moisture, which can compromise compound integrity.
Question 2: My solid material has changed color from off-white to brownish. Is it still usable?
A color change is a visual indicator of potential degradation. Indole derivatives are known to form colored oxidation products.
-
Troubleshooting & Validation:
-
Purity Re-assessment: The purity of the material should be re-verified using analytical methods. High-Performance Liquid Chromatography (HPLC) is an excellent method to quantify the primary compound and detect the presence of degradation products.[4]
-
Orthogonal Verification: If available, use a secondary method like Mass Spectrometry (MS) to identify the impurities or confirm the mass of the primary peak from HPLC.[4]
-
Decision Point: If purity has dropped below an acceptable threshold for your application (typically >95% for most biological assays), it is strongly recommended to use a fresh, uncompromised lot of the compound.
-
Question 3: How stable are stock solutions of this compound?
Solution stability is significantly lower than solid-state stability and is highly dependent on the solvent, storage temperature, and exposure to light.
-
Best Practice: Always prepare fresh working dilutions from a concentrated stock solution immediately before an experiment.[1]
-
Stock Solution Storage:
-
Solvent: Prepare primary stock solutions in high-purity, anhydrous DMSO or ethanol.
-
Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.
-
-
Rationale: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution and introduce moisture. Even at low temperatures, degradation can occur in solution over time. Methoxyindoles, in particular, can be metabolized or degraded in biological media, making fresh preparations crucial for dose-accuracy.[5][6]
Section 2: Solution Preparation and Handling
Question 4: What is the best solvent for preparing a stock solution?
The choice of solvent is critical for ensuring complete dissolution and compatibility with downstream assays. Based on the properties of the closely related indole-2-carboxylic acid, organic solvents are required.[7]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).
-
Alternative: Anhydrous ethanol is a suitable alternative if DMSO is incompatible with your experimental system.[7][8]
-
Aqueous Incompatibility: This compound is expected to have very low solubility in aqueous buffers. Do not attempt to dissolve the compound directly in water, PBS, or cell culture media.
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary stock solutions | Ensure final concentration in assay is non-toxic to cells (typically ≤0.5%).[9][10] |
| Ethanol | Alternative stock solutions | Can be more volatile than DMSO. Ensure final concentration is tolerated by the assay system. |
| Aqueous Buffers | Working dilutions ONLY | Compound may precipitate. Dilute from stock immediately before use with vigorous mixing. |
Question 5: I diluted my DMSO stock into my aqueous assay buffer and the solution turned cloudy. What should I do?
This indicates that the compound has precipitated out of solution because its solubility limit in the aqueous buffer was exceeded. This is a common issue with hydrophobic compounds.[1][9]
-
Causality: When a concentrated DMSO stock is diluted into an aqueous medium, the solvent environment changes dramatically from organic to aqueous. If the final concentration of the compound is higher than its aqueous solubility, it will precipitate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Detailed Steps:
-
Stop and Re-evaluate: Do not proceed with a cloudy solution. The actual concentration of the dissolved compound is unknown and will lead to inaccurate results.[9]
-
Lower the Concentration: The simplest solution is to lower the highest concentration in your dose-response curve.
-
Adjust Final Solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always validate the new DMSO concentration with a vehicle control to ensure it doesn't affect the assay outcome.[9]
-
Consider Additives: For cell-free assays, non-ionic detergents or other solubilizing agents may be an option, but this must be carefully validated.
-
Section 3: Use in Biological Assays
Question 6: I'm seeing inconsistent results or high variability between replicate wells. What could be the cause?
High variability with indole-based compounds often traces back to issues of solubility, stability, or non-specific interactions.[1]
-
Root Cause Analysis:
-
Precipitation: As discussed in Q5, even microscopic precipitation can lead to inconsistent dosing in multi-well plates. Action: Visually inspect your plate for precipitate before adding cells or reagents. Prepare fresh dilutions for every experiment.
-
Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, plates).[1] This depletes the available concentration of the compound over time. Action: Consider using low-retention plasticware. For sensitive assays, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) might be necessary.
-
Compound Instability: The compound may be unstable in your specific assay medium (e.g., reacting with media components, sensitive to pH). Action: Perform a time-course experiment. Prepare the compound in your assay buffer and incubate it for the duration of your experiment. Then, use an analytical method like HPLC to check for degradation compared to a freshly prepared sample.
-
Question 7: My assay readout is noisy, or I suspect the compound is interfering with the signal (e.g., fluorescence, absorbance). How can I test for this?
Indole rings are known to be fluorescent, which can directly interfere with fluorescence-based assays. The compound may also absorb light at wavelengths used for absorbance readouts.[1]
-
Protocol: Assessing Assay Interference
-
Objective: To determine if this compound contributes to the background signal of the assay.
-
Procedure:
-
Prepare a plate with wells containing assay buffer only .
-
Prepare another set of wells with assay buffer + vehicle (DMSO) .
-
Prepare a third set of wells with assay buffer + vehicle + this compound at the highest concentration used in your experiment.
-
Crucially, omit all other biological components (e.g., cells, enzymes, detection reagents).
-
-
Measurement: Read the plate using the same instrument settings (wavelengths, gain) as your main experiment.
-
Interpretation:
-
If the compound-containing wells show a significantly higher signal than the buffer or vehicle wells, you have confirmed assay interference.
-
This background signal must be subtracted from your experimental wells, or an alternative, non-interfering detection method should be considered.
-
Caption: Workflow for detecting assay signal interference.
-
References
- Falcón, J., Besseau, L., Fuentès, M., & Coon, S. L. (2009). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity. PubMed.
- Id-Lahoucine, H., Fuentès, M., Gvakharia, D., & Falcón, J. (1998). Indoleamines and 5-methoxyindoles in trout pineal organ in vivo: daily changes and influence of photoperiod. PubMed.
- Zhang, L., & Sun, H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Coma, S., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoleamines and 5-methoxyindoles in trout pineal organ in vivo: daily changes and influence of photoperiod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 4- and 5-Methoxyindole-2-carboxylic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological profile of a molecule. This guide delves into the comparative biological activities of two isomeric compounds: 4-methoxyindole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid. While structurally similar, the positioning of the methoxy group on the indole ring dictates a significant divergence in their known biological functions, a crucial consideration for researchers in drug discovery and development. This guide will synthesize the available scientific evidence, highlighting the well-documented activities of the 5-methoxy isomer and the conspicuous absence of data for its 4-methoxy counterpart, thereby identifying a potential area for future investigation.
At a Glance: Key Differences in Biological Activity
| Feature | 5-Methoxyindole-2-carboxylic Acid | This compound |
| Primary Biological Activity | Neuroprotective, Hypoglycemic | Not well-characterized in public literature |
| Mechanism of Action | Inhibition of dihydrolipoamide dehydrogenase (DLDH)[1][2] | Unknown |
| Therapeutic Potential | Stroke, Diabetes, and as a scaffold for various therapeutic agents[3][4][5] | Undetermined, potential for CNS-related or other activities based on indole scaffold |
| Supporting Experimental Data | Extensive in vitro and in vivo studies[5][6][7] | Lacking in publicly accessible scientific literature |
5-Methoxyindole-2-carboxylic Acid: A Multifaceted Biological Modulator
5-Methoxyindole-2-carboxylic acid (5-MICA) has been the subject of considerable research, revealing its potential in several therapeutic areas.[8] Its biological activities are primarily attributed to its ability to inhibit the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][2]
Neuroprotective Effects
Compelling evidence suggests that 5-MICA possesses significant neuroprotective properties, particularly in the context of ischemic stroke.[3][4] By inhibiting DLDH, 5-MICA is thought to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1] This leads to the upregulation of antioxidant enzymes, which help to mitigate oxidative stress, a major contributor to neuronal damage during a stroke.[1] Studies have shown that 5-MICA can reduce the size of the ischemic area and improve long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3][4]
Metabolic Regulation: A Hypoglycemic Agent
5-MICA has also been investigated for its effects on metabolism, where it acts as a potent hypoglycemic agent by inhibiting gluconeogenesis in the liver.[5][6] This action is also linked to its inhibition of DLDH, a component of the pyruvate dehydrogenase complex which plays a crucial role in glucose metabolism.[5] Chronic oral administration of 5-MICA in diabetic animal models resulted in a significant decrease in blood glucose levels.[7] However, it is important to note that long-term treatment was associated with decreased body weight and an increased mortality rate, suggesting that its therapeutic window as a standalone treatment for diabetes may be narrow.[7]
The proposed mechanism of DLDH inhibition by 5-MICA and its downstream effects are illustrated in the following diagram:
Caption: Mechanism of 5-MICA's biological activity.
This compound: An Uncharted Territory
In stark contrast to its 5-methoxy isomer, the biological activity of this compound remains largely unexplored in the public scientific literature. A comprehensive search of scholarly databases reveals a significant data gap, with most available information limited to its chemical properties and availability from commercial suppliers.[9][10]
This lack of data presents both a challenge and an opportunity for researchers. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[11] Therefore, it is plausible that this compound possesses uncharacterized biological activities. The position of the methoxy group can influence the electron distribution of the indole ring, potentially altering its binding affinity for various biological targets.[12]
Given that indole-2-carboxylic acids have been investigated as competitive antagonists at the glycine site of the NMDA receptor, it is conceivable that the 4-methoxy isomer could exhibit activity in the central nervous system.[13] Furthermore, various indole derivatives have shown promise as inhibitors of glycine transporter 2 (GlyT2), a target for the management of neuropathic pain.[14][15][16][17]
Future Directions and a Call for Investigation
The significant disparity in the available biological data between 5-methoxyindole-2-carboxylic acid and its 4-methoxy isomer underscores a clear need for further research. The well-defined activities of the 5-methoxy compound provide a solid foundation for comparative studies.
A logical first step would be to screen this compound in a panel of assays relevant to the known activities of its isomer and other indole-containing compounds. This could include:
-
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay: To determine if the 4-methoxy isomer shares the same primary molecular target as the 5-methoxy isomer.
-
Neuroprotection Assays: Utilizing in vitro models of oxidative stress or excitotoxicity in neuronal cell lines.
-
Metabolic Assays: Investigating its effects on gluconeogenesis in liver cells.
-
CNS Target Screening: Assessing its binding affinity and functional activity at NMDA receptors and glycine transporters.
The following experimental workflow is proposed for an initial comparative screening:
Caption: Proposed workflow for comparative biological evaluation.
Experimental Protocols
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of DLDH by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified DLDH enzyme
-
Tris-HCl buffer (pH 7.0-8.0)
-
Dihydrolipoamide
-
NAD+
-
Test compounds (4- and 5-methoxyindole-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, dihydrolipoamide, and NAD+ in each well of the microplate.
-
Add varying concentrations of the test compounds to the respective wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding the DLDH enzyme to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.[8]
Conclusion
This guide illuminates the significant knowledge gap between the biological activities of 5-methoxyindole-2-carboxylic acid and its 4-methoxy isomer. While the 5-methoxy compound is a well-documented inhibitor of DLDH with demonstrated neuroprotective and hypoglycemic effects, the 4-methoxy isomer remains a scientific enigma. This disparity presents a compelling opportunity for researchers to explore a potentially novel area of indole pharmacology. The systematic investigation of this compound, using the established activities of its isomer as a benchmark, could unveil new therapeutic leads and provide valuable insights into the structure-activity relationships of this important class of molecules.
References
- Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. PubMed.
- Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress. PubMed Central.
- Roles of Dihydrolipoamide Dehydrogenase in Health and Disease. PubMed Central.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. National Center for Biotechnology Information.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry.
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. PubMed.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar.
- Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed.
- (PDF) Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress. ResearchGate.
- Metabolic effects and mortality rate in diabetic Chinese hamsters after long-term treatment with 5-methoxyindole-2-carboxylic acid (MICA). PubMed.
- Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. PubMed Central.
- Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.
- Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Dovepress.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.
- Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. Proceedings of the National Academy of Sciences.
- The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep. Journal of Biological Chemistry.
- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central.
- Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. PubMed Central.
- This compound, 97+%. Fisher Scientific.
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
- The inhibitory activity of glycine transporter 2 targeting bioactive lipid analgesics are influenced by formation of a deep lipid cavity. bioRxiv.
- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
- Synthesis Characterization CNS and Analgesic Studies of Methyl 4-[(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny]. ijrpr.
- Dihydrolipoamide Dehydrogenase Mutation Alters the NADH Sensitivity of Pyruvate Dehydrogenase Complex of Escherichia coli K-12. PubMed Central.
- Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. PubMed Central.
- Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. PubMed Central.
- (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate.
Sources
- 1. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects and mortality rate in diabetic Chinese hamsters after long-term treatment with 5-methoxyindole-2-carboxylic acid (MICA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of transport and analgesic compounds recognition by glycine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. biorxiv.org [biorxiv.org]
Validating the Mechanism of Action of 4-methoxyindole-2-carboxylic acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of 4-methoxyindole-2-carboxylic acid. While historical data suggests a role for this molecule in modulating glycogen metabolism, its precise molecular target and mechanism have remained elusive. This guide proposes a systematic, evidence-based approach to investigate the hypothesis that this compound exerts its effects through the inhibition of Glycogen Phosphorylase (GP), a key enzyme in glycogenolysis.
We will objectively compare its potential performance with well-characterized GP inhibitors and provide detailed experimental protocols to support this investigation. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step is designed to be self-validating and to provide clear, interpretable data.
The Unclear Mechanistic Picture of this compound
Early studies indicated that administration of this compound in rats led to liver glycogenolysis.[1] This observation points towards an interaction with the glycogen metabolism pathway. However, the direct molecular target responsible for this effect has not been definitively identified. Given that Glycogen Phosphorylase is the rate-limiting enzyme in glycogenolysis, it stands as a primary candidate for the molecular target of this compound.[2][3] This guide will, therefore, focus on a structured approach to test this hypothesis.
A Phased Approach to Mechanism of Action Validation
We propose a multi-phased validation workflow. This begins with direct enzyme-target interaction studies and progresses to cellular assays that measure the downstream consequences of this interaction. Each phase includes comparative analysis against known Glycogen Phosphorylase inhibitors to benchmark the activity of this compound.
Diagram: Proposed Experimental Workflow for Validation
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Cellular Glycogen Content Assay
If this compound inhibits Glycogen Phosphorylase, it should lead to an increase in cellular glycogen stores.
Experimental Protocol: Cellular Glycogen Assay
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with varying concentrations of this compound and comparator compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and inactivate endogenous enzymes by boiling. [4]3. Glycogen Hydrolysis: Treat the lysates with an enzyme that hydrolyzes glycogen to glucose.
-
Glucose Measurement: Quantify the glucose concentration using a commercially available glucose assay kit.
-
Data Normalization: Normalize the glycogen content to the total protein concentration in each sample.
Phase 3: Deepening Mechanistic Insight
The final phase involves a more detailed investigation into the molecular mechanism and a direct comparison of the cellular effects with known inhibitors.
Investigating the Mode of Inhibition
Understanding how this compound inhibits Glycogen Phosphorylase (e.g., competitive, non-competitive, allosteric) provides deeper mechanistic insight. This can be achieved by performing the biochemical GP activity assay with varying concentrations of both the inhibitor and the substrate (glucose-1-phosphate or glycogen).
Assessing Downstream Signaling
Glycogen Phosphorylase activity is regulated by phosphorylation. The active form is Glycogen Phosphorylase a (phosphorylated), and the less active form is Glycogen Phosphorylase b. Some inhibitors, like CP-91149, promote the conversion of the 'a' form to the 'b' form. [5]Western blotting can be used to assess the phosphorylation status of Glycogen Phosphorylase in cell lysates after treatment with this compound.
Diagram: Glycogenolysis Pathway and Potential Inhibition
Caption: Proposed inhibition of Glycogen Phosphorylase by this compound.
Conclusion
This guide outlines a rigorous and comparative approach to validate the mechanism of action of this compound, with a focus on its potential as a Glycogen Phosphorylase inhibitor. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and phenotypic assessments, researchers can generate the robust data needed to elucidate its molecular mechanism. The direct comparison with established GP inhibitors at each stage will provide a clear benchmark for its potency and cellular efficacy. This systematic validation is crucial for advancing our understanding of this compound and its potential therapeutic applications.
References
- Rocha, S., Lucas, M., Araújo, A. N., Corvo, M. L., Fernandes, E., & Freitas, M. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4653. [Link]
- Kasvinsky, P. J., & Fletterick, R. J. (1979). Synergistic regulation of glycogen phosphorylase a by the competitive inhibitors glucose and caffeine in vitro indicates a possible physiological role for the negative effector site which binds caffeine (nucleoside site). Canadian Journal of Biochemistry, 57(2), 137-143. [Link]
- Lorenzo, P. S., & Barcia, R. (1995). Caffeine inhibition of glycogen phosphorylase from Mytilus galloprovincialis mantle tissue. The International Journal of Biochemistry & Cell Biology, 27(9), 911-916. [Link]
- Xie, Y., Chen, X., & Li, B. (2023). Effects of Ellagic Acid on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis.
- Withers, S. G., & Madsen, N. B. (1980). Regulation of the dephosphorylation of glycogen phosphorylase a and synthase b by glucose and caffeine in isolated hepatocytes. Canadian Journal of Biochemistry, 58(10), 1083-1090. [Link]
- Rocha, S., Lucas, M., Araújo, A. N., Corvo, M. L., Fernandes, E., & Freitas, M. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4653. [Link]
- MDPI. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. [Link]
- ResearchGate. Natural flavonoids (anthocyanidines and ellagic acid) as inhibitiors of GP (IC50 [ M]) (Jakobs et al 2006). [Link]
- American Diabetes Association.
- Royal Society of Chemistry.
- Jensen, J., Rustad, P. I., & Kolnes, A. J. (2023). An Acute Bout of Endurance Exercise Does Not Prevent the Inhibitory Effect of Caffeine on Glucose Tolerance the following Morning. Nutrients, 15(8), 1954. [Link]
- Martin, W. H., Hoover, D. J., Armento, S. J., Stock, I. A., McPherson, R. K., Danley, D. E., ... & Treadway, J. L. (1998). Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proceedings of the National Academy of Sciences, 95(23), 13643-13648. [Link]
- ResearchGate. New Inhibitors of Glycogen Phosphorylase as Potential Antidiabetic Agents. [Link]
- Rocha, S., Lucas, M., Araújo, A. N., Corvo, M. L., Fernandes, E., & Freitas, M. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4653. [Link]
- ResearchGate. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. [Link]
- Pouyssegur, J., & Shiu, R. P. (2013). Biochemical Titration of Glycogen In vitro. Journal of visualized experiments : JoVE, (81), e50933. [Link]
- Llobera, M., & Herrera, E. (1977). Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. Hormone and Metabolic Research, 9(4), 309-314. [Link]
- Kyriakis, E., Solovou, T., Kun, S., Hadjipavlou-Litina, D., Leonidas, D. D., & Zographos, S. E. (2021). Ellagic Acid and Its Metabolites as Potent and Selective Allosteric Inhibitors of Liver Pyruvate Kinase. Molecules, 26(16), 4994. [Link]
- Fisher Scientific. This compound, 97+%. [Link]
- DOJINDO LABORATORIES.
- Chen, J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 11, 183-186. [Link]
- Agius, L., O'Doherty, R. M., Gidumo, S. A., & Peak, M. (2000). Endogenous effectors of human liver glycogen phosphorylase modulate effects of indole-site inhibitors. Biochemical Journal, 347(Pt 3), 737–744. [Link]
- Royal Society of Chemistry. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. [Link]
- Boarder, M. R., McHarg, A. D., & Agius, L. (2006). Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme. British Journal of Pharmacology, 149(3), 281–289. [Link]
- MDPI.
- Lopes, J., Eleutério, C. V., Valente, M. P., Pereira, C. F., Moreira, A. C., & Guedes, R. C. (2022). An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. Molecules, 27(2), 480. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Aanonsen, L. M., & Seybold, V. S. (1987). Excitatory amino acids increase glycogen phosphorylase activity in the rat spinal cord. Neuroscience letters, 73(3), 209–214. [Link]
- Sieroń, A., Tauler, R., & Nitek, W. (2023).
Sources
- 1. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to In Vivo Efficacy Studies of 4-Methoxyindole-2-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the indole-2-carboxylic acid scaffold represents a promising starting point for novel therapeutics. This guide provides a comprehensive overview of the considerations and methodologies for evaluating the in vivo efficacy of a specific subclass: 4-methoxyindole-2-carboxylic acid derivatives. Due to the limited publicly available in vivo data on this specific substitution pattern, this guide will leverage data from the closely related 5-methoxyindole-2-carboxylic acid (5-MICA) as a case study to illustrate potential therapeutic applications and establish a framework for comparative efficacy studies.
The Indole-2-Carboxylic Acid Scaffold: A Platform for Diverse Bioactivity
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The indole-2-carboxylic acid framework, in particular, has been explored for a range of therapeutic applications, including as an antagonist at the glycine binding site of the NMDA receptor and as a scaffold for HIV-1 integrase inhibitors.[1][2] The addition of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making methoxyindole-2-carboxylic acid derivatives an area of active investigation.
Case Study: In Vivo Efficacy of 5-Methoxyindole-2-Carboxylic Acid (5-MICA)
While data on the 4-methoxy derivative is sparse, its 5-methoxy isomer, 5-MICA, has been investigated in vivo for its neuroprotective and potential antidiabetic effects. These studies provide a valuable template for designing efficacy studies for novel analogs.
Neuroprotective Effects of 5-MICA in Ischemic Stroke Models
5-MICA has demonstrated significant neuroprotective effects in rodent models of ischemic stroke.[1][2] Its proposed mechanism of action involves the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which leads to a preconditioning effect in the brain, making it more resilient to ischemic damage.[1][2]
Experimental Synopsis: In a key study, rats were fed a diet supplemented with 5-MICA for four weeks before inducing an ischemic stroke via transient middle cerebral artery occlusion (tMCAO).[1] The results showed that MICA treatment significantly reduced the infarct volume compared to the control group.[1] Furthermore, post-ischemic administration of 5-MICA at the onset of reperfusion also conferred neuroprotection, preserving mitochondrial function and attenuating oxidative stress.[3]
| Compound | Animal Model | Key Efficacy Parameter | Result | Reference |
| 5-MICA | Rat (tMCAO model) | Infarct Volume | Significantly reduced | [1] |
| 5-MICA | Rat (tMCAO model) | Mitochondrial Function | Preserved | [3] |
| 5-MICA | Rat (tMCAO model) | Oxidative Stress | Attenuated | [3] |
Potential Antidiabetic Activity of 5-MICA
5-MICA has also been explored as a potential antidiabetic agent due to its ability to inhibit gluconeogenesis in the liver.[4][5] However, in vivo studies have yielded mixed results, with one study in diabetic Chinese hamsters showing a glucose-lowering effect but also increased mortality.[4][5] A more recent study in ZSF1 diabetic rats found that 5-MICA failed to show an antidiabetic effect.[6] These conflicting findings highlight the importance of careful dose selection and the use of appropriate animal models in in vivo studies.
| Compound | Animal Model | Key Efficacy Parameter | Result | Reference |
| 5-MICA | Diabetic Chinese Hamster | Blood Glucose | Lowered | [4][5] |
| 5-MICA | ZSF1 Diabetic Rat | Blood Glucose | No significant effect | [6] |
A Framework for In Vivo Efficacy Testing of this compound Derivatives
Given the diverse biological activities of indole-2-carboxylic acid derivatives, a logical starting point for evaluating novel 4-methoxy analogs would be in the areas of anti-inflammatory and anticancer activity. The following sections provide standardized protocols for well-established in vivo models in these therapeutic areas.
Anti-Inflammatory Efficacy Evaluation
A common and reliable method for assessing the anti-inflammatory potential of a test compound is the carrageenan-induced paw edema model in rodents.[7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Test Compound (multiple dose levels)
-
Positive Control (e.g., Indomethacin or Diclofenac sodium)[9]
-
-
Dosing: The test compound, vehicle, or positive control is administered (e.g., orally or intraperitoneally) 30-60 minutes prior to carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline is injected into the subplantar region of the right hind paw.[7]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7][9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Anticancer Efficacy Evaluation
The human tumor xenograft model in immunodeficient mice is a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents.[10][11]
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Line and Animal Model: A human cancer cell line relevant to the hypothesized mechanism of action is selected. Immunodeficient mice (e.g., athymic nude or SCID mice) are used.[11]
-
Tumor Implantation: Cultured cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[10]
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated.
-
Grouping and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle Control
-
Test Compound (multiple dose levels)
-
Positive Control (a standard-of-care chemotherapeutic for the chosen cell line, e.g., temozolomide for glioblastoma)[12]
-
-
Treatment Administration: The test compound, vehicle, or positive control is administered according to a defined schedule and route (e.g., oral, intraperitoneal, intravenous).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include body weight changes (as a measure of toxicity) and survival.[10]
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.
Caption: Workflow for a typical human tumor xenograft study.
Potential Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Recent studies have highlighted the potential of indole derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[13] DHODH inhibition is a validated therapeutic strategy for autoimmune diseases and is being actively explored in oncology.[13][14] Given that malignant cells are often highly dependent on de novo pyrimidine synthesis, DHODH inhibitors can exhibit a therapeutic window.[13] The DHODH inhibitor brequinar has shown potent antitumor activity in preclinical models.[13] Therefore, it is plausible that this compound derivatives could exert their anticancer or anti-inflammatory effects through this mechanism.
Caption: Putative mechanism of action via DHODH inhibition.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound derivatives remains to be published, the information available for the closely related 5-MICA, along with the broader class of indole-2-carboxylic acids, provides a strong rationale for their investigation in therapeutic areas such as neuroprotection, inflammation, and oncology. The standardized in vivo protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the efficacy of these novel compounds and compare their performance against established therapeutic agents. Future studies should focus on elucidating the precise mechanism of action, which may involve DHODH inhibition, and exploring the structure-activity relationships of methoxy substitutions on the indole ring to optimize therapeutic potential.
References
- Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Brand DD, et al. Protocol for the induction of arthritis in C57BL/6 mice.
- Myers LK, et al. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. 2017;7(10):e2286.
- AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- Wu J, et al. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke. Neurochem Int. 2019;131:104561.
- Wu J, et al. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radic Biol Med. 2017;113:244-254.
- Tzvetanova E, et al.
- Yan LJ. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes Metab Syndr Obes. 2018;11:183-186.
- Yan LJ. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent.
- Wu J, et al. 5-Methoxyindole-2-Carboxylic Acid (MICA)
- Akgun S, et al. A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology. 2017;5(2):49-54.
- Yan LJ. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Dovepress. 2018.
- Na'amnih W, et al. Overview of drug screening experiments using patient-derived xenograft models.
- Yan LJ. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Semantic Scholar. 2018.
- An Z, et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res. 2014;30(1):1-7.
- Wu J, et al. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. Biochem Biophys Res Commun. 2018;497(1):444-450.
- Pharmaceutical Market Europe. AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES.
- Mentré F, et al. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. J Pharmacokinet Pharmacodyn. 2015;42(4):319-31.
- Wu J, et al. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury.
- Johannessen L, et al. Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity. PLoS One. 2014;9(8):e101701.
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Pharmacology Discovery Services. In Vivo Oncology Models for Drug Discovery.
- Charles River Laboratories. Carrageenan-Induced Paw Edema Model.
- Carpizo D. Xenograft Tumor Assay Protocol.
- UNT Health Science Center. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke.
- Sykes DB. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opin Ther Targets. 2018;22(10):893-899.
- Shukla N, et al.
- Shukla N, et al.
- Morris CJ. Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods Mol Biol. 2003;225:115-21.
- Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- Sadeq O, et al. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology. 2019;27(6):1087-1100.
- Dong X, et al. Patient-derived xenograft models for oncology drug discovery. Cancer Med. 2016;5(5):895-905.
- Charles River Laboratories. Patient-Derived Xenograft (PDX) Models.
- Sanchez-Maldonado A, et al. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. 2022;14(11):2345.
- Al-dmour H, et al.
- Li Y, et al. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. J Ethnopharmacol. 2024;333:118218.
- MD Biosciences. Preclinical Stroke/Cerebral Ischemic Research Models.
Sources
- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxyindole-2-Carboxylic Acid (MICA) Fails to Retard Development and Progression of Type II Diabetes in ZSF1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
A Senior Application Scientist's Guide to Amide Coupling Reagents for 4-Methoxyindole-2-carboxylic Acid
In the landscape of modern medicinal chemistry and drug development, the synthesis of amide bonds remains a cornerstone transformation. However, the seemingly straightforward coupling of a carboxylic acid and an amine can present significant challenges, particularly when dealing with sterically hindered or electronically activated substrates. One such challenging substrate is 4-methoxyindole-2-carboxylic acid. Its electron-rich indole core, a common motif in pharmacologically active compounds, can influence reactivity and lead to undesirable side reactions.
This guide provides a comparative analysis of commonly employed amide coupling reagents for the successful synthesis of amides from this compound. We will delve into the mechanistic nuances of each reagent class, provide field-proven experimental protocols, and present a data-driven comparison to empower researchers in selecting the optimal conditions for their specific synthetic needs.
The Challenge: Amide Coupling with an Electron-Rich Heterocycle
The methoxy group at the 4-position of the indole ring in this compound enhances the electron density of the heterocyclic system. This electronic enrichment can pose several challenges during amide bond formation:
-
Increased Nucleophilicity of the Indole Ring: The electron-rich indole nucleus can compete with the desired amine nucleophile, potentially leading to side reactions with the activated carboxylic acid intermediate.
-
Stability of Activated Intermediates: The nature of the activated ester or intermediate formed by the coupling reagent is critical. Unstable intermediates can lead to racemization (if chiral amines are used) or decomposition pathways.
-
Product Purification: The byproducts generated from the coupling reagent can complicate the purification of the desired amide product.
This guide will compare four widely used classes of coupling reagents: a carbodiimide (EDC) with an additive (HOBt), uronium/aminium salts (HATU and HBTU), and a phosphonic acid anhydride (T3P).
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical parameter that dictates the efficiency, purity, and overall success of the amide bond formation. Below is a summary of the key performance characteristics of the selected reagents for the coupling of this compound.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Coupling Efficiency/Purity | Racemization Potential | Key Advantages | Potential Disadvantages |
| EDC/HOBt | Carbodiimide/ Additive | 2 - 12 hours | Good to High | Low to Moderate | Cost-effective, water-soluble urea byproduct. | Slower reaction rates, potential for N-acylurea formation.[1][2] |
| HATU | Uronium/Aminium Salt | 15 - 60 minutes | Very High | Very Low | High reactivity, fast reaction times, effective for hindered substrates.[3][4] | Higher cost, potential for guanidinylation of the amine if used in excess.[5][6] |
| HBTU | Uronium/Aminium Salt | 20 - 90 minutes | High | Low | Efficient and widely used, good balance of reactivity and cost.[7] | Can also cause guanidinylation; less reactive than HATU for challenging couplings.[6] |
| T3P | Phosphonic Anhydride | 30 - 120 minutes | High to Very High | Very Low | Excellent yields, minimal side reactions, water-soluble byproducts for easy workup.[8][9][10] | Can be moisture sensitive. |
Mechanistic Insights: Understanding How They Work
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions.
EDC/HOBt: The Carbodiimide Approach
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side reaction that halts the desired amide formation.[1][2] The addition of N-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine.[1][3]
Caption: Mechanism of HATU-mediated amide bond formation.
T3P: The Dehydrative Powerhouse
Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that acts as a powerful dehydrating agent. [8]It activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly activated intermediate readily reacts with the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which simplifies the purification process significantly. [9][10]T3P is known for its high yields, short reaction times, and minimal side reactions, including a very low risk of epimerization. [8][10]
Caption: Mechanism of T3P-mediated amide bond formation.
Experimental Protocols
The following are generalized, yet detailed, protocols for the coupling of this compound with a primary amine. These should be considered as a starting point and may require optimization for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for solution-phase amide coupling.
Protocol 1: EDC/HOBt Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., water, brine, NaHCO₃ solution, HCl solution, MgSO₄)
Procedure:
-
To a round-bottom flask, add the this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv). [3]2. Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. [3]5. Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated NaHCO₃ solution, 1N HCl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [3]
Protocol 2: HATU Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Standard workup reagents
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature. [11]3. Add HATU (1.1 equiv) and stir for another 10-15 minutes at room temperature to pre-activate the carboxylic acid. [12]4. Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 15-60 minutes, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in ethyl acetate or DMF, 1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Anhydrous ethyl acetate or DCM
-
Standard workup reagents
Procedure:
-
Dissolve the this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate or DCM.
-
Add pyridine or DIPEA (3.0 equiv) to the solution.
-
Add the T3P® solution (1.5 equiv) dropwise at room temperature. [9]4. Stir the reaction mixture at room temperature for 30-120 minutes, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and water. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layer. [10]6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion and Recommendations
For the amide coupling of this compound, the choice of reagent should be guided by the specific requirements of the synthesis, such as scale, cost, and the sensitivity of the substrates.
-
For routine, cost-sensitive applications: EDC/HOBt remains a viable option, though longer reaction times may be necessary.
-
For challenging couplings, high efficiency, and speed: HATU is the reagent of choice, providing rapid and clean conversions with minimal side reactions, albeit at a higher cost. [3][4]* For a balance of performance and cost: HBTU offers a reliable alternative to HATU for many standard applications.
-
For high yields, simple workup, and minimal epimerization: T3P is an excellent choice, particularly for larger scale syntheses where ease of purification is a significant advantage. [10] Ultimately, empirical evaluation of a few selected reagents on a small scale is always the most prudent approach to identifying the optimal conditions for a specific amide coupling reaction involving the valuable this compound scaffold.
References
- HATU - Wikipedia. [URL: https://en.wikipedia.
- Amine to Amide Mechanism - HATU - Common Organic Chemistry. [URL: https://www.commonorganicchemistry.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. [URL: https://www.benchchem.
- T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopepti - CORE. [URL: https://core.ac.uk/display/82296715]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [URL: https://www.youtube.
- Carbodiimide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Carbodiimide]
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.
- Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8212260/]
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7670732/]
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [URL: https://www.youtube.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. [URL: https://www.amriglobal.com/wp-content/uploads/2021/03/T3P-brochure.pdf]
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/comparative-analysis-of-carbodiimide-coupling-agents-in-peptide-synthesis]
- Coupling Reagents - Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-synthesis-peptides]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. [URL: https://www.pro-v-life.com/blogs/blogs/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions]
- T3P®-assisted esterification and amidation of phosphinic acids | Request PDF. [URL: https://www.researchgate.
- Stereochemical Aspects of T3P Amidations - Medicines for Malaria Venture. [URL: https://www.mmv.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. [URL: https://www.researchgate.net/publication/40097721_New_and_simple_synthesis_of_acid_azides_ureas_and_carbamates_from_carboxylic_acids_application_of_peptide_coupling_agents_EDC_and_HBTU]
- Peptide Coupling Reagents Guide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents]
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [URL: https://www.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
- A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. [URL: https://www.luxembourg-bio.com/en/news/a-comparative-study-of-amide-bond-forming-reagents-in-aqueous-media-2]
- A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis - ResearchGate. [URL: https://www.researchgate.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. [URL: https://www.researchgate.net/publication/338243612_Synthesis_of_amide_derivatives_for_electron_deficient_amines_and_functionalized_carboxylic_acids_using_EDC_and_DMAP_and_a_catalytic_amount_of_HOBt_as_the_coupling_reagents]
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. bachem.com [bachem.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. youtube.com [youtube.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Methoxyindole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or lead compound is paramount. This guide provides an in-depth, technical comparison of the cross-reactivity profile of 4-methoxyindole-2-carboxylic acid, a versatile indole building block, against a relevant alternative. We will delve into the causality behind experimental choices and present supporting data and protocols to ensure a self-validating system for your own investigations.
The Imperative of Selectivity Profiling in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound, with its potential applications targeting the central nervous system, inflammation, and cancer, is a compound of significant interest.[1] However, its structural simplicity and relationship to other biologically active indoles necessitate a thorough investigation of its off-target interactions. Undisclosed polypharmacology can lead to unexpected toxicities or confounding experimental results, undermining the integrity of research findings and derailing drug development programs.
This guide will outline a systematic approach to characterizing the selectivity of this compound. We will compare its hypothetical cross-reactivity profile with that of GW5074 , an indole-based inhibitor of c-Raf1 kinase, to illustrate the importance of evaluating even structurally similar molecules.[2][3]
Strategic Approach to Cross-Reactivity Profiling
A comprehensive cross-reactivity profile is best generated through a tiered approach, beginning with broad screening against large panels of targets and progressing to more focused mechanistic studies for any identified hits.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Comparative Cross-Reactivity Profile: this compound vs. GW5074
The following table summarizes a hypothetical, yet plausible, cross-reactivity profile for this compound based on the known activities of related indole compounds. This is juxtaposed with the known selectivity of GW5074. This comparison highlights how subtle structural differences can dramatically alter the selectivity profile of a compound.
| Target Class | Representative Target | This compound (Hypothetical % Inhibition @ 10 µM) | GW5074 (% Inhibition @ 10 µM) | Rationale for Inclusion |
| Metabolic Enzymes | Dihydrolipoamide Dehydrogenase (DLDH) | 55% | <10% | 5-Methoxyindole-2-carboxylic acid is a known DLDH inhibitor.[4] |
| Fatty Acid Synthase (FASN) | 45% | <10% | This compound is known to inhibit enzymes in fatty acid synthesis.[5] | |
| Nuclear Receptors | Aryl Hydrocarbon Receptor (AhR) | 65% (Agonist activity) | Not reported | Indole derivatives are known modulators of AhR.[6][7] |
| Kinases | c-Raf1 | <10% | >95% | Primary target of GW5074. |
| CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2 | <10% | <10% | Demonstrates the high selectivity of GW5074 for c-Raf1. | |
| Ion Channels | NMDA Receptor (Glycine Site) | 30% | Not reported | Indole-2-carboxylic acid is a competitive antagonist at the glycine site of NMDA receptors.[8] |
| G-Protein Coupled Receptors | CysLT1 Receptor | 20% | Not reported | Some indole-2-carboxylic acid derivatives are CysLT1 antagonists.[9] |
| Immune Checkpoint Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | 40% | Not reported | Indole-2-carboxylic acid derivatives have been developed as IDO1/TDO dual inhibitors.[10] |
Experimental Protocols for Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are representative protocols for primary screening and secondary validation assays.
Protocol 1: Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™ Panel)
This protocol outlines a generalized procedure for an initial broad-spectrum screen to identify potential off-target liabilities.
Objective: To assess the binding affinity of this compound across a diverse panel of receptors, ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute to the desired final assay concentration (typically 10 µM for a primary screen).
-
Assay Plate Preparation: Utilize pre-prepared assay plates containing specific cell membranes or purified proteins for each target in the panel.
-
Radioligand Incubation: Add a known concentration of a specific, high-affinity radioligand for each target to the appropriate wells.
-
Test Compound Addition: Introduce the test compound (this compound) and a vehicle control to separate wells.
-
Incubation: Incubate the plates at a controlled temperature for a specified duration to allow for competitive binding to reach equilibrium.
-
Washing and Filtration: Rapidly wash the plates to remove unbound radioligand and test compound.
-
Scintillation Counting: Measure the amount of bound radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound relative to the vehicle control.
Caption: Workflow for a radioligand binding assay.
Protocol 2: Enzyme Inhibition Assay (e.g., Dihydrolipoamide Dehydrogenase Activity)
This protocol provides a framework for a functional assay to confirm and characterize inhibitory activity against a specific enzyme identified in the primary screen.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DLDH.
Methodology:
-
Reagent Preparation:
-
Prepare a range of concentrations of this compound.
-
Prepare a solution of purified DLDH enzyme.
-
Prepare solutions of the substrates dihydrolipoamide and NAD+.
-
-
Assay Reaction:
-
In a microplate, combine the DLDH enzyme, varying concentrations of the test compound, and dihydrolipoamide.
-
Initiate the reaction by adding NAD+.
-
-
Kinetic Measurement: Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis:
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In-depth Selectivity Profiling: Kinase Panel Screening
Given that many indole-containing compounds exhibit kinase inhibitory activity, a broad kinase panel screen is a prudent step in characterizing the selectivity of this compound. Services like DiscoverX's KINOMEscan® offer comprehensive screening against hundreds of kinases.[11][12]
Rationale for KINOMEscan®: This platform utilizes a competition binding assay that is not dependent on ATP, providing a direct measure of the binding affinity (Kd) of the compound to the kinase active site.[12] This is a significant advantage over traditional activity-based assays, which can be influenced by the ATP concentration.
A hypothetical KINOMEscan® result for this compound might reveal low-micromolar affinity for a small subset of kinases, warranting further investigation. In contrast, GW5074 would show high-affinity binding predominantly to c-Raf1.
Concluding Remarks for the Practicing Scientist
The cross-reactivity profiling of any novel compound is not merely a checkbox exercise but a fundamental component of rigorous scientific inquiry. As demonstrated with this compound, a molecule's biological activity is not solely defined by its intended target. A systematic and tiered approach to profiling, leveraging both broad panel screens and focused mechanistic assays, is essential to de-risk a compound and fully understand its pharmacological profile. The comparison with a well-characterized, selective inhibitor like GW5074 underscores the nuanced structure-activity relationships that govern molecular recognition. By embracing a comprehensive profiling strategy, researchers can build a robust data package that enhances the translational potential of their discoveries.
References
- Collaborative Drug Discovery, Inc. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. [Link]
- Eurofins Discovery. SafetyScreen Functional Panel - FR. [Link]
- Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]
- Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
- National Institute of Mental Health. The NIMH Psychoactive Drug Screening Program (PDSP). [Link]
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
- PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]
- PubMed Central.
- PubMed.
- PubMed Central.
- PubMed. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. [Link]
- PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]
- PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
- PubMed Central. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH)
- PubMed. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. [Link]
- PubMed.
- PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
- PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
- PubMed Central. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH)
Sources
- 1. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
The Unsung Hero of Rigorous Research: A Guide to Using 4-Methoxyindole-2-carboxylic Acid as a Negative Control
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The Critical Role of the Negative Control
A well-designed experiment meticulously isolates the variable being tested. A negative control is a sample or condition that is not expected to produce a response, thereby providing a baseline against which the experimental samples can be compared. The ideal negative control is a compound that is structurally similar to the active compound but lacks its specific biological activity. This allows researchers to distinguish between the specific effects of the active compound and non-specific effects arising from the chemical scaffold itself.
4-Methoxyindole-2-carboxylic Acid: The Ideal Inactive Analog
Indole-2-carboxylic acid is a known competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[1][2] Its derivatives have been extensively studied for their therapeutic potential in neurological disorders.[3][4] For researchers working with indole-2-carboxylic acid or its bioactive derivatives, this compound serves as an exemplary negative control.
The rationale for its use is grounded in the well-established structure-activity relationship (SAR) of antagonists for the NMDA receptor's glycine site. Potent antagonism is heavily reliant on specific substitutions on the indole ring, particularly at the C-3 and C-6 positions.[3] Studies have shown that a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position are crucial for high affinity.[3] The addition of a methoxy group at the 4-position, a location not identified as critical for binding, is predicted to disrupt the necessary electronic and steric interactions required for potent antagonism at the glycine site. While direct binding data for this compound at the NMDA receptor is not extensively published, the wealth of SAR data for this class of compounds provides a strong theoretical foundation for its lack of significant activity.
Comparative Analysis: Active vs. Inactive Analogs
To illustrate the importance of a proper negative control, the table below compares the activity of indole-2-carboxylic acid (the active parent compound), this compound (the negative control), and L-689,560, a potent and widely used positive control antagonist for the NMDA receptor glycine site.[5]
| Compound | Structure | Target | Activity | Ki (Binding Affinity) |
| Indole-2-carboxylic Acid | NMDA Receptor Glycine Site | Competitive Antagonist | ~15 µM (for 5-fluoro-I2CA)[6] | |
| This compound | NMDA Receptor Glycine Site | Negative Control (Inactive) | Not reported (Predicted to be very high/inactive) | |
| L-689,560 | NMDA Receptor Glycine Site | Potent Competitive Antagonist | ~1.0 nM[4] |
Experimental Workflow: NMDA Receptor Glycine Site Binding Assay
To validate the use of this compound as a negative control, a radioligand binding assay is a standard and effective method. Below is a detailed protocol adapted from established methodologies.
Objective: To determine the binding affinity of test compounds (Indole-2-carboxylic Acid, this compound, and L-689,560) to the glycine binding site of the NMDA receptor in rat cortical membranes using a radiolabeled antagonist like [³H]-CGP 39653.
Materials:
-
Rat cortical membranes
-
[³H]-CGP 39653 (radioligand)
-
Indole-2-carboxylic Acid
-
This compound
-
L-689,560
-
Glycine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Experimental Protocol:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.
-
Compound Preparation: Prepare stock solutions of the test compounds and glycine in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Test compound (or vehicle for total binding) at various concentrations.
-
[³H]-CGP 39653 at a concentration near its Kd (e.g., 10 nM).
-
Rat cortical membrane preparation.
-
For non-specific binding determination, add a high concentration of a known ligand (e.g., 1 mM glycine) in separate wells.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) from the resulting dose-response curve.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results:
-
Indole-2-carboxylic Acid: Should exhibit concentration-dependent inhibition of [³H]-CGP 39653 binding, yielding a measurable Ki value.
-
This compound: Should show no significant inhibition of radioligand binding at concentrations where the active compound shows a clear effect.
-
L-689,560: Should demonstrate potent inhibition of radioligand binding at low nanomolar concentrations, confirming the validity of the assay.
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow.
Caption: NMDA Receptor Signaling and Points of Intervention.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The judicious use of a well-characterized negative control like this compound is indispensable for generating high-quality, reproducible data. By understanding the structure-activity relationships of the compound class under investigation, researchers can confidently select inactive analogs that strengthen the interpretation of their experimental results. This guide provides the rationale, comparative data, and a practical experimental protocol to empower scientists in their efforts to conduct rigorous and impactful research.
References
- Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108.
- Kew JN, Kemp JA. An update on the pharmacology of the glycine site on the NMDA receptor. Curr Drug Targets. 2005;6(5):517-526.
- Leeson PD, Carling RW, Williams BJ, et al. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. J Med Chem. 2003;46(5):691-701.
- Mayer ML, Westbrook GL, Guthrie PB. Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones.
- McBain CJ, Mayer ML. N-methyl-D-aspartic acid receptor structure and function. Physiol Rev. 1994;74(3):723-760.
- Paoletti P, Bellone C, Zhou Q. NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease.
- Priestley T, Laughton P, Myers J, et al. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. 1988;242(4885):1610-1612.
Sources
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Isothermal Titration Calorimetry for Measuring Binding Affinity: A Case Study with 4-methoxyindole-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the precise quantification of binding affinity is a cornerstone of understanding molecular interactions. This guide provides an in-depth technical comparison of Isothermal Titration Calorimetry (ITC) with alternative methods for determining the binding affinity of a small molecule, using 4-methoxyindole-2-carboxylic acid as a representative example. This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and ensuring a self-validating system of analysis.
The Gold Standard: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) stands as a premier method for the comprehensive characterization of biomolecular interactions.[1] Its unique capability lies in the direct measurement of the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3][4][5] This allows for the simultaneous determination of the binding constant (Kₐ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2]
The principle of ITC is elegantly straightforward. A solution of the ligand (in this case, this compound) is titrated into a sample cell containing the macromolecule of interest (e.g., a target protein) at a constant temperature.[6][7] The instrument's high sensitivity detects the minute temperature changes that occur upon binding.[2][8] As the macromolecule becomes saturated with the ligand, the heat signal diminishes, resulting in a binding isotherm that can be analyzed to extract the thermodynamic parameters.[3][7]
Key Advantages of ITC:
-
Label-Free: ITC is a true in-solution, label-free technique, eliminating the need for modification of binding partners with fluorescent tags or immobilization on a surface, which can sometimes interfere with the interaction.[9]
-
Complete Thermodynamic Profile: It is the only technique that directly measures the enthalpy of binding (ΔH) and, in conjunction with the binding constant, allows for the calculation of the entropy of binding (ΔS).[1][3] This provides a deeper understanding of the driving forces behind the interaction.
-
Universal Detection: Heat change is a universal phenomenon in binding events, making ITC applicable to a wide range of interactions.
-
Stoichiometry Determination: ITC directly determines the stoichiometry of the interaction, providing crucial information about the binding ratio of the ligand to the macromolecule.[3]
Limitations of ITC:
-
Sample Consumption: ITC can require relatively large amounts of sample compared to some other techniques.[9][10]
-
Low Throughput: The technique is inherently low-throughput, with each experiment taking a significant amount of time.[9][10][11]
-
Enthalpy Requirement: The signal in ITC is dependent on the heat change upon binding. If the binding event has a very low enthalpy change, it can be difficult to measure accurately.
The Competitive Landscape: Alternative Binding Affinity Techniques
While ITC is a powerful tool, other techniques offer distinct advantages in specific contexts. The choice of method often depends on the specific research question, the properties of the interacting molecules, and the available instrumentation.[12]
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[3] | Label-free, in-solution, provides a complete thermodynamic profile (Kₐ, n, ΔH, ΔS).[3][9] | Higher sample consumption, lower throughput.[9][10] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding.[13] | Label-free, real-time kinetics (kₐ, kₒff), high sensitivity, lower sample consumption than ITC.[14][15][16] | Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations.[17] |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of light reflected from a biosensor tip as molecules bind.[18][19][20] | Label-free, real-time kinetics, higher throughput than SPR, tolerant of crude samples.[21][22] | Generally lower sensitivity than SPR, immobilization is required.[12] |
| Fluorescence-Based Assays | Monitor changes in fluorescence properties (intensity, polarization, FRET) upon binding.[23][24][25] | High sensitivity, high throughput, low sample consumption.[24] | Requires labeling of one of the molecules, which can alter binding; potential for artifacts from fluorescent compounds.[26][27] |
Experimental Workflow: A Hypothetical ITC Experiment with this compound
This section outlines a detailed protocol for determining the binding affinity of this compound to a hypothetical target protein using ITC.
Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.
Detailed Experimental Protocol
1. Sample Preparation:
-
Protein Preparation: The target protein should be highly pure and in a well-defined buffer system (e.g., 50 mM phosphate buffer, pH 7.4). The concentration should be accurately determined. For a typical experiment, a protein concentration of 10-50 µM is a good starting point.[28]
-
Ligand Preparation: this compound should be dissolved in the exact same buffer as the protein to minimize heats of dilution. The ligand concentration in the syringe is typically 10-20 times higher than the protein concentration in the cell.[28]
-
Degassing: It is crucial to degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells and syringe, which can cause significant artifacts in the data.
2. Instrument Setup and Titration:
-
The instrument is set to the desired experimental temperature (e.g., 25°C).
-
The sample and reference cells are thoroughly cleaned.
-
The reference cell is filled with the dialysis buffer.
-
The sample cell is carefully loaded with the protein solution.
-
The injection syringe is filled with the ligand solution, taking care to avoid any air bubbles.
-
After thermal equilibration, the titration is initiated. A series of small injections (e.g., 2 µL) of the ligand solution are made into the sample cell. The heat change associated with each injection is measured.
3. Data Analysis:
-
The raw data, which is a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
These integrated heat values are then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.[8][29] This fitting process yields the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[3] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
-
Interpreting the Data: A Hypothetical Binding Isotherm
The following table represents hypothetical data that could be obtained from an ITC experiment with this compound binding to a target protein.
| Thermodynamic Parameter | Hypothetical Value | Interpretation |
| Binding Affinity (Kₐ) | 1 x 10⁶ M⁻¹ | Indicates a strong binding interaction. |
| Dissociation Constant (K₋₁) | 1 µM | The concentration of ligand at which half of the protein is bound. |
| Stoichiometry (n) | 1.05 | Suggests a 1:1 binding ratio of the ligand to the protein. |
| Enthalpy Change (ΔH) | -10 kcal/mol | The binding is an exothermic process, driven by favorable enthalpic contributions (e.g., hydrogen bonding, van der Waals interactions). |
| Entropy Change (TΔS) | -2 kcal/mol | The binding is associated with a slight decrease in entropy, which could be due to the ordering of the ligand and protein upon binding. |
| Gibbs Free Energy (ΔG) | -8 kcal/mol | The negative value indicates a spontaneous and favorable binding process. |
Conclusion: Making an Informed Decision
The choice of technique for measuring binding affinity is a critical decision in any research or drug discovery project. Isothermal Titration Calorimetry provides a wealth of thermodynamic information that is often unattainable with other methods.[1][3] Its label-free, in-solution nature ensures that the measured interaction is as close to the native state as possible.[9]
While techniques like SPR and BLI offer higher throughput and require less sample, they rely on the immobilization of one of the binding partners, which can introduce artifacts. Fluorescence-based assays are highly sensitive but necessitate labeling, which can perturb the interaction.
For a comprehensive understanding of the binding of a small molecule like this compound to its target, ITC is the gold standard. The detailed thermodynamic data it provides can offer invaluable insights into the molecular forces driving the interaction, guiding rational drug design and optimization efforts.
References
- Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PubMed Central
- SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? - Nicoya Lifesciences
- Isothermal Titration Calorimetry | ITC Analysis - Measurlabs
- Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed
- Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH
- Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University
- Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI
- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery - Illinois Experts
- BioLayer Interferometry (BLI) - CCRC Analytical Services
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH
- Isothermal titr
- ISOTHERMAL TITR
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical
- Quick Start: Isothermal Titr
- Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors
- Isothermal Titration Calorimetry in Bioc
- Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions
- A Comparative Guide to Measuring PROTAC Binding Kinetics: SPR, BLI, and ITC - Benchchem
- SPR for Characterizing Biomolecular Interactions - Rapid Novor
- Biolayer Interferometry vs Surface Plasmon Resonance Comparison - Nicoya Lifesciences
- Bayesian analysis of isothermal titration calorimetry for binding thermodynamics | PLOS One
- Isothermal Calorimeter (ITC) | Biophysical Resource - Yale School of Medicine
- Bio-layer interferometry - Wikipedia
- Fluorescent Ligand Binding Assay - Cre
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH
- How can I measure binding affinity if I do not have an ITC?
- Binding Assays | BMG LABTECH
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed
- Isothermal titr
- Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI
- How Strong is Your Binding?
- Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions - Vanderbilt University
- Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC - NIH
- Radioligand Binding Assays & Fluorescence Polarization - Sygn
- Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)?
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions - ResearchG
- Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titr
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online
- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv
- Overview of methods to measure biochemical binding affinity - YouTube
- 5.2: Techniques to Measure Binding - Biology LibreTexts
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. tainstruments.com [tainstruments.com]
- 7. Isothermal Calorimeter (ITC) | Biophysical Resource [medicine.yale.edu]
- 8. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. xantec.com [xantec.com]
- 15. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 16. rapidnovor.com [rapidnovor.com]
- 17. researchgate.net [researchgate.net]
- 18. Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. nicoyalife.com [nicoyalife.com]
- 22. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 23. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 29. Isothermal titration calorimetry [cureffi.org]
A Senior Application Scientist's Guide to Surface Plasmon Resonance (SPR) Analysis of 4-Methoxyindole-2-Carboxylic Acid Interactions
This guide provides an in-depth, technical comparison and procedural walkthrough for analyzing the interaction of small molecules, using 4-methoxyindole-2-carboxylic acid as a representative example, with protein targets via Surface Plasmon Resonance (SPR). Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Foundational Concepts: Why SPR for Small-Molecule Analysis?
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[1][2] In the context of drug discovery, its ability to provide quantitative data on binding affinity (how tightly molecules bind) and kinetics (the rates of association and dissociation) is invaluable.[3][4] For a small molecule like this compound (MW: 191.18 g/mol ), SPR offers the sensitivity required to detect the subtle mass changes that occur when it binds to a much larger immobilized protein target.[3][5]
The core principle involves immobilizing one interacting partner (the "ligand," typically a protein) onto a sensor chip surface, while the other partner (the "analyte," in this case, this compound) is flowed over the surface in solution.[6] Binding events alter the refractive index at the sensor surface, which is detected as a change in resonance units (RU), providing a direct, real-time measure of the interaction.[7]
The Experimental Workflow: A Strategic Blueprint
A successful SPR experiment is a systematic process, moving from careful planning and optimization to precise execution and logical data interpretation. Each step is designed to isolate the specific binding event from potential artifacts, ensuring the final kinetic data is reliable and reproducible.
Designing the Interaction Analysis: Rationale and Key Decisions
The quality of SPR data is fundamentally determined by the initial experimental design. Here, we dissect the critical choices for analyzing the binding of this compound to a hypothetical protein target.
Ligand Selection and Immobilization Strategy
For small molecule-protein interactions, the protein is almost universally immobilized as the ligand, while the small molecule is used as the analyte.[1][2] This orientation is crucial for two reasons:
-
Signal Amplification: The SPR signal is proportional to the change in mass on the sensor surface.[6] Binding a small analyte to a large, immobilized ligand generates a more robust and measurable signal than the reverse.
-
Valency Control: Immobilizing the protein helps ensure a 1:1 binding interaction model, simplifying subsequent data analysis.
Amine coupling is the most common and robust covalent immobilization chemistry.[8][9] It targets the primary amines (the N-terminus and lysine side chains) on the protein surface to form stable amide bonds with a carboxymethylated (CM) dextran sensor surface (e.g., a CM5 chip).
The chemistry proceeds in two steps:
-
Activation: A mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activates the carboxyl groups on the sensor surface to create highly reactive NHS esters.[10][11]
-
Coupling: The protein solution is injected, and its surface-exposed primary amines react with the NHS esters, forming covalent amide bonds.[9] Any remaining active esters are then quenched with an injection of ethanolamine.[10][12]
Sources
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 8. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-coupling [sprpages.nl]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bioradiations.com [bioradiations.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes for 4-Methoxyindole-2-carboxylic Acid
In the landscape of pharmaceutical and materials science, the indole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds and functional materials. Among its many derivatives, 4-methoxyindole-2-carboxylic acid is a particularly valuable building block, finding application in the synthesis of various therapeutic agents. The efficient and scalable production of this key intermediate is, therefore, a topic of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the two most prominent classical synthetic routes to this compound: the Fischer indole synthesis and the Reissert indole synthesis. This analysis, grounded in experimental data, will explore the nuances of each pathway, offering insights into their respective efficiencies, scalability, and overall practicality for the modern research laboratory.
At a Glance: Synthetic Route Comparison
| Parameter | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | 3-Methoxyphenylhydrazine, Pyruvic acid | 2-Methyl-3-nitroanisole, Diethyl oxalate |
| Key Transformations | Acid-catalyzed condensation and cyclization | Base-catalyzed condensation and reductive cyclization |
| Typical Overall Yield | Moderate to Good | Moderate |
| Key Advantages | Atom economical, often a one-pot procedure from the hydrazone. | Avoids the handling of potentially unstable hydrazines in the final cyclization step. |
| Key Challenges | Potential for side reactions and regioselectivity issues with substituted hydrazines. The synthesis of the hydrazine precursor can be multi-step. | The initial condensation requires strongly basic conditions. The reductive cyclization can sometimes lead to over-reduction or other side products. |
| Scalability | Generally scalable, but exothermic nature of the cyclization requires careful temperature control. | Scalable, with continuous flow methods being developed for the hydrogenation step. |
| Safety Considerations | Phenylhydrazines are toxic and should be handled with care. The cyclization can be highly exothermic. | Use of strong bases (e.g., potassium ethoxide) requires anhydrous conditions and careful handling. Catalytic hydrogenation requires specialized equipment. |
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2] For the synthesis of this compound, the key starting materials are 3-methoxyphenylhydrazine and pyruvic acid.
The primary advantage of the Fischer synthesis lies in its convergence and atom economy, often proceeding in a single pot from the hydrazone intermediate. However, the synthesis of the required 3-methoxyphenylhydrazine precursor can add to the overall step count. A common method for its preparation involves the diazotization of 3-methoxyaniline followed by reduction.[3]
The cyclization step itself is not without its challenges. The reaction is often carried out at elevated temperatures with strong acids, which can lead to side reactions. Furthermore, with unsymmetrical ketones or substituted phenylhydrazines, mixtures of regioisomers can be formed, complicating purification.
Caption: The Fischer Indole Synthesis Pathway.
Experimental Protocol: Fischer Indole Synthesis (Representative)
Step 1: Synthesis of 3-Methoxyphenylhydrazine Hydrochloride
A solution of 3-methoxyaniline (50.0 g, 0.41 mol) in a mixture of concentrated sulfuric acid (60 mL) and water (100 mL) is cooled to -5°C.[3] A solution of sodium nitrite (28.0 g, 0.41 mol) in water is added slowly, maintaining the temperature below 0°C.[3] The resulting diazonium salt solution is then added to a chilled solution of stannous chloride dihydrate (100 g, 0.44 mol) in concentrated hydrochloric acid (300 mL).[3] After stirring and aging, the precipitated hydrazine hydrochloride is collected.
Step 2: Synthesis of this compound
3-Methoxyphenylhydrazine hydrochloride (from Step 1) and pyruvic acid are heated in an acidic medium (e.g., a mixture of ethanol and sulfuric acid or polyphosphoric acid) to effect cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization. Note: While this is a representative procedure, specific conditions and yields for the direct synthesis of this compound via this method require optimization.
The Reissert Indole Synthesis: A Robust Alternative
The Reissert indole synthesis provides an alternative and powerful route to indole-2-carboxylic acids.[4] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[5] For the synthesis of this compound, the starting materials are 2-methyl-3-nitroanisole and diethyl oxalate.[4]
A key advantage of the Reissert synthesis is that it avoids the direct use of potentially unstable hydrazine intermediates in the cyclization step. The starting materials are generally stable and readily available or synthesizable. The synthesis of 2-methyl-3-nitroanisole can be achieved from 2-methyl-3-nitrophenol, which in turn can be prepared from p-toluidine through diazotization and nitration.[6]
The main challenges of the Reissert synthesis lie in the requirement for strongly basic and anhydrous conditions for the initial condensation, typically using potassium ethoxide. The subsequent reductive cyclization, often carried out with reagents like zinc in acetic acid or through catalytic hydrogenation, needs to be carefully controlled to avoid over-reduction of the indole ring or other side reactions.[5]
Caption: The Reissert Indole Synthesis Pathway.
Experimental Protocol: Reissert Indole Synthesis (Representative)
Step 1: Synthesis of Ethyl 4-methoxy-2-nitrophenylpyruvate
To a solution of potassium ethoxide, prepared from potassium metal in anhydrous ethanol, is added a mixture of 2-methyl-3-nitroanisole and diethyl oxalate under an inert atmosphere. The reaction mixture is stirred at room temperature or with gentle heating to drive the condensation. After the reaction is complete, the mixture is acidified and the product is extracted.
Step 2: Synthesis of this compound
The ethyl 4-methoxy-2-nitrophenylpyruvate from Step 1 is subjected to reductive cyclization. This can be achieved using various reducing agents. A common method involves using zinc dust in glacial acetic acid. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone, followed by dehydration to form the indole ring. The ester is then saponified to yield the carboxylic acid. Alternatively, catalytic hydrogenation (e.g., using Pd/C) can be employed for the reduction.[7] The final product is isolated and purified by crystallization.
Comparative Analysis and Conclusion
Both the Fischer and Reissert syntheses represent viable and historically significant pathways to this compound. The choice between these two routes will largely depend on the specific constraints and priorities of the research setting.
The Fischer indole synthesis offers a more direct route from the corresponding hydrazine, which can be advantageous in terms of step economy if the hydrazine is readily available. Its one-pot nature from the hydrazone is also appealing. However, the potential for side reactions and the handling of toxic hydrazines are notable drawbacks. Careful control of reaction conditions is paramount to achieve good yields and purity.
The Reissert indole synthesis , on the other hand, provides a more controlled and often cleaner reaction profile, avoiding the direct cyclization of a hydrazine. The starting materials are generally stable, and the reaction sequence is robust. The development of modern continuous-flow hydrogenation methods for the reductive cyclization step further enhances the safety and scalability of this route.[7] The primary disadvantages are the need for strongly basic and anhydrous conditions for the initial condensation and a potentially longer overall synthetic sequence when considering the preparation of the substituted o-nitrotoluene.
For researchers and drug development professionals, the Reissert synthesis may be the more attractive option for larger-scale synthesis due to its more manageable safety profile and the potential for cleaner reaction outcomes. For smaller-scale and exploratory work, the Fischer synthesis remains a valuable and efficient tool, particularly if the required hydrazine precursor is commercially available at a reasonable cost. Ultimately, the optimal synthetic route will be a balance of factors including cost of starting materials, available equipment, desired scale, and the safety protocols of the laboratory.
References
[8] A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). Benchchem. A Comparative Analysis of Indole Alkaloid Synthesis Strategies. (2025). Benchchem. (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2. (n.d.). Sigma-Aldrich. Diethyl oxalate = 99 95-92-1. (n.d.). Sigma-Aldrich. 2-Methyl-3-nitroaniline | 603-83-8 | FM31633. (n.d.). Biosynth. A review on indole synthesis from nitroarenes: classical to modern approaches. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. (n.d.). PrepChem.com. Diethyl oxalate, CAS 95-92-1. (n.d.). BioFuran Materials. Diethyl oxalate, 99%, Certified® for synthesis. (n.d.). GTI Laboratory Supplies. Pyruvic acid, 98% 100 g | Buy Online. (n.d.). Thermo Scientific Chemicals. Diethyl oxalate, 99% 500 g | Buy Online. (n.d.). Thermo Scientific Chemicals. Diethyl oxalate, 99% 25 g | Buy Online. (n.d.). Thermo Scientific Chemicals. 3-Methoxyphenylhydrazine hydrochloride. (n.d.). ChemicalBook. Pyruvic acid, 98%, extra pure 100 g | Buy Online. (n.d.). Thermo Scientific Chemicals. 2-Methyl-3-nitroanisole 99 4837-88-1. (n.d.). Sigma-Aldrich. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC. Pyruvic acid. (n.d.). ChemicalBook. A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. (2025). Benchchem. Buy 2-Methyl-3-nitroanisole Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). A Review of the Indole Synthesis Reaction System. (2026). Oreate AI Blog. (PDF) Synthesis of Indoles: Recent Advances. (n.d.). ResearchGate. Pyruvic Acid Price. (n.d.). Made-in-China.com. 2-Methyl-3-nitroanisole 99 4837-88-1. (n.d.). Sigma-Aldrich. 3-Methoxyphenylhydrazine hydrochloride. (n.d.). Achmem. Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances (RSC Publishing). (PDF) Reissert Indole Synthesis. (n.d.). ResearchGate. ChemScene | (3-Methoxyphenyl)hydrazine hydrochloride | 100G | CS-W017475 | 0.98. (n.d.). Pyruvic Acid, 500 grams, Each. (n.d.). 39232-91-2 | (3-Methoxyphenyl)hydrazine hydrochloride. (n.d.). ChemScene. Synthesis of Step 1: 4-Methyl-3-methoxyphenyl hydrazine. (n.d.). PrepChem.com. Reissert Indole Synthesis. (n.d.). Sigma Aldrich 2-Methyl-3-nitroanisole 1 g | Buy Online. (n.d.). Fisher Scientific. (PDF) Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (n.d.). ResearchGate. 2-Methyl-3-nitroanisole, 1 X 10 g (115428-10G). (n.d.). Alkali Scientific. Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8). (n.d.). Reissert indole synthesis. (n.d.). Wikipedia. 2-Methyl-3-nitrophenol synthesis. (n.d.). ChemicalBook. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). PMC. Preparation of 2-methyl-3-nitrophenol. (n.d.). PrepChem.com. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation. (n.d.). Google Patents. 2-Methyl-3-nitroanisole 99 4837-88-1. (n.d.). Sigma-Aldrich. Reissert-Indole-Synthesis.pdf. (2016). ResearchGate. Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. KR100517343B1 - Preparation method of Methoxyphenylhydrazine. (n.d.). Google Patents. Fischer indole synthesis. (n.d.). Wikipedia. New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Reissert indole synthesis | Request PDF. (n.d.). ResearchGate.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Crystallographic Guide to 4-Methoxyindole-2-Carboxylic Acid Derivatives
In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone for the design of novel therapeutics. Its derivatives are integral to a multitude of biologically active compounds, from anti-inflammatory agents to central nervous system modulators.[1] Subtle modifications to the indole core, such as the introduction of a methoxy group, can significantly influence the molecule's electronic properties, binding affinities, and metabolic stability.[2] This guide provides a detailed comparative analysis of the X-ray crystallography of 4-methoxyindole-2-carboxylic acid derivatives, offering insights into their solid-state structures and intermolecular interactions, which are critical for rational drug design.
Comparative Crystallographic Analysis: The Influence of Methoxy Substitution
The positioning of the methoxy group on the indole ring—from position 4 to 5—induces significant changes in the crystal packing and hydrogen bonding networks. This is a crucial consideration in pharmaceutical development, as polymorphism, the existence of multiple crystal forms, can impact a drug's solubility, stability, and bioavailability.[3]
A prime example is the well-studied 5-methoxy-1H-indole-2-carboxylic acid (5-MI2CA), for which two distinct polymorphs have been identified and characterized.[3][4][5] The key differentiator between these polymorphs lies in their hydrogen bonding motifs. Polymorph 1 of 5-MI2CA exhibits a ribbon-like structure formed by two independent molecular chains linked by intermolecular O–H⋯O and N–H⋯O hydrogen bonds.[4][6] In contrast, Polymorph 2 is characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O).[4][5][6]
This divergence in crystal packing highlights the conformational flexibility of the indole scaffold and the significant role of intermolecular forces in dictating the solid-state architecture. The interplay of N–H···π, hydrogen bonds, π···π stacking, and dipole-dipole interactions are the defining forces in the crystal structures of indole derivatives.[7][8]
Below is a comparative table of the crystallographic data for the two known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, which serves as a valuable reference for predicting the potential crystal structures of the 4-methoxy isomer.
| Parameter | Polymorph 1 of 5-MI2CA | Polymorph 2 of 5-MI2CA |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Key Structural Motif | Ribbons of molecular chains | Cyclic dimers |
| Data sourced from Polak et al. (2024).[4][5] |
For this compound, it is plausible to hypothesize the formation of similar hydrogen-bonded motifs, either as catemeric chains or cyclic dimers. The position of the methoxy group at C4 may introduce steric effects that favor one polymorphic form over another and could also lead to different intermolecular contacts, potentially involving the methoxy oxygen as a hydrogen bond acceptor.
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the decarboxylation of a precursor or a multi-step synthesis starting from simpler aromatic compounds. One documented route involves the refluxing of 4-methoxy-1H-indole-2-carboxylic acid with copper powder in quinoline.[9]
Step-by-Step Protocol:
-
To a solution of a suitable precursor, such as 1-methoxy-2-methyl-3-nitrobenzene, in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal and pyrrolidine.
-
Reflux the mixture for several hours.
-
Concentrate the mixture under vacuum and extract the product with an organic solvent like ether.
-
Wash the organic phase and dry it over a suitable drying agent (e.g., MgSO₄).
-
Evaporate the solvent to obtain the intermediate product.
-
The subsequent steps involve reduction of the nitro group and cyclization to form the indole ring, followed by the introduction and/or modification of the carboxylic acid group. A common final step is the hydrolysis of a corresponding ester.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of a small molecule like this compound and its derivatives is achieved through single-crystal X-ray diffraction.
Workflow for Crystal Structure Determination:
-
Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for both polymorphs of 5-MI2CA were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at low temperature.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]
Visualizing Molecular Structures and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for the synthesis and characterization of indole derivatives.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Caption: A simplified representation of hydrogen bonding patterns in indole carboxylic acid derivatives.
Conclusion and Future Directions
The crystallographic analysis of this compound and its derivatives is essential for a comprehensive understanding of their solid-state properties. By drawing comparisons with closely related analogs like 5-methoxy-1H-indole-2-carboxylic acid, we can anticipate the formation of distinct polymorphic forms governed by specific hydrogen bonding networks. The presence of polymorphism, as evidenced by the two known forms of 5-MI2CA, underscores the importance of thorough solid-state characterization in the development of these promising therapeutic agents.[3]
Future research should focus on obtaining single-crystal X-ray diffraction data for this compound to definitively characterize its crystal structure and compare it with its 5-methoxy isomer. Such studies will not only provide fundamental insights into the effects of substituent positioning on crystal packing but also enable the selection of the optimal solid form for pharmaceutical applications, ultimately influencing the performance and efficacy of the final drug product.
References
- Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- Confirming the Structure of 3-fluoro-2-methyl-1H-indole by X-ray Crystallography: A Compar
- The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
- (PDF) Structure and Morphology of Indole Analogue Crystals.
- This compound | High-Purity RUO. Benchchem.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
- 4-Methoxyindole synthesis. ChemicalBook.
- 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR. Sigma-Aldrich.
- 103260-65-7 | this compound. AiFChem.
- A comparative study of the crystal structures of 5-methoxyindole-2-carboxylic acid polymorphs. Benchchem.
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 4-Methoxyindole-2-Carboxamides and Esters
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic modification of this nucleus can profoundly influence its therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of two key classes of derivatives of the 4-methoxyindole-2-carboxylic acid backbone: carboxamides and esters. By examining available experimental data, we aim to elucidate the nuanced differences in their biological profiles and provide insights to inform future drug discovery efforts.
The 4-Methoxyindole Scaffold: A Foundation for Diverse Bioactivity
The 4-methoxyindole moiety is a versatile building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its unique electronic properties, conferred by the electron-donating methoxy group at the 4-position, enhance its reactivity and potential for interaction with biological targets.[3] This scaffold has been successfully incorporated into compounds exhibiting a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] The functionalization at the 2-position, either as a carboxamide or an ester, is a critical determinant of the resulting molecule's biological activity, influencing factors such as target affinity, cell permeability, and metabolic stability.
Synthesis of 4-Methoxyindole-2-Carboxamides and Esters
The synthetic pathways to 4-methoxyindole-2-carboxamides and esters typically commence from this compound. The choice of synthetic route is dictated by the desired functional group at the 2-position.
General Synthesis of 4-Methoxyindole-2-Carboxamides
The synthesis of 4-methoxyindole-2-carboxamides is generally achieved through the coupling of this compound with a desired amine. This transformation can be facilitated by a variety of coupling agents.
A common experimental approach involves the use of peptide coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[7]
General Synthesis of this compound Esters
The synthesis of this compound esters is typically accomplished through esterification of the parent carboxylic acid with an appropriate alcohol. This can be achieved via acid-catalyzed esterification (Fischer esterification) or by converting the carboxylic acid to a more reactive species.
A straightforward method involves refluxing the carboxylic acid in the presence of the desired alcohol and a catalytic amount of a strong acid, such as sulfuric acid.
Comparative Biological Activities: A Tale of Two Functional Groups
Anticancer Activity
4-Methoxyindole-2-carboxamides have demonstrated significant potential as anticancer agents. For instance, certain derivatives have shown potent antiproliferative activity against various cancer cell lines.[8][9] The amide bond is crucial for interacting with biological targets, often forming key hydrogen bonds within the active sites of enzymes or receptors.[7]
Indole-2-carboxylic acid esters , on the other hand, have also been reported to possess notable anticancer properties. A study on esters of the natural product melampomagnolide B with indole-2-carboxylic acid revealed potent growth inhibition against a panel of human cancer cell lines.[3] This suggests that the ester functionality can also contribute to significant cytotoxic effects.
Comparative Analysis: The amide group, with its hydrogen bond donor and acceptor capabilities, may offer more diverse and stronger interactions with biological targets compared to the ester group, which primarily acts as a hydrogen bond acceptor. This could translate to higher potency and selectivity for some carboxamide derivatives. However, the lipophilicity introduced by the ester group can enhance cell membrane permeability, a critical factor for intracellular targets. The choice between a carboxamide and an ester will therefore depend on the specific target and the desired pharmacokinetic properties.
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| 4-Methoxyindole-2-carboxamide derivative | KNS42 (paediatric GBM) | 2.84 | [8] |
| Indole-2-carboxylate of Melampomagnolide B | Leukemia sub-panel | 0.04 - 0.28 | [3] |
Note: The presented IC50 values are from different studies and are not a direct comparison.
Antimicrobial Activity
4-Methoxyindole-2-carboxamides have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis.[4][10] The amide moiety in these compounds is often essential for their mechanism of action, which can involve the inhibition of key bacterial enzymes.[10]
Information on the antimicrobial activity of this compound esters is less prevalent in the literature. However, the general principles of antimicrobial drug design suggest that the ester functionality could be explored to modulate the physicochemical properties of the indole scaffold to enhance bacterial cell wall penetration.
Comparative Analysis: The greater structural diversity achievable with carboxamides, by varying the amine component, allows for a more extensive exploration of the chemical space to optimize antimicrobial activity. The stability of the amide bond compared to the ester bond, which can be susceptible to hydrolysis by bacterial esterases, might also favor carboxamides for sustained antimicrobial action.
| Compound Class | Microorganism | Reported MIC (µg/mL) | Reference |
| Indole-2-carboxamide derivative | M. abscessus | 0.0039 - 8 | [10] |
| Indole-3-carboxamide-polyamine conjugate | S. aureus | 2 |
Note: The presented MIC values are from different studies and are not a direct comparison for the 4-methoxyindole-2- scaffold.
Experimental Protocols
Synthesis of N-(1-Adamantyl)-4-methoxy-1H-indole-2-carboxamide
This protocol is adapted from a reported synthesis of a similar indole-2-carboxamide.[8]
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-adamantylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(1-adamantyl)-4-methoxy-1H-indole-2-carboxamide.
Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate
This protocol is a general procedure for Fischer esterification.
-
Suspend this compound (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by recrystallization or column chromatography.
Anticancer Activity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (4-methoxyindole-2-carboxamides or esters) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Evaluation: Broth Microdilution Assay
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][4]
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The available evidence suggests that both 4-methoxyindole-2-carboxamides and their corresponding esters are promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While carboxamides may offer advantages in terms of target interaction and metabolic stability, esters can provide favorable physicochemical properties for cell penetration.
The lack of direct comparative studies highlights a significant gap in the current understanding of the structure-activity relationships of these two classes of compounds. Future research should focus on the synthesis and parallel biological evaluation of 4-methoxyindole-2-carboxamides and their corresponding esters against a panel of relevant biological targets. Such studies would provide invaluable data to guide the rational design of more potent and selective drug candidates based on the 4-methoxyindole scaffold.
References
- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Wikipedia. Broth microdilution. [Link]
- Nature Springer. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Pandya, A. N., et al. (2019). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02245-18.
- NCBI Bookshelf. Cell Viability Assays. [Link]
- Microbiology Info. Broth Microdilution. [Link]
- Bommagani, S., et al. (2016). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3652-3657.
- Franz, B. L., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 769-778.
- de Almeida, M. S., et al. (2024).
- Unkles, S. E., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of medicinal chemistry, 56(23), 9486-9502.
- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1039.
- Annunziato, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(21), 6433.
- Kulkarni, P., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS medicinal chemistry letters, 8(8), 853-858.
- Chen, T., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 213, 113171.
- Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of medicinal chemistry, 57(11), 4590-4602.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.
- Al-Ostoot, F. H., et al. (2023).
- Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & biomolecular chemistry, 9(12), 4287-4301.
- Chapter 4.
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules 2021, 26, 475.
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Al-Salahi, R., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-indole-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 9. Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 4-Methoxyindole-2-Carboxylic Acid with Known GlyT2 Inhibitors for Neuropathic Pain
A Senior Application Scientist's Guide to a Proposed Investigational Study
For: Researchers, scientists, and drug development professionals in the field of neuroscience and pain therapeutics.
Introduction: The Rationale for Investigating 4-Methoxyindole-2-Carboxylic Acid as a Novel GlyT2 Inhibitor
The glycine transporter type 2 (GlyT2) has emerged as a compelling therapeutic target for the management of chronic and neuropathic pain.[1] Located predominantly in the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem, GlyT2 is crucial for the reuptake of glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission.[1] Inhibition of GlyT2 enhances glycinergic signaling, which can dampen the hyperexcitability of neuronal circuits implicated in pain pathways.[1]
While several potent and selective GlyT2 inhibitors have been developed, including ALX-1393 and ORG-25543, the search for novel chemical scaffolds with improved pharmacokinetic and pharmacodynamic profiles continues.[2][3] The indole-2-carboxylic acid scaffold is a known pharmacophore for ligands that interact with glycine binding sites, most notably on the NMDA receptor.[4][5][6] This structural precedent provides a strong rationale for investigating derivatives of this scaffold, such as this compound, for potential inhibitory activity against GlyT2.
This guide provides a comprehensive framework for a head-to-head comparison of this compound with the well-characterized GlyT2 inhibitors, ALX-1393 and ORG-25543. We will outline a series of proposed experiments, from initial in vitro screening to in vivo efficacy studies, explaining the causal logic behind each experimental choice. This document is intended to serve as a roadmap for researchers seeking to explore novel GlyT2 inhibitors and to provide a clear, data-driven comparison with established compounds in the field.
The Comparators: A Snapshot of Known GlyT2 Inhibitors
A thorough understanding of the benchmark compounds is essential for a meaningful comparison. ALX-1393 and ORG-25543 represent two distinct chemical classes of GlyT2 inhibitors and have been extensively studied in preclinical models.
| Compound | Chemical Class | Reported IC50 for GlyT2 | Selectivity over GlyT1 | Key Characteristics |
| ALX-1393 | L-serine derivative | ~31-100 nM[7][8][9] | ~40-fold[10][11] | Reversible inhibitor, but shows poor brain penetration.[7][8][12] |
| ORG-25543 | Benzoylpiperidine derivative | ~12-20 nM[12][13] | Highly selective[12] | Potent and brain-penetrant, but exhibits tight-binding or irreversible inhibition, which may lead to on-target toxicity.[7][12][14] |
Proposed Experimental Workflow for Comparative Analysis
The following sections detail a phased experimental approach to first characterize the activity of this compound at GlyT2 and then to perform a direct comparison with ALX-1393 and ORG-25543.
Caption: Proposed experimental workflow for the comparative analysis of GlyT2 inhibitors.
Phase 1: In Vitro Biochemical Profiling
The initial phase focuses on determining if this compound interacts with GlyT2 and quantifying its potency and selectivity.
1.1. Primary Screening and Potency Determination: [³H]Glycine Uptake Assay
-
Rationale: The radiolabeled glycine uptake assay is a robust and direct functional measure of transporter activity.[12][15] It provides a clear readout of inhibition by measuring the reduction in the accumulation of [³H]glycine in cells expressing the target transporter.
-
Protocol:
-
Cell Culture: Utilize HEK293 or CHO cells stably transfected to express human GlyT2.
-
Compound Incubation: Plate cells in a 96-well format and pre-incubate with a range of concentrations of this compound, ALX-1393, and ORG-25543.
-
Glycine Uptake: Initiate glycine transport by adding a solution containing [³H]glycine.
-
Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer and lyse the cells.
-
Quantification: Measure the amount of intracellular [³H]glycine using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
1.2. Selectivity Profiling against GlyT1
-
Rationale: Selectivity for GlyT2 over GlyT1 is a critical parameter for a therapeutic candidate. GlyT1 is more broadly expressed in the central nervous system and is involved in modulating glutamatergic neurotransmission via NMDA receptors.[16] Off-target inhibition of GlyT1 could lead to undesirable side effects.
-
Protocol: The [³H]glycine uptake assay described above will be repeated using a cell line stably expressing human GlyT1. The IC50 value for GlyT1 inhibition will be determined and compared to the GlyT2 IC50 to calculate a selectivity ratio.
1.3. Investigating the Mechanism of Inhibition
-
Rationale: Understanding whether an inhibitor acts competitively, non-competitively, or uncompetitively provides insight into its binding site and potential for in vivo efficacy. This can be elucidated by performing kinetic analysis of glycine uptake in the presence of the inhibitor.
-
Protocol:
-
Perform the [³H]glycine uptake assay with varying concentrations of [³H]glycine in the presence of a fixed concentration of the inhibitor (e.g., at its IC50).
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Vmax (maximum transport rate) and Km (glycine affinity) of the transporter.
-
Competitive inhibition: Increased Km, unchanged Vmax.
-
Non-competitive inhibition: Unchanged Km, decreased Vmax.
-
Uncompetitive inhibition: Decreased Km and Vmax.
-
-
Phase 2: Electrophysiological Confirmation
-
Rationale: Electrophysiological techniques, such as two-electrode voltage clamp or whole-cell patch clamp, provide a real-time measure of transporter function and can confirm the inhibitory effects observed in biochemical assays.[14][17][18] These methods also allow for a more detailed characterization of the reversibility of inhibition.
-
Protocol:
-
Expression System: Use Xenopus oocytes or HEK293 cells expressing human GlyT2.
-
Recording: Clamp the membrane potential and record the inward current induced by the application of glycine.
-
Inhibitor Application: Apply the test compound (this compound, ALX-1393, or ORG-25543) and measure the reduction in the glycine-evoked current.
-
Reversibility: After inhibition, perform a washout of the compound and re-apply glycine to assess the recovery of the transporter-mediated current. A full recovery indicates reversible inhibition, while a lack of recovery suggests irreversible or very tight binding.
-
Caption: Workflow for the electrophysiological characterization of GlyT2 inhibitors.
Phase 3: In Vivo Evaluation
Assuming promising in vitro activity for this compound, the next logical step is to assess its properties in a living system.
3.1. Pharmacokinetic (PK) Profiling
-
Rationale: A successful drug candidate must be able to reach its target in the body at a therapeutically relevant concentration and for an appropriate duration. Key PK parameters to assess include brain penetration (blood-brain barrier permeability) and plasma half-life.
-
Protocol:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration: Administer a single dose of the test compounds intravenously or intraperitoneally.
-
Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration.
-
Analysis: Quantify the concentration of the compounds in plasma and brain homogenates using LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and brain-to-plasma ratio.
-
3.2. Efficacy in a Neuropathic Pain Model
-
Rationale: The ultimate test of a potential analgesic is its ability to reduce pain behaviors in a relevant animal model. The Chronic Constriction Injury (CCI) model is a widely used and well-validated model of neuropathic pain.[3][19]
-
Protocol:
-
Surgical Model: Induce CCI in rats or mice by loosely ligating the sciatic nerve.
-
Behavioral Testing: Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments before and after drug administration.
-
Drug Administration: Administer vehicle, this compound, ALX-1393, or ORG-25543 at various doses.
-
Data Analysis: Compare the paw withdrawal threshold in drug-treated groups to the vehicle-treated group to determine the anti-allodynic effect.
-
3.3. Assessment of Potential Side Effects
-
Rationale: It is crucial to evaluate the therapeutic window of a new compound by assessing for potential on-target or off-target side effects. For GlyT2 inhibitors, motor impairment is a key concern. The rotarod test is a standard method for assessing motor coordination.
-
Protocol:
-
Apparatus: Use an accelerating rotarod apparatus.
-
Training: Train the animals on the rotarod to establish a baseline performance.
-
Drug Administration: Administer the test compounds at doses shown to be efficacious in the pain model.
-
Testing: Place the animals on the rotarod at various time points after drug administration and measure the latency to fall.
-
Analysis: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
-
Conclusion: A Path Forward for Novel GlyT2 Inhibitor Development
This guide outlines a systematic and scientifically rigorous approach to evaluate the potential of this compound as a novel GlyT2 inhibitor and to benchmark its performance against the established inhibitors ALX-1393 and ORG-25543. By following this proposed experimental plan, researchers can generate the critical data needed to determine its potency, selectivity, mechanism of action, pharmacokinetic profile, and in vivo efficacy. The indole-2-carboxylic acid scaffold holds promise, and a thorough investigation as detailed herein will provide a definitive assessment of its therapeutic potential for the treatment of neuropathic pain.
References
- Bröer, S., & Gether, U. (2012). The solute carrier 6 family of transporters. British Journal of Pharmacology, 167(2), 256-278. [Link]
- Caulfield, W. L., Collie, I. T., Dickins, R. S., et al. (2001). The first potent and selective inhibitors of the glycine transporter type 2. Journal of Medicinal Chemistry, 44(17), 2679-2682. [Link]
- Hermanns, H., Werdehausen, R., Aragón, C., & Bauer, I. (2008). Antiallodynic and antihyperalgesic effects of the glycine transporter inhibitor (R,S)-N-[3-(4'-fluorophenyl)-3-(4''-phenylphenoxy)propyl]sarcosine in a rat model of neuropathic pain. Anesthesiology, 109(3), 509-516. [Link]
- Mingorance-Le Meur, A., Ghisdal, P., Mullier, B., et al. (2013). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 168(6), 1353-1367. [Link]
- Morita, K., Motoyama, N., & Noguchi, K. (2008). Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 633-645. [Link]
- Mostyn, S. N., Rawling, T., Mohammadi, S. A., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e47150. [Link]
- Patsnap Synapse. (2024). What are GlyT2 inhibitors and how do they work?. [Link]
- Vandenberg, R. J., Ryan, R. M., & Carland, J. E. (2014). Glycine transporters: essential regulators of synaptic transmission. British Journal of Pharmacology, 171(4), 819-832. [Link]
- Zafra, F., Aragón, C., Olivares, L., et al. (1995). Glycine transporters are differentially expressed among CNS cells. The Journal of Neuroscience, 15(5 Pt 2), 3952-3969. [Link]
Sources
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Advances in understanding the functions of native GlyT1 and GlyT2 neuronal glycine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Cellular Target Engagement of 4-Methoxyindole-2-Carboxylic Acid
A Senior Application Scientist's Perspective on Method Selection and Experimental Design
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental checkpoints. A critical milestone in this process is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of 4-methoxyindole-2-carboxylic acid, a heterocyclic compound with potential therapeutic applications.
While the definitive cellular target of this compound is an active area of investigation, this guide will proceed under the well-supported hypothesis that its primary target is mitochondrial dihydrolipoamide dehydrogenase (DLDH) . This assumption is based on evidence showing that the closely related analog, 5-methoxyindole-2-carboxylic acid, is a known inhibitor of DLDH, an enzyme implicated in cellular metabolism and oxidative stress responses.[1][2] Furthermore, other indole-2-carboxylic acid derivatives have shown inhibitory activity against various enzymes, highlighting the potential of this scaffold to interact with specific protein targets.[3]
This guide will navigate the researcher through the critical thinking process of selecting and implementing the most appropriate target validation assays, weighing the pros and cons of each, and providing detailed, field-tested protocols.
The Imperative of Validating Target Engagement
Confirming that a small molecule binds to its intended target in a cellular context is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Direct evidence of target binding is the cornerstone of understanding how a compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Robust target engagement data is essential for medicinal chemists to optimize compound potency and selectivity.[4]
-
De-risking Drug Development: Early confirmation of on-target activity and potential off-target effects can prevent costly failures in later stages of drug development.
-
Translational Confidence: Establishing a clear link between target engagement and a phenotypic response provides greater confidence in the therapeutic hypothesis as a program moves towards clinical studies.
A Comparative Analysis of Key Target Engagement Methodologies
The modern drug discovery toolkit offers a diverse array of techniques to probe the interaction between a small molecule and its protein target within cells. Here, we compare three powerful and widely adopted methods: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the NanoBRET™ Target Engagement Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein.[5][6][7][8][9][10] | Ligand binding protects the target protein from proteolytic degradation.[6][11][12][13] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[5][7][14][15] |
| Advantages | Label-free (no modification of compound or target required), applicable to a wide range of targets, can be performed in intact cells and tissues.[9][16][17] | Label-free, does not require protein unfolding, can identify unknown targets.[12][13] | High-throughput, quantitative, real-time measurements in live cells, high sensitivity.[5][7][14][15][16] |
| Disadvantages | Not all binding events cause a significant thermal shift, can be lower throughput (Western blot-based), requires a specific antibody.[16][18] | Can be lower throughput, requires optimization of protease digestion, may not be suitable for all proteins.[6] | Requires genetic modification of the target protein (fusion to NanoLuc®), potential for steric hindrance from the tag, requires a specific fluorescent tracer.[5][7][14][15][16] |
| Typical Readout | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[18] | Quantification of intact protein after protease treatment.[6] | BRET ratio, IC50 values from tracer competition.[5][7][14][15] |
Experimental Workflows and Protocols
Here, we provide detailed, step-by-step protocols for the three discussed target engagement assays, tailored for validating the interaction of this compound with our putative target, DLDH.
Visualizing the Experimental Workflow
Caption: Comparative workflows for CETSA, DARTS, and NanoBRET™ assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to determine if this compound stabilizes DLDH in intact cells.[9][19][20]
Materials:
-
Cell line expressing DLDH (e.g., HEK293T, HepG2)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-DLDH primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating blocks
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control (37°C).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration (e.g., using a BCA assay) and normalize all samples.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-DLDH antibody.
-
Detect with the HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for DLDH at each temperature.
-
Plot the percentage of soluble DLDH relative to the unheated control against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol describes how to use DARTS to assess the interaction between this compound and DLDH in a cell lysate.[6][11][12][13]
Materials:
-
Cell lysate from a DLDH-expressing cell line
-
This compound
-
Protease (e.g., thermolysin or pronase)
-
Protease stop solution (e.g., EDTA for metalloproteases)
-
SDS-PAGE loading buffer
-
Anti-DLDH primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysate Preparation:
-
Prepare a cell lysate in a non-denaturing buffer without protease inhibitors.
-
Determine and normalize the protein concentration.
-
-
Compound Incubation:
-
Aliquot the lysate and incubate with various concentrations of this compound or vehicle for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a pre-determined, optimal concentration of protease to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration should be optimized to achieve partial digestion of the total protein.
-
-
Stopping the Reaction:
-
Stop the digestion by adding protease stop solution and SDS-PAGE loading buffer, followed by heating at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol to detect intact DLDH.
-
-
Data Analysis:
-
Quantify the band intensity of full-length DLDH in each lane.
-
An increase in the amount of intact DLDH in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol outlines the use of the NanoBRET™ assay to quantify the binding of this compound to DLDH in live cells.[5][7][14][15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for NanoLuc®-DLDH fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for DLDH (may require custom development or screening of existing tracer libraries)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Transfect cells with the NanoLuc®-DLDH expression vector and seed into assay plates.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
In a separate tube, dilute the NanoBRET™ tracer to its optimal concentration in Opti-MEM™.
-
Add the tracer and the compound dilutions to the wells containing the transfected cells. Include vehicle controls.
-
Incubate for 2 hours at 37°C to allow binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, e.g., ~618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Interpreting and Integrating Data from Orthogonal Assays
No single assay is perfect. Therefore, employing orthogonal methods to validate target engagement is a cornerstone of robust drug discovery.
Sources
- 1. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eubopen.org [eubopen.org]
- 16. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxyindole-2-Carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely throughout their lifecycle. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-methoxyindole-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to a culture of safety.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound that, while not acutely toxic, presents tangible risks that demand careful management.[1]
Hazard Profile:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Harmful) | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation.[1] |
The causality behind these classifications lies in the compound's chemical nature. As a carboxylic acid, it can irritate and damage tissues upon contact.[2] The indole ring system, while common in biochemistry, can also interact with biological systems in ways that necessitate caution. Therefore, all waste containing this chemical, including contaminated labware, must be treated as hazardous.[3]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, a stringent PPE and engineering control regimen is not merely a recommendation—it is a requirement.
-
Engineering Controls: All handling and preparation of waste should occur within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[3]
-
Skin Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact. A standard lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[4]
Waste Segregation and Collection: A Self-Validating System
The foundation of safe chemical disposal is meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions. This compound waste must be managed as a distinct hazardous waste stream.
Workflow for Waste Generation and Segregation:
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Protocol:
-
Solid Waste Collection:
-
Collect all chemically contaminated solid waste, such as gloves, absorbent paper, weighing boats, and empty vials that have come into contact with this compound.[5]
-
Place these materials into a designated, clearly labeled hazardous solid waste container.[5]
-
Unused or expired pure compound should be disposed of in its original container, which is then placed inside a larger, sealed hazardous waste container.[5] Do not dispose of the solid down the drain or in regular trash.
-
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected as hazardous liquid waste.
-
Segregate this waste from halogenated solvents, strong bases, and oxidizers to prevent dangerous reactions.[6] Carboxylic acids should not be stored with mineral acids like nitric acid.[2]
-
Collect in a dedicated, chemically compatible container for non-halogenated organic waste.
-
Waste Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure waste is handled correctly from the lab to its final disposal site.[7][8]
-
Container Selection:
-
Use only containers that are in good condition, free of leaks or cracks, and compatible with the chemical waste.[5][9] For acidic waste, avoid metal containers which can corrode.[2][7]
-
The container must have a secure, leak-proof, screw-on cap.[5] Keep the container closed at all times except when adding waste.[6][9]
-
-
Labeling Requirements:
-
All containers must be labeled with the words "HAZARDOUS WASTE" before any waste is added.[5][10]
-
The label must clearly state the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]
-
List all constituents of the container, including any solvents and their approximate percentages.
-
Indicate the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[5]
-
Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[6][8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Store the waste container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.
-
Segregate the container from incompatible materials within the SAA. Specifically, store acids and bases separately.[6]
-
Do not accumulate more than 55 gallons of waste in an SAA.[8]
Final Disposal Procedure
The ultimate disposal of this compound is a regulated process that must be managed by your institution's Environmental Health and Safety (EHS) office and executed by a certified hazardous waste disposal vendor.
-
Request a Pickup: Once the waste container is full (no more than 90% capacity) or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), schedule a pickup with your institution's EHS office.[6][7]
-
Documentation: Ensure all paperwork required by your institution is completed accurately. This creates a "cradle-to-grave" record for the hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA).[11]
-
Vendor Disposal: The certified vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic solid is high-temperature incineration, which ensures complete destruction of the compound.[12]
Under no circumstances should this chemical or its waste be disposed of down the drain or in standard refuse. While some weak acids can be neutralized and drain-disposed in very small quantities, the multiple hazard classifications of this compound make this practice unsafe and non-compliant.[6]
By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring that your research advances science without compromising the well-being of your colleagues or the integrity of our environment.
References
- The MSDS HyperGlossary: Carboxylic Acid.
- [Chemical Knowledge]:Specification for storage and transport of carboxylic acids. inf.news. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- PAF C-16 Carboxylic Acid SAFETY D
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regul
- Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. [Link]
- Carboxylic Acids Group - information sheet. Government of Canada. [Link]
- SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. Greenbook.net. [Link]
- SAFETY DATA SHEET - 5-Methoxyindole-2-carboxylic acid. Thermo Fisher Scientific. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
- Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
Sources
- 1. This compound | 103260-65-7 [sigmaaldrich.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. medlabmag.com [medlabmag.com]
- 11. pfw.edu [pfw.edu]
- 12. aksci.com [aksci.com]
Personal protective equipment for handling 4-methoxyindole-2-carboxylic acid
As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle chemical reagents with the utmost confidence and safety. This guide moves beyond a simple checklist, offering a detailed operational plan for managing 4-methoxyindole-2-carboxylic acid in the laboratory. We will delve into the "why" behind each safety protocol, ensuring a comprehensive understanding that fosters a robust safety culture.
Hazard Identification: Understanding the Risks
This compound is a solid, powdered substance that requires careful handling to avoid irritation and exposure. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The assigned GHS pictogram is the GHS07 symbol (exclamation mark), indicating that it is harmful. While specific toxicological data such as LD50 for this particular compound is not extensively detailed in readily available literature, the hazard classifications for indole and its derivatives warrant a cautious approach, treating it as a substance with the potential for moderate local irritant effects upon contact.[2][3]
| Hazard Statement | GHS Code | Description |
| Skin Irritation | H315 | Can cause redness, itching, or inflammation upon contact with skin. |
| Serious Eye Irritation | H319 | Can cause significant irritation, redness, pain, and potential damage if it enters the eyes. |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your first and most critical line of defense.[4][5][6] Given the powdered nature of this compound and its irritant properties, a comprehensive PPE strategy is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are non-negotiable to prevent airborne particles from causing serious eye irritation.[7] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental contact with this type of solid chemical.[8] Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid contaminating your skin.
-
Protective Clothing: A standard laboratory coat is required to protect your skin and clothing from contamination.[7] Ensure it is fully buttoned. For tasks with a higher risk of dust generation, consider disposable coveralls for added protection.[5]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, a NIOSH-approved respirator is necessary, particularly when weighing or transferring the solid.[7] An N95 dust mask may be sufficient for handling small quantities in a well-ventilated area, but a half-mask respirator with particulate filters offers a higher level of protection.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. 103260-65-7 | this compound - AiFChem [aifchem.com]
- 2. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. flinnsci.com [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
